Isopenicillin N
説明
特性
CAS番号 |
58678-43-6 |
|---|---|
分子式 |
C14H21N3O6S |
分子量 |
359.40 g/mol |
IUPAC名 |
(2S,5R,6R)-6-[[(5S)-5-amino-5-carboxypentanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C14H21N3O6S/c1-14(2)9(13(22)23)17-10(19)8(11(17)24-14)16-7(18)5-3-4-6(15)12(20)21/h6,8-9,11H,3-5,15H2,1-2H3,(H,16,18)(H,20,21)(H,22,23)/t6-,8+,9-,11+/m0/s1 |
InChIキー |
MIFYHUACUWQUKT-GTQWGBSQSA-N |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CCCC(C(=O)O)N)C(=O)O)C |
異性体SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CCC[C@@H](C(=O)O)N)C(=O)O)C |
正規SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CCCC(C(=O)O)N)C(=O)O)C |
他のCAS番号 |
58678-43-6 |
同義語 |
adicillin cephalosporin N D-4-amino-4-carboxybutyl penicillanic acid isopenicillin N penicillin N penicillin N, (2S-(2alpha,5alpha,6beta(R*)))-isomer penicillin N, monopotassium salt, (2S-(2alpha,5alpha,6beta(R*)))-isomer penicillin N, potassium salt, (2S-(2alpha,5alpha,6beta(R*)))-isomer penicillin N, potassium salt, (2S-(2alpha,5alpha,6beta(S*)))-isome |
製品の起源 |
United States |
Foundational & Exploratory
The Lynchpin of Penicillin Production: A Technical Guide to Isopenicillin N
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Isopenicillin N, a pivotal intermediate in the biosynthesis of all penicillin and cephalosporin antibiotics, represents a cornerstone in the history of therapeutic medicine. Its discovery unlocked a deeper understanding of β-lactam antibiotic production and paved the way for the development of numerous life-saving drugs. This technical guide provides a comprehensive overview of this compound, focusing on its discovery, historical significance, the enzymatic machinery responsible for its synthesis, and the experimental methodologies crucial for its study. Detailed experimental protocols, quantitative data, and visual representations of the biosynthetic pathways and experimental workflows are presented to serve as a valuable resource for researchers in the fields of microbiology, enzymology, and drug development.
Introduction: The Dawn of the Penicillin Era and the Discovery of a Key Intermediate
The story of penicillin, initiated by Alexander Fleming's serendipitous observation in 1928, marked a revolution in the fight against bacterial infections. However, the intricate biochemical cascade leading to the production of this "miracle drug" remained a black box for many years. A significant breakthrough in unraveling this pathway was the identification of this compound as the first biologically active, bicyclic intermediate. This discovery was intrinsically linked to the characterization of the enzyme responsible for its formation: this compound Synthase (IPNS).
IPNS, a non-heme iron-dependent oxygenase, catalyzes the remarkable oxidative cyclization of the linear tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) to form this compound.[1][2] This single enzymatic step masterfully constructs the characteristic β-lactam and thiazolidine ring systems that are the hallmarks of all penicillin and cephalosporin antibiotics. The historical significance of this compound, therefore, lies in its position as the central precursor from which the vast diversity of these essential medicines arises.[1][2]
The Heart of the Matter: The this compound Synthase (IPNS) Enzyme
The catalytic prowess of this compound Synthase (IPNS) is central to the biosynthesis of β-lactam antibiotics. This section delves into the key characteristics of this crucial enzyme.
Physicochemical and Kinetic Properties
IPNS has been isolated and characterized from various microbial sources, including fungi like Penicillium chrysogenum and Aspergillus nidulans, as well as bacteria. The enzyme's properties can vary slightly depending on the source organism. A summary of key quantitative data is presented in the tables below.
Table 1: Physicochemical Properties of this compound Synthase (IPNS)
| Property | Penicillium chrysogenum | Aspergillus nidulans | Streptomyces lactamdurans |
| Molecular Weight (kDa) | 39 ± 1[3] | ~38 | 26.5 ± 1 |
| Optimal pH | 7.8[3] | 7.0-8.0 | 7.0 |
| Optimal Temperature (°C) | 25[3] | 25-30 | 25 |
| Cofactors | Fe²⁺, O₂[3] | Fe²⁺, O₂ | Fe²⁺, O₂ |
| Stimulators | Ascorbate, Dithiothreitol (DTT)[3] | Ascorbate, DTT | Ascorbate, DTT |
| Inhibitors | Co²⁺, Mn²⁺, Glutathione[3] | Co²⁺, Mn²⁺ | Co²⁺, Zn²⁺, Mn²⁺ |
Table 2: Kinetic Parameters of this compound Synthase (IPNS)
| Substrate | Source Organism | K_m_ (mM) | V_max_ (U/mg) | k_cat_ (s⁻¹) |
| δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) | Penicillium chrysogenum | 0.13[3] | Not Reported | Not Reported |
| δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) | Aspergillus nidulans | Not Reported | 0.32[4] | Not Reported |
| δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) | Streptomyces clavuligerus | 0.31 | Not Reported | Not Reported |
| δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) | Flavobacterium sp. | 0.08 | Not Reported | Not Reported |
Note: 1 Unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under standard assay conditions.
This compound Production Titers
Classical strain improvement programs, involving random mutagenesis and screening, have dramatically increased penicillin production in industrial strains of Penicillium chrysogenum.[5] These high-yielding strains often exhibit multiple copies of the penicillin biosynthesis gene cluster.[5] While specific titers of this compound are not always reported, studies have shown that in high-yielding strains, there can be a substantial accumulation of this intermediate, suggesting that downstream enzymatic steps can become rate-limiting.[5] Fermentation processes are continuously optimized to enhance the production of β-lactam antibiotics, with penicillin titers in industrial fermentations reaching levels of up to 50 g/L.
Experimental Protocols
This section provides detailed methodologies for the purification of this compound Synthase and the assay of its enzymatic activity.
Purification of this compound Synthase from Penicillium chrysogenum
This protocol is based on established methods for the purification of IPNS.[3]
Materials:
-
Penicillium chrysogenum mycelia
-
Extraction Buffer: 50 mM Tris-HCl (pH 8.0), 0.3 mM Dithiothreitol (DTT), 1 mM Phenylmethylsulfonyl fluoride (PMSF)
-
Protamine sulfate solution (10 mg/mL)
-
Ammonium sulfate
-
Dialysis Buffer: 20 mM Tris-HCl (pH 7.8), 0.1 mM DTT
-
DEAE-Sephacel chromatography column
-
Elution Buffer A: 20 mM Tris-HCl (pH 7.8), 0.1 mM DTT
-
Elution Buffer B: 20 mM Tris-HCl (pH 7.8), 0.1 mM DTT, 0.5 M NaCl
-
Sephacryl S-200 gel filtration column
-
Column Equilibration Buffer: 20 mM Tris-HCl (pH 7.8), 0.1 M NaCl, 0.1 mM DTT
Procedure:
-
Cell Lysis: Harvest P. chrysogenum mycelia and resuspend in ice-cold Extraction Buffer. Disrupt the cells by sonication or using a French press. Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C to remove cell debris.
-
Protamine Sulfate Precipitation: Slowly add protamine sulfate solution to the crude extract to a final concentration of 0.5 mg/mL while stirring on ice. After 15 minutes, centrifuge at 20,000 x g for 20 minutes to pellet the nucleic acids.
-
Ammonium Sulfate Fractionation: To the supernatant from the previous step, slowly add solid ammonium sulfate to 50% saturation while stirring on ice. After 30 minutes, centrifuge at 20,000 x g for 20 minutes. Discard the pellet. Add more ammonium sulfate to the supernatant to achieve 80% saturation. After 30 minutes, collect the protein pellet by centrifugation at 20,000 x g for 20 minutes.
-
Dialysis: Resuspend the pellet in a minimal volume of Dialysis Buffer and dialyze overnight against two changes of the same buffer.
-
DEAE-Sephacel Chromatography: Load the dialyzed sample onto a DEAE-Sephacel column pre-equilibrated with Elution Buffer A. Wash the column with Elution Buffer A until the absorbance at 280 nm returns to baseline. Elute the bound proteins with a linear gradient of 0-100% Elution Buffer B. Collect fractions and assay for IPNS activity.
-
Gel Filtration Chromatography: Pool the active fractions from the ion-exchange chromatography step and concentrate them. Load the concentrated sample onto a Sephacryl S-200 column pre-equilibrated with Column Equilibration Buffer. Elute with the same buffer and collect fractions. Assay the fractions for IPNS activity and pool the purest, most active fractions.
Table 3: Purification of this compound Synthase from Penicillium chrysogenum
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Purification (Fold) | Yield (%) |
| Crude Extract | 1500 | 150 | 0.1 | 1 | 100 |
| Protamine Sulfate Supernatant | 1350 | 142 | 0.105 | 1.05 | 94.7 |
| Ammonium Sulfate (50-80%) | 300 | 120 | 0.4 | 4 | 80 |
| DEAE-Sephacel | 15 | 75 | 5 | 50 | 50 |
| Sephacryl S-200 | 2 | 40 | 20 | 200 | 26.7 |
Note: The values in this table are illustrative and can vary depending on the specific experimental conditions and the starting material.
This compound Synthase Activity Assay
This protocol describes a bioassay for determining IPNS activity.
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 0.3 mM DTT, 1 mM PMSF
-
Substrate Solution: 0.75 mM δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV)
-
Cofactor Solution: 0.43 mM FeSO₄·7H₂O
-
Additive Solution: 14.1 mM L-ascorbic acid
-
Methanol
-
Indicator bacterium (e.g., Micrococcus luteus)
-
Agar plates
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the enzyme sample (10-50 µg of protein) with the Assay Buffer to a final volume of 100 µL.
-
Initiate Reaction: Add 50 µL of Substrate Solution, 25 µL of Cofactor Solution, and 25 µL of Additive Solution to the reaction tube to a final volume of 200 µL.
-
Incubation: Incubate the reaction mixture at 25°C for 10 minutes.
-
Terminate Reaction: Stop the reaction by adding an equal volume of methanol (200 µL) to precipitate the proteins.
-
Bioassay: Centrifuge the terminated reaction to pellet the precipitated protein. Spot a known volume of the supernatant onto an agar plate seeded with the indicator bacterium.
-
Analysis: Incubate the plate overnight at the optimal growth temperature for the indicator bacterium. The presence of a zone of inhibition around the spot indicates the production of this compound. The diameter of the zone can be used to quantify the enzyme activity by comparing it to a standard curve of known this compound concentrations.
A continuous spectrophotometric assay can also be employed, which monitors the increase in absorbance at 235 nm, characteristic of the formation of the penicillin nucleus.[4]
Visualizing the Core Processes
Graphical representations are invaluable for understanding complex biological pathways and experimental procedures. The following diagrams were generated using the DOT language for Graphviz.
The Penicillin Biosynthetic Pathway
Experimental Workflow for IPNS Purification
Conclusion
The discovery of this compound and its synthase was a landmark achievement in the field of antibiotic research. It not only illuminated a critical step in the biosynthesis of some of our most important medicines but also provided a target for genetic engineering to enhance antibiotic production. The methodologies outlined in this guide for the purification and characterization of IPNS, along with the compiled quantitative data, offer a solid foundation for researchers seeking to further explore the fascinating world of β-lactam antibiotic biosynthesis. Future research in this area will undoubtedly continue to refine our understanding of these complex pathways and may lead to the development of novel antibiotics to combat the ever-growing challenge of antimicrobial resistance.
References
- 1. Increased penicillin production in Penicillium chrysogenum production strains via balanced overexpression of this compound acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound synthetase of Penicillium chrysogenum, an enzyme that converts delta-(L-alpha-aminoadipyl)-L-cysteinyl-D-valine to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Increased Penicillin Production in Penicillium chrysogenum Production Strains via Balanced Overexpression of this compound Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of functionally active Penicillium chrysogenum this compound synthase in the yeast Hansenula polymorpha - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isopenicillin N Biosynthesis Pathway in Penicillium chrysogenum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core isopenicillin N biosynthesis pathway in the filamentous fungus Penicillium chrysogenum, the primary industrial producer of penicillin. This document details the enzymatic steps, subcellular compartmentalization, and quantitative aspects of the pathway, along with relevant experimental protocols.
Introduction
The biosynthesis of penicillin, a cornerstone of modern medicine, is a complex secondary metabolic process. The core of this pathway is the formation of the intermediate compound, this compound (IPN). This bicyclic molecule serves as the direct precursor for all penicillin and cephalosporin antibiotics. The pathway is catalyzed by three key enzymes encoded by a gene cluster: pcbAB, pcbC, and penDE.[1][2] Understanding the intricacies of this pathway is crucial for rational strain improvement and the development of novel β-lactam antibiotics.
The Core Biosynthetic Pathway
The synthesis of this compound from its constituent amino acids proceeds in two enzymatic steps, followed by a final conversion to penicillin G.
Step 1: Formation of the ACV Tripeptide
The initial step is the non-ribosomal condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. This reaction is catalyzed by the large, multifunctional enzyme δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS), which is encoded by the pcbAB gene.[3][4] ACVS is a cytosolic enzyme with a molecular weight of approximately 420 kDa.[5][6] It contains multiple domains responsible for the activation, thiolation, and condensation of the amino acid substrates, as well as the epimerization of L-valine to D-valine.[3][7]
Step 2: Cyclization to this compound
The linear tripeptide, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV), is then oxidatively cyclized to form the bicyclic this compound. This crucial step is catalyzed by this compound synthase (IPNS), a non-heme iron-dependent oxidase encoded by the pcbC gene.[8][9][10] The reaction consumes one molecule of dioxygen and results in the formation of the β-lactam and thiazolidine rings of the penicillin nucleus.[8][11] IPNS is also a cytosolic enzyme.[12][13]
Step 3: Conversion to Penicillin G
The final step in the formation of penicillin G involves the exchange of the L-α-aminoadipyl side chain of this compound with a phenylacetyl group. This reaction is catalyzed by acyl-CoA:this compound acyltransferase (IAT), also known as this compound acyltransferase, which is encoded by the penDE gene.[14][15] This enzyme is located within microbodies (peroxisomes).[16][17][18] IAT exhibits broad substrate specificity and is also capable of using 6-aminopenicillanic acid (6-APA) as a substrate to form various semi-synthetic penicillins.[14]
Subcellular Compartmentalization
The this compound biosynthesis pathway is a notable example of metabolic compartmentalization in fungi. The precursor amino acids are thought to be supplied from the vacuole.[19][20] The first two steps of the pathway, catalyzed by ACVS and IPNS, occur in the cytosol.[6][12][13] The intermediate, this compound, is then transported into microbodies.[21] Inside the microbodies, the final enzymatic step, the conversion of this compound to penicillin G by IAT, takes place.[17][21] This compartmentalization is believed to be a mechanism to efficiently channel intermediates and protect the cell from potentially reactive intermediates.
Quantitative Data
The efficiency of the this compound biosynthesis pathway is influenced by various factors, including enzyme kinetics and substrate availability. While comprehensive in vivo data is often proprietary to industrial producers, some key quantitative parameters have been reported in the scientific literature.
| Enzyme | Gene | Substrate(s) | Apparent Km | Specific Activity | Reference |
| This compound Synthase (IPNS) | pcbC | δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) | 0.13 mM | Not Reported | [22] |
| Acyl-CoA:this compound Acyltransferase (IAT) | penDE | This compound, Phenylacetyl-CoA | Not Reported | 11.8 nmol mg-1 min-1 (in recombinant H. polymorpha) | [16] |
| Acyl-CoA:this compound Acyltransferase (IAT) | penDE | This compound, Phenylacetyl-CoA | Not Reported | 0.72 nmol mg-1 min-1 (in P. chrysogenum) | [16] |
Experimental Protocols
5.1. Cell-Free Preparation for this compound Synthesis
This protocol is adapted from studies on the cell-free synthesis of this compound.[23]
-
Protoplast Formation:
-
Grow P. chrysogenum mycelia in a suitable production medium.
-
Harvest the mycelia by filtration and wash with a buffer solution (e.g., 0.6 M KCl).
-
Resuspend the mycelia in an osmotic stabilizer solution containing cell wall-degrading enzymes (e.g., β-glucanase, chitinase).
-
Incubate at 30°C with gentle shaking until protoplasts are formed.
-
Filter the protoplast suspension through glass wool to remove mycelial debris.
-
Collect the protoplasts by centrifugation and wash with the osmotic stabilizer.
-
-
Cell-Free Extract Preparation:
-
Resuspend the protoplasts in a lysis buffer (e.g., Tris-HCl buffer, pH 7.8, containing protease inhibitors).
-
Lyse the protoplasts by osmotic shock or gentle sonication.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
The resulting supernatant is the cell-free extract.
-
-
This compound Synthesis Assay:
-
Prepare a reaction mixture containing the cell-free extract, the substrate δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV), a reducing agent (e.g., dithiothreitol), ferrous ions (FeSO4), and ascorbate.[22]
-
Incubate the reaction mixture at 25°C with aeration.[22]
-
Stop the reaction by adding a protein precipitating agent (e.g., methanol or perchloric acid).
-
Analyze the reaction products for the presence of this compound using techniques such as HPLC or bioassay.
-
5.2. Purification of this compound Synthase (IPNS)
This protocol is a generalized procedure based on published methods.[22]
-
Preparation of Cell-Free Extract: Prepare a high-protein concentration cell-free extract from a high-penicillin-producing strain of P. chrysogenum as described above.
-
Protamine Sulfate Precipitation: Slowly add a solution of protamine sulfate to the cell-free extract to precipitate nucleic acids. Stir for a defined period and then centrifuge to remove the precipitate.
-
Ammonium Sulfate Fractionation: Gradually add solid ammonium sulfate to the supernatant to achieve a specific saturation level (e.g., 50%). Stir and centrifuge to collect the precipitate. Increase the ammonium sulfate concentration in the supernatant to a higher saturation level (e.g., 80%) and collect the precipitate. Resuspend the desired protein fraction in a suitable buffer.
-
Ion-Exchange Chromatography: Apply the resuspended protein fraction to an anion-exchange column (e.g., DEAE-Sephacel). Elute the bound proteins with a salt gradient (e.g., NaCl). Collect fractions and assay for IPNS activity.
-
Gel Filtration Chromatography: Pool the active fractions from the ion-exchange chromatography step and concentrate them. Apply the concentrated sample to a gel filtration column (e.g., Sephacryl S-200) to separate proteins based on size. Collect fractions and assay for IPNS activity.
-
Purity Analysis: Assess the purity of the final IPNS preparation by SDS-PAGE.
Visualizations
Caption: The compartmentalized biosynthesis pathway of penicillin G in P. chrysogenum.
Caption: A typical workflow for the purification of this compound synthase (IPNS).
Conclusion
The this compound biosynthesis pathway in P. chrysogenum is a well-characterized yet complex process involving multiple enzymes, subcellular compartments, and regulatory networks.[1][24] A thorough understanding of this pathway at a molecular and quantitative level is essential for ongoing efforts to improve penicillin yields and to engineer the pathway for the production of novel antibiotics. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of antibiotic discovery and development. While high-yielding industrial strains often contain multiple copies of the penicillin biosynthesis gene cluster, recent research suggests that the relationship between gene copy number and penicillin production is not always linear, highlighting the importance of understanding the complex regulatory mechanisms.[25][26] Further research into the regulation of gene expression and the transport of intermediates between cellular compartments will undoubtedly uncover new strategies for enhancing the production of these life-saving drugs.[2][21][27]
References
- 1. Regulation of penicillin biosynthesis in filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Control of Expression of Penicillin Biosynthesis Genes in Fungi: Regulatory Proteins Interact with a Bidirectional Promoter Region - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Omics Approaches Applied to Penicillium chrysogenum and Penicillin Production: Revealing the Secrets of Improved Productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Motifs in the C-terminal region of the Penicillium chrysogenum ACV synthetase are essential for valine epimerization and processivity of tripeptide formation [repositorio.uchile.cl]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound synthase - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Localization of the pathway of the penicillin biosynthesis in Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Localization of the pathway of the penicillin biosynthesis in Penicillium chrysogenum. | The EMBO Journal [link.springer.com]
- 14. The isopenicillin-N acyltransferase of Penicillium chrysogenum has isopenicillin-N amidohydrolase, 6-aminopenicillanic acid acyltransferase and penicillin amidase activities, all of which are encoded by the single penDE gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular characterization of the acyl-coenzyme A:this compound acyltransferase gene (penDE) from Penicillium chrysogenum and Aspergillus nidulans and activity of recombinant enzyme in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. journals.asm.org [journals.asm.org]
- 18. Synthesis of Penicillium chrysogenum acetyl-CoA:this compound acyltransferase in Hansenula polymorpha: first step towards the introduction of a new metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Subcellular compartmentation of penicillin biosynthesis in Penicillium chrysogenum. The amino acid precursors are derived from the vacuole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [PDF] Subcellular compartmentation of penicillin biosynthesis in Penicillium chrysogenum. The amino acid precursors are derived from the vacuole. | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. journals.asm.org [journals.asm.org]
- 23. Studies on the biosynthesis of this compound with a cell-free preparation of Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The optimization of penicillin biosynthesis in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Penicillin Production in Penicillium chrysogenum is not Dependent on the Number of Synthesis Genes- Crop Biotech Update (February 22, 2017) | Crop Biotech Update - ISAAA.org [isaaa.org]
- 26. Increased Penicillin Production in Penicillium chrysogenum Production Strains via Balanced Overexpression of this compound Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 27. microbiologyresearch.org [microbiologyresearch.org]
An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Isopenicillin N
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopenicillin N is a crucial intermediate in the biosynthesis of all penicillin and cephalosporin antibiotics. Its unique bicyclic structure, featuring a fused β-lactam and thiazolidine ring system, is assembled from the linear tripeptide precursor δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) by the non-heme iron-dependent enzyme, this compound synthase (IPNS). This guide provides a comprehensive overview of the chemical structure, stereochemistry, and biosynthetic pathway of this compound, supplemented with detailed experimental protocols and quantitative data to support further research and drug development endeavors.
Chemical Structure and Stereochemistry
This compound, with the chemical formula C₁₄H₂₁N₃O₆S, possesses a complex and highly specific three-dimensional architecture that is fundamental to its biological activity.[1]
Systematic Name: (2S,5R,6R)-6-[[(5S)-5-amino-5-carboxypentanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.[1]
The core of the molecule is the penam nucleus, a bicyclic system composed of a four-membered β-lactam ring fused to a five-membered thiazolidine ring. The stereochemistry of the precursor tripeptide, LLD-ACV, dictates the specific stereoisomer of this compound that is formed.[2] The key stereocenters and structural features are:
-
β-Lactam Ring: A highly strained four-membered ring that is responsible for the antibiotic activity of penicillins.
-
Thiazolidine Ring: A five-membered sulfur-containing ring.
-
Acyl Side Chain: A δ-(L-α-aminoadipoyl) group attached to the β-lactam ring. The stereochemistry of the α-aminoadipoyl moiety is crucial for subsequent enzymatic modifications in the biosynthesis of different penicillins and cephalosporins.
Quantitative Structural Data
While a dedicated crystallographic analysis of pure this compound is elusive, theoretical calculations and experimental data from enzyme-product complexes provide the following estimated structural parameters.
| Parameter | Value |
| Molecular Weight | 359.40 g/mol |
| Molecular Formula | C₁₄H₂₁N₃O₆S |
Note: Definitive bond lengths and angles for isolated this compound are not available. The data presented here is based on computational models and inferences from related structures.
Biosynthesis of this compound
This compound is synthesized from the linear tripeptide δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) in a remarkable oxidative cyclization reaction catalyzed by this compound synthase (IPNS).[2][4] This enzymatic transformation involves the removal of four hydrogen atoms and the formation of two new covalent bonds, creating the characteristic bicyclic penam nucleus.[4][5]
The biosynthesis can be summarized in the following key steps:
-
ACV Synthesis: The precursor tripeptide, ACV, is assembled from L-α-aminoadipic acid, L-cysteine, and L-valine by the large multi-functional enzyme ACV synthetase (ACVS).
-
Binding to IPNS: ACV binds to the active site of IPNS, which contains a ferrous iron (Fe²⁺) cofactor.
-
Oxidative Cyclization: In the presence of molecular oxygen, IPNS catalyzes a complex series of reactions involving the formation of highly reactive iron-oxo intermediates. This leads to the sequential closure of the β-lactam and thiazolidine rings.
-
Product Release: The final product, this compound, is released from the enzyme.
Biosynthetic Pathway Diagram
Caption: Biosynthetic pathway of this compound and its subsequent conversion.
Experimental Protocols
Enzymatic Synthesis and Purification of this compound
This protocol outlines the in-vitro synthesis of this compound using purified this compound Synthase (IPNS) and its subsequent purification.
Materials:
-
Purified recombinant IPNS
-
δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV)
-
Ferrous sulfate (FeSO₄)
-
Ascorbic acid
-
Dithiothreitol (DTT)
-
HEPES buffer (50 mM, pH 7.0)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
Protocol:
-
Reaction Setup: In a reaction vessel, combine HEPES buffer, ACV (1 mM), DTT (2 mM), ascorbic acid (25 µM), and ferrous sulfate (10 µM).[6]
-
Enzyme Addition: Initiate the reaction by adding purified IPNS to a final concentration of 1-5 µM.
-
Incubation: Incubate the reaction mixture at 25°C with gentle agitation for 1-2 hours. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC.
-
Reaction Quenching: Stop the reaction by adding an equal volume of methanol or by acidifying with TFA.
-
Purification:
-
Centrifuge the quenched reaction mixture to pellet the precipitated protein.
-
Filter the supernatant through a 0.22 µm filter.
-
Purify this compound from the supernatant using preparative HPLC with a C18 column. A suitable gradient of acetonitrile in water with 0.1% TFA can be used for elution.
-
Collect the fractions containing this compound, identified by its characteristic retention time and UV absorbance.
-
-
Lyophilization: Lyophilize the purified fractions to obtain this compound as a solid powder. Store at -80°C due to its instability.[3]
X-ray Crystallography of IPNS-Substrate/Product Complexes
Detailed protocols for the crystallization of IPNS have been established, providing high-resolution structures of the enzyme in complex with its substrate and various analogues.[7][8][9]
Crystallization Protocol (Hanging Drop Vapor Diffusion):
-
Protein Preparation: Purify recombinant IPNS to homogeneity.[10][11] The protein concentration should be between 10-50 mg/mL.
-
Complex Formation: Prepare the enzyme complex by anaerobically mixing the apo-enzyme with a slight excess of FeSO₄ and the desired ligand (e.g., ACV).
-
Crystallization Drop: Mix 1-2 µL of the protein-ligand complex solution with an equal volume of the reservoir solution on a siliconized cover slip.
-
Reservoir Solution: The reservoir solution typically contains a precipitant such as polyethylene glycol (PEG) or ammonium sulfate in a suitable buffer (e.g., Tris-HCl or HEPES) at a specific pH.
-
Incubation: Seal the cover slip over the reservoir well and incubate at a constant temperature (e.g., 4°C or 20°C). Crystals usually appear within a few days to weeks.
-
Data Collection: Harvest the crystals and flash-cool them in a cryoprotectant solution before data collection at a synchrotron source.
NMR Spectroscopy of this compound
While a specific, detailed 2D NMR protocol for isolated this compound is not widely published due to its instability, general principles and data from related studies on the IPNS-product complex can be applied.
General Protocol for 1D and 2D NMR:
-
Sample Preparation: Dissolve the lyophilized, purified this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 5-10 mM. Add a known amount of an internal standard (e.g., DSS or TMSP) for chemical shift referencing.
-
1D ¹H NMR: Acquire a standard 1D proton NMR spectrum to assess the purity and concentration of the sample.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C (or ¹⁵N) nuclei. This is essential for assigning carbon and nitrogen resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C couplings (2-3 bonds), which helps in assembling the molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which is crucial for confirming the stereochemistry.
-
-
Data Processing and Analysis: Process the acquired data using appropriate software (e.g., TopSpin, Mnova). The chemical shifts, coupling constants, and NOE correlations are then used to assign all the resonances and confirm the structure and stereochemistry of this compound.
Expected ¹H and ¹³C Chemical Shifts (Predicted and based on related compounds):
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| β-Lactam Ring | ||
| H-5 | ~5.5 | ~65 |
| H-6 | ~5.4 | ~58 |
| C-7 (C=O) | - | ~175 |
| Thiazolidine Ring | ||
| H-2 | ~4.2 | ~70 |
| C-3 | - | ~68 |
| CH₃ (C-3) | ~1.5, ~1.6 | ~27, ~31 |
| Adipoyl Side Chain | ||
| α-CH | ~3.8 | ~53 |
| β-CH₂ | ~1.8 | ~25 |
| γ-CH₂ | ~1.6 | ~33 |
| δ-CH₂ | ~2.2 | ~30 |
| ε-CH (NH₂) | ~3.7 | ~55 |
| COOH | ~11-12 | ~174 |
Note: These are approximate values and can vary depending on the solvent and pH.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and structural analysis of this compound.
Conclusion
This technical guide provides a detailed overview of the chemical structure, stereochemistry, and biosynthesis of this compound. The provided experimental protocols and data serve as a valuable resource for researchers in the fields of natural product chemistry, enzymology, and antibiotic development. Further investigation into the direct structural characterization of this compound and the dynamics of its interaction with downstream enzymes will continue to advance our understanding of β-lactam antibiotic biosynthesis and facilitate the development of novel therapeutic agents.
References
- 1. This compound | C14H21N3O6S | CID 440723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound synthase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of this compound synthase is the first from a new structural family of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure of this compound synthase complexed with substrate and the mechanism of penicillin formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The crystal structure of this compound synthase with δ-((L)-α-aminoadipoyl)-(L)-cysteinyl-(D)-methionine reveals thioether coordination to iron. | Department of Chemistry [chem.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Purification and characterization of cloned this compound synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of Isopenicillin N Synthase (IPNS)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Isopenicillin N synthase (IPNS) is a non-heme iron-dependent oxidase that plays a pivotal role in the biosynthesis of all penicillin and cephalosporin antibiotics.[1] It catalyzes the remarkable oxidative cyclization of the linear tripeptide substrate, δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV), to form the bicyclic product, this compound (IPN). This transformation involves the formation of both the β-lactam and thiazolidine rings, a feat of catalysis with no current synthetic chemical precedent. This guide provides a comprehensive overview of the IPNS mechanism of action, detailing the catalytic cycle, key intermediates, and the experimental methodologies used to elucidate this complex enzymatic process.
Core Mechanism of Action
The catalytic cycle of IPNS is a sophisticated, multi-step process that utilizes a mononuclear ferrous iron (Fe(II)) center and molecular oxygen (O₂) to achieve the four-electron oxidation of ACV. The reaction proceeds through a series of well-characterized intermediates, beginning with the binding of the substrate and culminating in the formation of the bicyclic this compound product.
Substrate Binding and Initiation
The catalytic cycle is initiated by the binding of the tripeptide substrate, ACV, to the active site of IPNS. The thiol group of the cysteinyl residue of ACV coordinates directly to the Fe(II) ion in the active site, displacing a water molecule.[2] This binding event is crucial as it lowers the redox potential of the iron center, facilitating the subsequent binding of dioxygen.[2] The active site of IPNS features a conserved 2-His-1-carboxylate facial triad (typically two histidine residues and one aspartate residue) that, along with the substrate's cysteinyl thiol, coordinates the iron atom.[1]
Formation of the Fe(III)-Superoxo Intermediate and First Ring Closure
Following substrate binding, molecular oxygen binds to the vacant coordination site on the iron, forming a highly reactive Fe(III)-superoxo intermediate.[3][4] This species is responsible for the first C-H bond cleavage event: the abstraction of the pro-S hydrogen atom from the β-carbon of the cysteinyl residue of ACV. This leads to the formation of a thioaldehyde intermediate. Subsequently, the valinyl nitrogen of ACV attacks the thioaldehyde carbon, forming the four-membered β-lactam ring. This initial cyclization is a critical step in the biosynthesis of all penicillin-based antibiotics.
Formation of the Fe(IV)-Oxo Intermediate and Second Ring Closure
The formation of the β-lactam ring is accompanied by the cleavage of the O-O bond of the iron-peroxo species, leading to the formation of a high-valent Fe(IV)-oxo (ferryl) intermediate.[3][5] This powerful oxidizing species then abstracts a hydrogen atom from the β-carbon of the valinyl residue of the now monocyclic substrate. The resulting substrate radical undergoes cyclization via attack on the sulfur atom, forming the five-membered thiazolidine ring and completing the bicyclic penicillin core structure. The iron center is then reduced back to its Fe(II) state, and the this compound product is released.
Quantitative Data
A substantial body of quantitative data has been generated through decades of research on IPNS. These data provide critical insights into the enzyme's catalytic efficiency, substrate specificity, and the nature of its reactive intermediates.
Kinetic Parameters
The kinetic parameters of IPNS have been determined using various assays, including continuous spectrophotometric and HPLC-based methods. These studies have provided valuable information on the enzyme's affinity for its substrate and its catalytic turnover rate.
| Enzyme | Substrate | K_m (μM) | k_cat (s⁻¹) | Reference |
| P. chrysogenum IPNS | δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) | 130 | - | [6] |
| A. nidulans IPNS | δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) | 120 | - | [7] |
Spectroscopic Data of Key Intermediates
Spectroscopic techniques have been instrumental in characterizing the electronic and geometric structures of the transient intermediates in the IPNS catalytic cycle.
| Intermediate | Technique | Isomer Shift (δ, mm/s) | Quadrupole Splitting (ΔE_Q, mm/s) | Reference |
| Fe(III)-superoxo | Mössbauer | ~0.58 | ~1.65 | [8][9] |
| Fe(IV)-oxo | Mössbauer | ~0.31 | ~0.95 | [3] |
Crystallographic Data of the Active Site
High-resolution crystal structures of IPNS in complex with its substrate and substrate analogs have provided atomic-level details of the active site. The bond distances between the iron center and its coordinating ligands are crucial for understanding the catalytic mechanism.
| PDB ID | Complex | Ligand | Atom | Distance (Å) |
| 1BK0 | IPNS-Fe(II)-ACV | HIS214 | Fe - NE2 | 2.14 |
| 1BK0 | IPNS-Fe(II)-ACV | ASP216 | Fe - OD1 | 2.12 |
| 1BK0 | IPNS-Fe(II)-ACV | HIS270 | Fe - NE2 | 2.16 |
| 1BK0 | IPNS-Fe(II)-ACV | ACV | Fe - SG | 2.33 |
| 1BK0 | IPNS-Fe(II)-ACV | HOH | Fe - O | 2.15 |
Data extracted from the Protein Data Bank (PDB) entry 1BK0.
Experimental Protocols
The elucidation of the IPNS mechanism has been made possible through a variety of sophisticated experimental techniques. The following sections provide detailed protocols for some of the key experiments cited in the study of IPNS.
IPNS Activity Assays
4.1.1 Continuous Spectrophotometric Assay
This assay continuously monitors the formation of the this compound product by measuring the increase in absorbance at 235 nm, which is characteristic of the penicillin nucleus.[7]
-
Reagents:
-
50 mM HEPES buffer, pH 7.0
-
δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) stock solution
-
100 mM Tris(2-carboxyethyl)phosphine (TCEP)
-
10 mM Ascorbate
-
1 mM Ferrous sulfate
-
Purified IPNS enzyme
-
-
Procedure:
-
Prepare a 400 μL reaction mixture in a quartz cuvette containing 50 mM HEPES buffer (pH 7.0), 1 mM TCEP, 25 μM ascorbate, and 10 μM ferrous sulfate.[7]
-
Add varying concentrations of the ACV substrate to the reaction mixture.
-
Initiate the reaction by adding a known amount of purified IPNS enzyme (e.g., 1.22 μM).[7]
-
Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 235 nm over time at 25°C.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.
-
4.1.2 HPLC-Based Assay
This method allows for the direct quantification of the this compound product by separating the reaction components using high-performance liquid chromatography (HPLC).
-
Reagents:
-
Same as the spectrophotometric assay.
-
-
Procedure:
-
Set up a 100 μL reaction mixture containing 50 mM HEPES (pH 7.0), 2 mM ACV, 4 mM TCEP, 20 μM ferrous sulfate, and 1 μM IPNS.[7]
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 20 minutes).[7]
-
Stop the reaction by adding an equal volume of methanol or by heat inactivation.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Inject a known volume of the supernatant onto a C18 reverse-phase HPLC column.
-
Elute the components using a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid).
-
Detect the this compound product by its absorbance at 215 nm.[10]
-
Quantify the amount of product by comparing the peak area to a standard curve of known concentrations of this compound.
-
Site-Directed Mutagenesis of IPNS
Site-directed mutagenesis is a powerful technique used to investigate the role of specific amino acid residues in the catalytic mechanism of IPNS.
-
Materials:
-
Plasmid DNA containing the IPNS gene
-
Mutagenic oligonucleotide primers
-
High-fidelity DNA polymerase (e.g., Pfu or Q5)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
-
Procedure:
-
Primer Design: Design a pair of complementary oligonucleotide primers (25-45 bases in length) containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.[11]
-
PCR Amplification: Perform a PCR reaction using the plasmid DNA as a template and the mutagenic primers. Use a high-fidelity DNA polymerase to minimize secondary mutations. A typical PCR cycle would be: initial denaturation at 95°C for 30 seconds, followed by 18 cycles of denaturation at 95°C for 30 seconds, annealing at 55°C for 1 minute, and extension at 68°C for 2 minutes/kb of plasmid length.
-
Template Digestion: After the PCR, add DpnI restriction enzyme to the reaction mixture and incubate at 37°C for 1 hour. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on a selective agar medium (e.g., containing ampicillin). Pick individual colonies, grow overnight cultures, and isolate the plasmid DNA. Verify the desired mutation by DNA sequencing.
-
Expression and Purification of Recombinant IPNS
To obtain sufficient quantities of pure IPNS for biochemical and structural studies, the enzyme is typically overexpressed in a recombinant host, such as E. coli.
-
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with an IPNS expression plasmid
-
Luria-Bertani (LB) medium with the appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Wash buffer (lysis buffer with 20 mM imidazole)
-
Elution buffer (lysis buffer with 250 mM imidazole)
-
-
Procedure:
-
Cell Growth and Induction: Inoculate a large volume of LB medium containing the appropriate antibiotic with an overnight culture of the E. coli expression strain. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.
-
Clarification: Centrifuge the lysate at high speed to pellet the cell debris.
-
Affinity Chromatography: Load the clarified lysate onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged IPNS from the column using elution buffer.
-
Purity Analysis: Analyze the purity of the eluted protein by SDS-PAGE. Pool the fractions containing pure IPNS.
-
Buffer Exchange: If necessary, exchange the buffer of the purified protein into a suitable storage buffer using dialysis or a desalting column.
-
Visualizations
Diagrams are essential for visualizing the complex catalytic cycle of IPNS and the workflows of the experimental techniques used to study it.
IPNS Catalytic Cycle
References
- 1. This compound synthase - Wikipedia [en.wikipedia.org]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Spectroscopic evidence for the two C-H-cleaving intermediates of Aspergillus nidulans this compound synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Direct spectroscopic detection of a C-H-cleaving high-spin Fe(IV) complex in a prolyl-4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound synthetase of Penicillium chrysogenum, an enzyme that converts delta-(L-alpha-aminoadipyl)-L-cysteinyl-D-valine to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Trapping and spectroscopic characterization of an FeIII-superoxo intermediate from a nonheme mononuclear iron-containing enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Anaerobic crystallisation of an this compound synthase.Fe(II).substrate complex demonstrated by X-ray studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Site-Directed Mutagenesis [protocols.io]
The Role of Iron in Isopenicillin N Synthase Catalysis: A Technical Guide
Abstract
Isopenicillin N Synthase (IPNS) is a pivotal non-heme iron-dependent enzyme in the biosynthesis of β-lactam antibiotics, including penicillins and cephalosporins.[1][2] It catalyzes the complex four-electron oxidation of the linear tripeptide substrate, δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV), using dioxygen to form the bicyclic product, this compound (IPN).[3][4] This remarkable transformation involves the formation of both the β-lactam and thiazolidine rings in a single catalytic cycle.[5] The chemistry is entirely orchestrated by a mononuclear ferrous iron [Fe(II)] center located deep within the enzyme's active site. This guide provides an in-depth examination of the central role of this iron atom, detailing its coordination environment, the catalytic mechanism it mediates, and the experimental methodologies used to elucidate its function.
Introduction to this compound Synthase
IPNS belongs to the 2-oxoglutarate (2OG)-dependent dioxygenase superfamily, although it uniquely does not require 2OG as a cosubstrate.[1][2] The enzyme facilitates the oxidative cyclization of ACV, a reaction without precedent in synthetic chemistry, to produce IPN, the precursor to all penicillin and cephalosporin antibiotics.[3][5][6] This process consumes one molecule of dioxygen and produces two molecules of water.[3][4] The catalytic competence of IPNS is absolutely dependent on the presence of a single Fe(II) ion at its active site.[1][2]
The Iron Active Site: Coordination and Substrate Binding
The crystal structure of IPNS reveals a buried active site containing a mononuclear iron atom.[5] In its resting, substrate-free state, the Fe(II) ion is coordinated by a conserved 2-His-1-carboxylate facial triad, a common motif in this enzyme superfamily.
-
Protein-Derived Ligands: The iron is ligated by the side chains of two histidine residues and one aspartate residue.[1]
-
Solvent/Substrate Ligands: In the absence of the ACV substrate, the coordination sphere is typically completed by water molecules and the side-chain amide of a glutamine residue.[1][7]
Upon binding of the ACV substrate, a significant conformational change occurs. The substrate's cysteinyl thiol displaces a coordinated water molecule and binds directly to the Fe(II) center.[3][8] This ligation is a critical first step, as it modulates the redox potential of the iron, priming it for interaction with dioxygen.[2][8] The binding of ACV creates a vacant coordination site on the iron, which is then available for dioxygen to bind.[3][9]
The Catalytic Cycle: A Step-by-Step Mechanism
The catalytic mechanism of IPNS is a highly orchestrated sequence of oxidative events centered on the iron atom. The cycle proceeds through several key intermediates, including a high-valent iron-oxo species.
-
ACV and O₂ Binding: The cycle initiates with the ordered binding of the ACV tripeptide, followed by dioxygen (O₂). The cysteinyl thiolate of ACV coordinates to the Fe(II) center.[3][8] O₂ then binds to the now-vacant site on the iron.[3]
-
Formation of Fe(III)-Superoxo: The binding of O₂ to the electron-rich Fe(II)-thiolate complex leads to the formation of an Fe(III)-superoxo (O₂⁻) intermediate.[8][10] This species is proposed to be responsible for the first hydrogen atom abstraction.
-
First Ring Closure (β-Lactam): The Fe(III)-superoxo intermediate abstracts a hydrogen atom from the β-carbon of the cysteine residue.[10] This is followed by the formation of a highly reactive iron(IV)-oxo (ferryl) species.[6] This powerful oxidant facilitates the closure of the four-membered β-lactam ring.[6]
-
Second Ring Closure (Thiazolidine): The Fe(IV)=O intermediate then abstracts a hydrogen atom from the β-carbon of the valine residue.[1][2] This generates a substrate radical which subsequently attacks the cysteinyl sulfur, closing the five-membered thiazolidine ring to form the final bicyclic product, this compound.[1]
-
Product Release: The IPN product is released from the active site, and two water molecules are formed from the reduction of the initial dioxygen molecule. The iron center is returned to its Fe(II) resting state, ready for the next catalytic cycle.
Quantitative Data Summary
The study of IPNS catalysis has yielded significant quantitative data, which is crucial for understanding its efficiency and substrate specificity.
| Parameter | Value | Organism/Conditions | Reference |
| KM for ACV | 196 - 236 µM | Aspergillus nidulans, pH 8.0 | [11] |
| kcat | ~4.14 s⁻¹ | Aspergillus nidulans, pH 7.0 | [12] |
| Fe-S (Cys) Distance | 2.36 Å | IPNS:Fe(II):ACM Complex | [13] |
| Fe-S (Met) Distance | 2.57 Å | IPNS:Fe(II):ACM Complex | [13][14] |
| Fe(III)-Superoxo λmax | 630 nm | Transient Absorption Spectroscopy | [10] |
Table 1: Selected Kinetic and Structural Parameters for this compound Synthase.
Visualizing the Process
The IPNS Catalytic Cycle
The following diagram illustrates the key steps in the catalytic cycle, highlighting the changes in the iron's oxidation state and coordination environment.
Experimental Workflow for IPNS Analysis
This diagram outlines a typical workflow for the expression, purification, and characterization of IPNS.
Key Experimental Protocols
Protocol 1: Continuous Spectrophotometric IPNS Activity Assay
This protocol allows for the real-time monitoring of IPN formation.
-
Principle: The formation of the penicillin nucleus results in an increase in absorbance at 235 nm.[12]
-
Reagents:
-
50 mM HEPES buffer, pH 7.0
-
δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) solution
-
Ferrous sulfate (FeSO₄) solution
-
Ascorbate solution (as a reducing agent to maintain iron in the Fe(II) state)
-
Purified IPNS enzyme
-
-
Procedure: a. Prepare a reaction mixture in a quartz cuvette containing HEPES buffer, ACV (e.g., 250 µM), TCEP (tris(2-carboxyethyl)phosphine) as a reducing agent, ascorbate (e.g., 25 µM), and FeSO₄ (e.g., 10-25 µM).[12] b. Equilibrate the mixture to the desired temperature (e.g., 30°C) in a spectrophotometer. c. Initiate the reaction by adding a known concentration of IPNS (e.g., 0.5-1.5 µM).[12] d. Monitor the increase in absorbance at 235 nm over time. e. Calculate the initial reaction rate from the linear portion of the absorbance curve. The activity can be quantified using the molar extinction coefficient for IPN.
Protocol 2: Site-Directed Mutagenesis of Iron-Coordinating Residues
This method is used to probe the function of specific amino acids in the active site.
-
Principle: By replacing the iron-ligating residues (e.g., His214, Asp216, His270) with non-coordinating amino acids (like alanine), their importance for iron binding and catalysis can be assessed.[15]
-
Procedure: a. Mutagenesis: Use a commercial site-directed mutagenesis kit to introduce the desired point mutation into the plasmid DNA containing the IPNS gene. b. Transformation & Sequencing: Transform the mutated plasmid into E. coli for amplification. Isolate the plasmid and verify the mutation via DNA sequencing. c. Protein Expression and Purification: Express the mutant IPNS protein using the same procedure as for the wild-type enzyme. d. Characterization: i. Iron Content Analysis: Determine the iron content of the purified mutant protein using methods like atomic absorption spectroscopy to assess its ability to bind iron. ii. Activity Assay: Measure the catalytic activity of the mutant enzyme using the assay described in Protocol 1. A significant reduction or loss of activity indicates the critical role of the mutated residue.[16][17] iii. Spectroscopic Analysis: Use techniques like Electron Paramagnetic Resonance (EPR) to probe changes in the electronic environment of the active site.[18]
Conclusion and Future Directions
The ferrous iron atom in the active site of this compound Synthase is not merely a structural component but the linchpin of its catalytic power. It directly participates in substrate and co-substrate binding, facilitates electron transfer, and generates the high-valent iron-oxo intermediate necessary for the remarkable dual-ring closure. Understanding the intricate details of this iron-mediated catalysis has been fundamental to microbiology and biochemistry and continues to inform efforts in enzyme engineering and the development of novel antibiotics. Future research, leveraging time-resolved crystallography and advanced spectroscopic techniques, will further illuminate the transient intermediates of the catalytic cycle, offering deeper insights into this fascinating and medically important enzyme.
References
- 1. This compound synthase - Wikipedia [en.wikipedia.org]
- 2. This compound synthase - Wikiwand [wikiwand.com]
- 3. Structure of this compound synthase complexed with substrate and the mechanism of penicillin formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural studies on the reaction of this compound synthase with the truncated substrate analogues delta-(L-alpha-aminoadipoyl)-L-cysteinyl-glycine and delta-(L-alpha-aminoadipoyl)-L-cysteinyl-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structure of this compound synthase is the first from a new structural family of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The reaction cycle of this compound synthase observed by X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. Structure of this compound synthase complexed with substrate and the mechanism of penicillin formation. | Semantic Scholar [semanticscholar.org]
- 10. Formation of a Reactive, Alkyl Thiolate-Ligated FeIII-Superoxo Intermediate Derived from Dioxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spectroscopic studies reveal details of substrate-induced conformational changes distant from the active site in this compound synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The crystal structure of this compound synthase with δ-((L)-α-aminoadipoyl)-(L)-cysteinyl-(D)-methionine reveals thioether coordination to iron. | Department of Chemistry [chem.ox.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Site-directed mutagenesis studies of the metal-binding center of the iron-dependent propanediol oxidoreductase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. experts.umn.edu [experts.umn.edu]
The Cornerstone of β-Lactam Antibiotics: A Technical Guide to δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV), the pivotal precursor molecule in the biosynthesis of penicillin and cephalosporin antibiotics. This document details the enzymatic synthesis of ACV, its subsequent conversion into clinically significant β-lactams, and the intricate regulatory mechanisms governing its production. The guide includes detailed experimental protocols for key assays, quantitative data on enzyme kinetics and fermentation yields, and visualizations of the core biochemical pathways.
Introduction: The Gateway to Penicillins and Cephalosporins
The tripeptide δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) is the universal precursor to all penicillin and cephalosporin antibiotics produced by various fungi and bacteria.[1] Its formation represents the first committed step in the biosynthetic pathway of these indispensable therapeutic agents. The synthesis of ACV is a remarkable feat of biocatalysis, orchestrated by a large, multifunctional non-ribosomal peptide synthetase (NRPS) known as ACV synthetase (ACVS).[2] Understanding the intricacies of ACV biosynthesis and its conversion is paramount for the rational design of strain improvement strategies and the development of novel β-lactam antibiotics.
The Biosynthesis of ACV: A Non-Ribosomal Masterpiece
The synthesis of ACV from its constituent amino acids—L-α-aminoadipic acid, L-cysteine, and L-valine—is catalyzed by the multi-domain enzyme ACV synthetase. This process occurs in the cytosol of producing organisms like Penicillium chrysogenum and Acremonium chrysogenum.[3]
The Architect: ACV Synthetase (ACVS)
ACV synthetase is a high molecular weight enzyme, with a reported mass of approximately 440-470 kDa in P. chrysogenum.[4][5] It functions as a single polypeptide chain organized into three modules, each responsible for the activation and incorporation of one of the three precursor amino acids.
The Mechanism of Synthesis
The synthesis of ACV by ACVS is an ATP-dependent process that involves the following key steps:
-
Amino Acid Activation: Each of the three substrate amino acids is activated to its corresponding aminoacyl adenylate at the expense of ATP.
-
Thioesterification: The activated amino acids are then transferred to the phosphopantetheinyl arms of the enzyme, forming thioester intermediates.
-
Peptide Bond Formation: The enzyme facilitates the sequential formation of peptide bonds between the tethered amino acids.
-
Epimerization: A crucial step in the synthesis is the epimerization of the L-valine residue to its D-valine configuration, which is a characteristic feature of the final ACV tripeptide.
The overall reaction can be summarized as: L-α-aminoadipic acid + L-cysteine + L-valine + 3 ATP → δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine + 3 AMP + 3 PPi
Quantitative Data: Enzyme Kinetics and Production Yields
The efficiency of ACV and subsequent β-lactam production is governed by the kinetic properties of the biosynthetic enzymes and the optimization of fermentation conditions.
ACV Synthetase Kinetics
The kinetic parameters of ACV synthetase provide insights into its substrate affinity and catalytic efficiency. The following table summarizes the apparent Michaelis-Menten constants (Km) for the amino acid substrates of ACV synthetase from different microorganisms.
| Substrate | Penicillium chrysogenum Km (µM)[4][5] | Nocardia lactamdurans Apparent Km (µM) |
| L-α-aminoadipic acid | 45 | 640 |
| L-cysteine | 80 | 40 |
| L-valine | 80 | 150 |
Table 1: Michaelis-Menten Constants (Km) for ACV Synthetase Substrates.
The optimal concentration of ATP for the purified ACVS from P. chrysogenum has been determined to be 5 mM, in the presence of 20 mM MgCl2.[4][5] The dimeric form of the product, bis-δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (bisACV), exhibits feedback inhibition on the purified enzyme with an inhibition constant (Ki) of 1.4 mM.[4][5]
Fermentation Production Yields
The production of ACV and its downstream products, penicillin and cephalosporin, is highly dependent on the producing strain and the fermentation conditions. High-yielding industrial strains have been developed through extensive mutagenesis and selection programs.
| Product | Producing Organism | Fermentation Conditions | Yield |
| Penicillin G | Penicillium chrysogenum (High-yielding strain) | Fed-batch fermentation with controlled feeding of nutrients and precursors. | Substantial increases in penicillin production have been achieved through balanced overexpression of the penDE gene. |
| Cephalosporin C | Acremonium chrysogenum (High-yielding strain) | Fed-batch culture | > 10,000 mg/L |
| Cephalosporin C | Acremonium chrysogenum (Wild-type) | Shake flask culture | Significantly lower than high-yielding strains. |
Table 2: Representative Production Yields of β-Lactam Antibiotics.
From Precursor to Product: The Penicillin and Cephalosporin Pathways
Once synthesized, ACV is the substrate for the next key enzyme in the β-lactam biosynthetic pathway, isopenicillin N synthase (IPNS).
The Penicillin Pathway
In penicillin-producing fungi like P. chrysogenum, the pathway proceeds as follows:
-
Cyclization: IPNS, a non-heme iron-dependent oxygenase, catalyzes the oxidative cyclization of ACV to form this compound (IPN). This remarkable reaction forms the characteristic bicyclic β-lactam-thiazolidine ring structure of penicillins.[3][6]
-
Side-Chain Exchange: The final step involves the exchange of the L-α-aminoadipyl side chain of IPN for a hydrophobic side chain, such as phenylacetic acid for penicillin G, a reaction catalyzed by acyl-CoA:this compound acyltransferase (IAT).[7]
The Cephalosporin Pathway
In cephalosporin-producing organisms like A. chrysogenum, the pathway diverges after the formation of IPN:
-
Epimerization: IPN is first converted to penicillin N by an epimerase.
-
Ring Expansion: A dioxygenase, deacetoxycephalosporin C synthase (DAOCS), catalyzes the expansion of the five-membered thiazolidine ring of penicillin N into the six-membered dihydrothiazine ring of deacetoxycephalosporin C (DAOC).
-
Hydroxylation: Finally, DAOC is hydroxylated by deacetylcephalosporin C synthase (DACS) to yield cephalosporin C.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
ACV Synthetase Activity Assay
This protocol describes the determination of ACV synthetase activity by quantifying the formation of ACV using HPLC.
Materials:
-
Cell-free extract or purified ACV synthetase
-
Reaction Buffer: 100 mM Tris-HCl, pH 7.5
-
L-α-aminoadipic acid stock solution (10 mM)
-
L-cysteine stock solution (10 mM)
-
L-valine stock solution (10 mM)
-
ATP stock solution (100 mM)
-
MgCl2 stock solution (1 M)
-
Dithiothreitol (DTT) stock solution (100 mM)
-
Trichloroacetic acid (TCA), 20% (w/v)
-
o-phthaldialdehyde (OPA) derivatizing reagent
-
HPLC system with a fluorescence detector
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice:
-
Reaction Buffer: to a final volume of 100 µL
-
L-α-aminoadipic acid: 1 mM final concentration
-
L-cysteine: 1 mM final concentration
-
L-valine: 1 mM final concentration
-
ATP: 5 mM final concentration
-
MgCl2: 20 mM final concentration
-
DTT: 1 mM final concentration
-
Cell-free extract or purified enzyme (e.g., 10-50 µg protein)
-
-
Initiate the reaction by adding the enzyme and incubate at 25-30°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding 20 µL of 20% TCA.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for derivatization.
-
Derivatize an aliquot of the supernatant with OPA reagent according to the manufacturer's instructions.
-
Analyze the derivatized sample by HPLC.
HPLC Quantification of ACV
Instrumentation:
-
HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Fluorescence detector set to excitation and emission wavelengths appropriate for the OPA derivative (e.g., Ex: 340 nm, Em: 455 nm).
Mobile Phase:
-
Mobile Phase A: 50 mM Sodium Acetate, pH 5.7
-
Mobile Phase B: Methanol
-
Use a gradient elution program, for example:
-
0-5 min: 10% B
-
5-25 min: 10-70% B (linear gradient)
-
25-30 min: 70% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow rate: 1.0 mL/min
Quantification:
-
Prepare a standard curve using known concentrations of authentic ACV standard, derivatized in the same manner as the samples.
-
Integrate the peak area corresponding to the derivatized ACV in the sample chromatograms and quantify the concentration using the standard curve.
This compound Synthase (IPNS) Assay
This protocol describes a continuous spectrophotometric assay for IPNS activity based on the increase in absorbance that accompanies the formation of the β-lactam ring.
Materials:
-
Purified IPNS
-
ACV substrate stock solution (10 mM)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Ferrous sulfate (FeSO4) stock solution (10 mM)
-
Ascorbate stock solution (100 mM)
-
Dithiothreitol (DTT) stock solution (100 mM)
-
Spectrophotometer capable of measuring absorbance at 235 nm
Procedure:
-
Prepare the reaction mixture in a quartz cuvette:
-
Assay Buffer: to a final volume of 1 mL
-
ACV: 0.1-1.0 mM final concentration
-
FeSO4: 50 µM final concentration
-
Ascorbate: 1 mM final concentration
-
DTT: 1 mM final concentration
-
-
Equilibrate the mixture to the desired temperature (e.g., 25°C) in the spectrophotometer.
-
Initiate the reaction by adding a small volume of purified IPNS.
-
Monitor the increase in absorbance at 235 nm over time.
-
Calculate the initial reaction rate from the linear portion of the absorbance versus time plot, using the appropriate molar extinction coefficient for this compound.
Visualizing the Core Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key biosynthetic pathways and logical relationships discussed in this guide.
ACV Biosynthesis Pathway
References
- 1. δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS): discovery and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ACV synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Purification and characterization of delta-(L-alpha-aminoadipyl)-L-cysteinyl-D-valine synthetase from Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and characterization of delta-(L-alpha-aminoadipyl)-L-cysteinyl-D-valine synthetase from Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound synthase - Wikipedia [en.wikipedia.org]
- 7. Increased Penicillin Production in Penicillium chrysogenum Production Strains via Balanced Overexpression of this compound Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Genetic regulation of Isopenicillin N production
An In-depth Technical Guide on the Genetic Regulation of Isopenicillin N Production
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (IPN) is the crucial precursor for all penicillin and cephalosporin antibiotics. Its synthesis, catalyzed by this compound Synthase (IPNS), is a tightly controlled process in filamentous fungi like Penicillium chrysogenum and Aspergillus nidulans. The production of IPN is governed by a complex genetic regulatory network that responds to a variety of environmental and physiological cues. The core biosynthetic genes, acvA (encoding δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase) and ipnA (encoding IPNS), are located in a conserved gene cluster and are controlled by a bidirectional promoter.[1] This guide provides a detailed overview of the key regulatory mechanisms, including carbon catabolite repression, nitrogen regulation, and pH control, which are mediated by specific transcription factors such as CreA, AreA, and PacC, respectively. Furthermore, it explores the role of global regulators, like the LaeA protein and the Velvet complex, which orchestrate secondary metabolism in response to broader signals like light and developmental stage. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the regulatory pathways to offer a comprehensive resource for professionals in antibiotic research and development.
Core Biosynthetic Machinery
The biosynthesis of penicillin begins with the condensation of three precursor amino acids—L-α-aminoadipic acid, L-cysteine, and L-valine—into the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV).[2][3] This reaction is catalyzed by the non-ribosomal peptide synthetase ACV synthetase (ACVS), a large, multifunctional enzyme encoded by the acvA (also known as pcbAB) gene.[3][4]
The subsequent and pivotal step is the oxidative cyclization of the linear ACV tripeptide to form the bicyclic structure of this compound, which contains the characteristic β-lactam ring.[5][6] This conversion is catalyzed by the enzyme this compound synthase (IPNS), a non-heme iron-dependent oxygenase encoded by the ipnA (or pcbC) gene.[5][6]
The genes acvA and ipnA are physically linked in the genome, arranged in a cluster and transcribed divergently from a shared intergenic promoter region.[1][7] This co-location is crucial for their coordinated regulation.[1] The final step in the biosynthesis of specific penicillins, such as penicillin G, involves the exchange of the L-α-aminoadipic acid side chain for a hydrophobic one, a reaction catalyzed by acyl-CoA:this compound acyltransferase (IAT), encoded by the aatA (or penDE) gene, which is also part of the gene cluster.[4][8]
Key Regulatory Networks
The expression of the penicillin biosynthesis genes, particularly acvA and ipnA, is tightly controlled at the transcriptional level by multiple overlapping regulatory circuits. These networks allow the fungus to integrate signals from its environment to control the energetically expensive production of secondary metabolites.
Carbon Catabolite Repression (CCR)
The presence of readily metabolizable carbon sources, such as glucose, strongly represses penicillin production.[9] This process, known as carbon catabolite repression, ensures that resources are allocated to primary metabolism and growth before being diverted to secondary metabolism. In P. chrysogenum, high glucose concentrations repress the transcription of all three core biosynthesis genes (pcbAB, pcbC, penDE).[1] The addition of 140 mM glucose to cultures of P. chrysogenum can reduce the incorporation of radiolabeled valine into penicillin by 70% compared to cultures grown on lactose, a non-repressing sugar.[9]
This repression is primarily mediated by the Cys2-His2 zinc finger transcription factor CreA.[1] CreA binds to specific consensus sequences (5'-SYGGRG-3') in the promoter regions of target genes, including the bidirectional acvA-ipnA promoter, to block their transcription.[1] However, studies in A. nidulans suggest that a second, CreA-independent mechanism of carbon repression also exists for the ipnA gene, indicating a multi-layered control system.[1][10]
Nitrogen Regulation
Nitrogen availability also plays a critical role in regulating penicillin biosynthesis. High concentrations of ammonium are known to repress the production of penicillin.[1] This regulation is mediated by a wide-domain transcription factor known as AreA in A. nidulans and its homolog NRE in P. chrysogenum.[11] These factors are responsible for activating genes required for the utilization of secondary nitrogen sources when preferred sources like ammonium or glutamine are scarce. They bind to GATA sequences within the promoter regions of target genes. While the bidirectional promoter of P. chrysogenum contains tandem GATA boxes and is sensitive to nitrogen regulation, the corresponding region in A. nidulans lacks these elements, suggesting differences in the molecular mechanism of nitrogen control between the two species.[1]
pH Regulation
The ambient pH is a major determinant of penicillin gene expression, particularly in A. nidulans.[10] Penicillin production is significantly higher in alkaline conditions.[12] This regulation is governed by the PacC transcription factor, a wide-domain regulator that mediates the fungal response to environmental pH.[10][13] Under alkaline conditions, PacC is proteolytically processed to its active form, which then binds to consensus sequences (5'-GCCARG-3') in the promoters of pH-regulated genes.[1][5] The acvA-ipnA intergenic region contains multiple functional PacC binding sites.[2] PacC activation at alkaline pH leads to increased transcription of ipnA and consequently, higher penicillin yields.[10][13] This pH-mediated activation can even override carbon catabolite repression to some extent.[1][10]
Global and Pleiotropic Regulators
Beyond specific nutrient-sensing pathways, penicillin biosynthesis is also controlled by global regulators that coordinate secondary metabolism with fungal development and other cellular processes.
-
LaeA and the Velvet Complex : LaeA is a nuclear protein, initially identified in Aspergillus, that acts as a master regulator of secondary metabolite gene clusters.[14][15] It is believed to function as a methyltransferase that remodels chromatin, making gene clusters more accessible for transcription.[15][16] Overexpression of laeA in P. chrysogenum has been shown to increase penicillin production.[15] LaeA interacts with a group of proteins known as the Velvet complex, which includes VeA, VelB, and VosA.[16][17] This complex, particularly the VelB-VeA-LaeA heterotrimer, integrates light signals with the regulation of both sexual development and secondary metabolism.[16][17] Both LaeA and VeA are generally considered positive regulators of penicillin biosynthesis.[8][18]
Signaling and Regulatory Pathway Diagram
The following diagram illustrates the interplay of key transcription factors and environmental signals on the core penicillin biosynthesis genes acvA and ipnA.
Caption: Regulatory network for this compound production.
Quantitative Analysis of Regulatory Effects
The impact of different regulatory factors on penicillin production has been quantified in various studies. The table below summarizes key findings.
| Regulatory Factor | Organism | Condition | Observed Effect | Reference |
| Carbon Source | P. chrysogenum | Growth on 140 mM glucose vs. lactose | 70% reduction in L-[U-14C]valine incorporation into penicillin | [9] |
| Carbon Source | A. nidulans | Glucose-grown cultures | Significant repression of ipnA expression and reduced IPNS activity | [19] |
| pH / PacC | A. nidulans | pacC mutant mimicking alkaline pH | ~2-fold increase in penicillin production compared to wild-type | [13] |
| pH / PacC | A. nidulans | Growth at alkaline pH | Highest penicillin titres | [12] |
| LaeA | P. chrysogenum | Overexpression of laeA gene | ~25% increase in penicillin production | [15] |
| Amino Acids | A. nidulans | Addition of Lysine | Reduced expression of both acvA and ipnA gene fusions | [2] |
Experimental Protocols
Analyzing the genetic regulation of this compound production requires precise and robust experimental methodologies. Below is a detailed protocol for a key technique: analyzing ipnA gene expression using Reverse Transcription Quantitative PCR (RT-qPCR).
Protocol: Gene Expression Analysis by RT-qPCR
This protocol provides a framework for quantifying the transcript levels of the ipnA gene relative to a housekeeping gene.
1. Fungal Culture and RNA Isolation:
- Inoculate spores of P. chrysogenum or A. nidulans into a suitable liquid medium (e.g., YGG medium for initial growth).[3]
- Grow cultures under standard conditions (e.g., 25°C, 200 rpm) for 48 hours to generate sufficient mycelial biomass.
- Transfer the mycelium to a defined penicillin production medium. Create different experimental conditions by varying the primary carbon source (e.g., 140 mM glucose vs. lactose) or adjusting the medium pH (e.g., pH 6.5 vs. pH 8.0).
- Harvest mycelia at specific time points (e.g., 24, 48, 72 hours) by filtration, flash-freeze in liquid nitrogen, and store at -80°C.[3]
- Isolate total RNA from the frozen mycelia using a suitable kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method, including an on-column DNase I digestion step to eliminate genomic DNA contamination.[20][21]
- Assess RNA quality and quantity using a spectrophotometer (checking A260/280 and A260/230 ratios) and verify integrity via agarose gel electrophoresis.
2. cDNA Synthesis:
- Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV RT SuperMix) with a mix of oligo(dT) and random hexamer primers according to the manufacturer's protocol.[20][22]
- Include a "no-RT" control (a reaction mix without reverse transcriptase) for each RNA sample to check for genomic DNA contamination in the subsequent qPCR step.
3. Quantitative PCR (qPCR):
- Design qPCR primers for the target gene (ipnA) and a validated reference gene (e.g., γ-actin or β-tubulin) using primer design software. Aim for amplicons of 100-200 bp.
- Prepare the qPCR reaction mix in triplicate for each sample. A typical 20 µL reaction includes: 10 µL of 2x SYBR Green Master Mix, 0.5 µL of each forward and reverse primer (10 µM stock), 2 µL of diluted cDNA template, and nuclease-free water.[22]
- Perform the qPCR on a real-time PCR system (e.g., Applied Biosystems 7000) with a standard thermal cycling program: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s.[20]
- Follow the amplification with a melt curve analysis to verify the specificity of the PCR product.
4. Data Analysis:
- Extract the quantification cycle (Cq) values for each reaction.
- Calculate the relative expression of the ipnA gene using the 2-ΔΔCq method.[22]
- ΔCq = Cq(ipnA) - Cq(reference gene)
- ΔΔCq = ΔCq(test condition) - ΔCq(control condition)
- Fold Change = 2-ΔΔCq
- Perform statistical analysis on the replicate data to determine the significance of any observed changes in gene expression.
Experimental Workflow Diagram
Caption: Workflow for RT-qPCR gene expression analysis.
Conclusion
The genetic regulation of this compound production is a sophisticated and multi-faceted process. The core biosynthetic genes, acvA and ipnA, are subject to tight transcriptional control by pathways that sense carbon, nitrogen, and pH levels, primarily through the actions of the transcription factors CreA, AreA, and PacC. Superimposed on this is a higher level of control from global regulators like LaeA and the Velvet complex, which link secondary metabolism to the broader developmental and physiological state of the fungus. A thorough understanding of these intricate networks is paramount for designing rational strain improvement strategies aimed at enhancing the production of β-lactam antibiotics, which remain one of the most important classes of therapeutic agents worldwide.
References
- 1. Molecular Control of Expression of Penicillin Biosynthesis Genes in Fungi: Regulatory Proteins Interact with a Bidirectional Promoter Region - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of the Aspergillus nidulans Penicillin Biosynthesis Gene acvA (pcbAB) by Amino Acids: Implication for Involvement of Transcription Factor PACC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased Penicillin Production in Penicillium chrysogenum Production Strains via Balanced Overexpression of this compound Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular regulation of penicillin biosynthesis in Aspergillus (Emericella) nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. This compound synthase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of penicillin biosynthesis in filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbon catabolite repression of penicillin biosynthesis by Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pH regulation is a major determinant in expression of a fungal penicillin biosynthetic gene. | The EMBO Journal [link.springer.com]
- 11. Omics Approaches Applied to Penicillium chrysogenum and Penicillin Production: Revealing the Secrets of Improved Productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pH regulation of penicillin production in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. news-medical.net [news-medical.net]
- 15. researchgate.net [researchgate.net]
- 16. Involvement of LaeA and Velvet Proteins in Regulating the Production of Mycotoxins and Other Fungal Secondary Metabolites | MDPI [mdpi.com]
- 17. LaeA Control of Velvet Family Regulatory Proteins for Light-Dependent Development and Fungal Cell-Type Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Distinct Roles for VeA and LaeA in Development and Pathogenesis of Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regulation of Aspergillus nidulans penicillin biosynthesis and penicillin biosynthesis genes acvA and ipnA by glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Gene expression profiling of the response of Streptococcus pneumoniae to penicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Navigating the Cellular Landscape: A Technical Guide to the Subcellular Localization of Isopenicillin N Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biosynthesis of penicillin, a cornerstone of modern medicine, is a complex enzymatic process that is spatially organized within the fungal cell. Understanding the precise subcellular localization of the enzymes involved in this pathway is critical for optimizing antibiotic production and for the rational design of metabolic engineering strategies. This technical guide provides an in-depth exploration of the subcellular location of the key enzymes responsible for the synthesis of isopenicillin N, the central intermediate in the penicillin biosynthetic pathway. The focus is on the filamentous fungus Penicillium chrysogenum, the primary industrial producer of penicillin. This document will delve into the established cytosolic localization of the initial enzymes and the compartmentalization of the final steps of the pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying cellular organization and experimental workflows.
The Penicillin Biosynthetic Pathway: A Tale of Two Compartments
The synthesis of penicillin G begins with the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. This process is catalyzed by a series of enzymes, with the initial steps occurring in the cytosol and the final conversion taking place within microbodies (peroxisomes).
The first two key enzymes in this pathway are:
-
δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS): A large, multifunctional non-ribosomal peptide synthetase that catalyzes the formation of the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV).
-
This compound synthase (IPNS): An enzyme that catalyzes the oxidative cyclization of the linear ACV tripeptide to form the bicyclic structure of this compound (IPN), the first bioactive intermediate in the pathway.
Following its synthesis in the cytosol, this compound is transported into peroxisomes where the final enzyme of the penicillin G biosynthetic pathway, This compound acyltransferase (IAT) , converts it into penicillin G. This compartmentalization highlights a sophisticated level of metabolic channeling within the fungal cell.
Subcellular Localization of ACVS and IPNS: A Cytosolic Affair
However, some studies have suggested a more complex localization for ACVS. Research involving the analysis of purified vacuoles from P. chrysogenum protoplasts has indicated that a portion of ACVS protein is associated with the vacuolar membrane and is also present in the soluble fraction of the vacuoles.[2] This suggests a potential dual localization for ACVS, or at least a close association with the vacuole, which is thought to be a reservoir for the precursor amino acids.[2]
Quantitative Distribution of Penicillin Biosynthesis Enzymes
| Enzyme | Predominant Location | Quantitative Data Summary | References |
| ACV Synthetase (ACVS) | Cytosol / Vacuolar Membrane | Detected in the membrane and soluble fractions of purified vacuoles. 15.6-26.5% of radiolabeled α-aminoadipate and 8.5-10.3% of radiolabeled valine were found in the vacuole, suggesting it as a source of precursors. | [2] |
| This compound Synthase (IPNS) | Cytosol | Consistently identified as a cytosolic enzyme through cell fractionation and immunocytochemistry. | [1][3][4] |
Experimental Protocols for Determining Subcellular Localization
The determination of the subcellular localization of enzymes relies on a combination of biochemical and microscopic techniques. Below are detailed methodologies for key experiments cited in the study of this compound synthesis.
Subcellular Fractionation of Penicillium chrysogenum
This protocol describes a general approach for the separation of cellular components to analyze the distribution of enzyme activities.
Objective: To isolate different subcellular fractions (e.g., cytosol, mitochondria, microsomes, vacuoles) from Penicillium chrysogenum for enzymatic analysis.
Methodology:
-
Protoplast Formation:
-
Harvest fungal mycelium from a liquid culture by filtration.
-
Wash the mycelium with an osmotic buffer (e.g., 0.6 M KCl).
-
Resuspend the mycelium in an osmotic buffer containing cell wall-degrading enzymes (e.g., Novozym 234).
-
Incubate at a controlled temperature (e.g., 30°C) with gentle shaking until protoplasts are formed. Monitor protoplast formation microscopically.
-
Separate protoplasts from mycelial debris by filtration through a sterile filter (e.g., Miracloth).
-
Harvest protoplasts by centrifugation at a low speed (e.g., 1,000 x g) and wash with the osmotic buffer.
-
-
Cell Lysis and Fractionation:
-
Resuspend the protoplasts in a lysis buffer. For vacuole isolation, a gentle lysis method using a low concentration of a non-ionic detergent like Triton X-100 in an osmotic buffer can be employed.[2]
-
Homogenize the suspended protoplasts using a Dounce homogenizer or by sonication on ice. The method of homogenization should be optimized to ensure cell breakage while minimizing organelle damage.
-
Perform differential centrifugation to separate the different subcellular fractions. A typical centrifugation scheme is as follows:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and unbroken cells.
-
Centrifuge the resulting supernatant at a medium speed (e.g., 10,000 x g for 20 minutes) to pellet mitochondria.
-
Centrifuge the subsequent supernatant at a high speed (e.g., 100,000 x g for 60 minutes) to pellet the microsomal fraction.
-
The final supernatant is considered the cytosolic fraction.
-
-
For vacuole purification, the initial lysate can be subjected to density gradient centrifugation (e.g., using a Ficoll gradient).[2]
-
-
Enzyme Activity Assays:
-
Determine the protein concentration of each fraction using a standard method (e.g., Bradford assay).
-
Assay each fraction for the activity of IPNS and ACVS using established methods. For IPNS, this typically involves incubating the fraction with the substrate ACV and measuring the formation of this compound using a bioassay with an indicator microorganism (e.g., Micrococcus luteus) or by HPLC.[3]
-
Assay for marker enzymes specific to each organelle to assess the purity of the fractions (e.g., succinate dehydrogenase for mitochondria, α-mannosidase for vacuoles).[2]
-
Immunoelectron Microscopy for Protein Localization in Penicillium chrysogenum
This protocol is adapted from the method described by Müller et al. (1991) for the ultrastructural localization of enzymes in P. chrysogenum.[5]
Objective: To visualize the precise subcellular location of IPNS and ACVS at the ultrastructural level using immunogold labeling.
Methodology:
-
Sample Preparation and Fixation:
-
Grow P. chrysogenum colonies on a suitable medium.
-
Fix small blocks of mycelium in a mixture of paraformaldehyde and glutaraldehyde in a suitable buffer (e.g., phosphate buffer).
-
Dehydrate the samples through a graded series of ethanol at progressively lower temperatures.
-
-
Embedding and Sectioning:
-
Infiltrate the dehydrated samples with a low-temperature embedding resin (e.g., Lowicryl K4M).
-
Polymerize the resin using UV light at a low temperature.
-
Cut ultrathin sections (60-80 nm) from the embedded blocks using an ultramicrotome and collect them on nickel grids.
-
-
Immunolabeling:
-
Block non-specific antibody binding sites on the sections by incubating the grids on drops of a blocking solution (e.g., bovine serum albumin in phosphate-buffered saline).
-
Incubate the grids with a primary antibody specific to the enzyme of interest (e.g., anti-IPNS or anti-ACVS antibody) diluted in the blocking solution.
-
Wash the grids thoroughly with the buffer to remove unbound primary antibody.
-
Incubate the grids with a secondary antibody conjugated to colloidal gold particles (e.g., goat anti-rabbit IgG-gold). The size of the gold particles can be chosen to optimize signal and resolution.
-
Wash the grids extensively with buffer and then with distilled water.
-
-
Staining and Visualization:
-
Stain the sections with uranyl acetate and lead citrate to enhance contrast.
-
Examine the grids using a transmission electron microscope. The gold particles will appear as electron-dense dots, indicating the location of the target enzyme.
-
Visualizing the Cellular Organization and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Compartmentalization of the penicillin biosynthesis pathway in P. chrysogenum.
Caption: Workflow for subcellular fractionation of P. chrysogenum.
Caption: Workflow for immunoelectron microscopy.
Conclusion and Future Perspectives
The synthesis of this compound in Penicillium chrysogenum is a well-orchestrated process that relies on the specific subcellular localization of its key enzymes. The cytosolic localization of ACVS and IPNS ensures the efficient production of the this compound intermediate, which is then transported to the peroxisomes for the final steps of penicillin biosynthesis. This compartmentalization likely serves to optimize metabolic flux, prevent the degradation of intermediates, and sequester potentially toxic compounds.
While the cytosolic localization of IPNS is well-established, the potential association of ACVS with the vacuolar membrane warrants further investigation. Advanced techniques in quantitative proteomics and high-resolution live-cell imaging could provide a more dynamic and detailed picture of enzyme localization and trafficking. A deeper understanding of the molecular mechanisms that govern the subcellular targeting and regulation of these enzymes will be invaluable for future efforts to enhance penicillin production through metabolic engineering and synthetic biology approaches. This knowledge is not only crucial for the pharmaceutical industry but also provides fundamental insights into the metabolic organization of filamentous fungi.
References
- 1. Localization of the pathway of the penicillin biosynthesis in Penicillium chrysogenum. | The EMBO Journal [link.springer.com]
- 2. Subcellular compartmentation of penicillin biosynthesis in Penicillium chrysogenum. The amino acid precursors are derived from the vacuole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of functionally active Penicillium chrysogenum this compound synthase in the yeast Hansenula polymorpha - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A preparation method of specimens of the fungus Penicillium chrysogenum for ultrastructural and immuno-electron microscopical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of Penicillin Biosynthesis: A Technical Guide to Isopenicillin N and Its Natural Variants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopenicillin N (IPN) stands as a pivotal intermediate in the biosynthesis of all penicillin and cephalosporin antibiotics. This naturally occurring β-lactam is synthesized by the remarkable enzyme this compound Synthase (IPNS), which catalyzes an unprecedented oxidative cyclization of the linear tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). The unique bicyclic structure of IPN, featuring a fused β-lactam and thiazolidine ring system, is the foundation upon which a vast arsenal of life-saving antibiotics is built. This technical guide provides an in-depth exploration of this compound, its natural variants, and key derivatives, focusing on their biosynthesis, enzymatic transformations, and biological significance. Detailed experimental protocols and structured data are presented to facilitate further research and development in this critical area of antimicrobial drug discovery.
The Biosynthesis of this compound and Its Immediate Derivatives
The formation of this compound is a critical juncture in the metabolic pathways of penicillin and cephalosporin-producing microorganisms, primarily fungi like Penicillium chrysogenum and Aspergillus nidulans, and some bacteria. The pathway diverges after the synthesis of IPN, leading to the production of various penicillins and cephalosporins.
The Central Role of this compound Synthase (IPNS)
This compound Synthase (IPNS), a non-heme iron(II)-dependent oxygenase, is the architect of the penicillin core structure. It facilitates a complex four-electron oxidation of its substrate, ACV, resulting in the formation of the penam nucleus of IPN with the release of two water molecules. The enzyme has been extensively studied, and its substrate specificity has been probed with a variety of ACV analogs, leading to the enzymatic synthesis of novel β-lactam compounds.
Natural Variants and Derivatives of this compound
The primary natural variant of this compound is its epimer, Penicillin N . This conversion is a key step in the biosynthetic pathway leading to cephalosporins.
-
Penicillin N: In cephalosporin-producing organisms, this compound is converted to Penicillin N by the action of an epimerase. This enzyme, known as this compound epimerase, inverts the stereochemistry of the L-α-aminoadipyl side chain to the D-configuration.[1] Penicillin N itself exhibits antibacterial activity, but it is primarily a substrate for the next enzyme in the cephalosporin pathway.
The enzymatic modification of these natural penicillins gives rise to a broader family of β-lactam antibiotics.
-
Deacetoxycephalosporin C (DAOC): Penicillin N is the natural substrate for the enzyme deacetoxycephalosporin C synthase (DAOCS), also known as expandase.[2] This enzyme catalyzes the oxidative ring expansion of the five-membered thiazolidine ring of Penicillin N to the six-membered dihydrothiazine ring characteristic of cephalosporins, yielding DAOC.[2] DAOCS from different microorganisms exhibits varying substrate specificities, with some engineered variants capable of converting other penicillin analogs.[3][4]
-
6-Aminopenicillanic Acid (6-APA): While not a direct natural derivative of IPN in the same biosynthetic pathway, 6-APA is a crucial semi-synthetic precursor derived from penicillin G or V. It is the core nucleus for the majority of semi-synthetic penicillins.
The following diagram illustrates the central biosynthetic pathways originating from this compound.
Quantitative Data on Enzyme Kinetics and Biological Activity
The efficiency of the enzymatic conversions and the potency of the resulting antibiotics are critical parameters for researchers and drug developers. The following tables summarize key quantitative data for IPNS and the biological activity of selected β-lactams.
Table 1: Kinetic Parameters of this compound Synthase (IPNS)
| Substrate (ACV Analog) | Enzyme Source | Km (mM) | Reference |
| δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) | Penicillium chrysogenum | 0.13 | [5] |
Note: Comprehensive kinetic data for a wide range of ACV analogs is distributed across numerous publications and is not always presented in a standardized format. The value presented represents the natural substrate.
Table 2: Biological Activity of Selected β-Lactam Antibiotics
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Penicillin G | Staphylococcus aureus | <1 | [6] |
| Streptomycin (Reference) | Shigella dysenteriae | 1000 | [7] |
| Compound 1 (Germacranolide) | Shigella dysenteriae | 1000 | [7] |
| Compound 11 (Uridine derivative) | Bacillus subtilis | 1249 | [8] |
| Compound 11 (Uridine derivative) | Pseudomonas aeruginosa | 1249 | [8] |
| Compound 11 (Uridine derivative) | Escherichia coli | 524 | [8] |
| Pyrrolomycin derivative | Staphylococcus aureus | <1 | [6] |
MIC (Minimum Inhibitory Concentration) values are highly dependent on the specific strain and testing conditions. The data presented are for illustrative purposes.
Experimental Protocols
This section provides detailed methodologies for the purification of recombinant IPNS, its activity assay, and the analysis of its products.
Purification of Recombinant this compound Synthase from E. coli
This protocol is adapted from methods described for the purification of recombinant IPNS.[9][10][11]
Workflow for IPNS Purification:
Materials:
-
E. coli strain (e.g., BL21(DE3)) transformed with an IPNS expression vector (with an N-terminal His-tag).
-
Luria-Bertani (LB) medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole.
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole.
-
Storage Buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT.
-
Ni-NTA affinity resin.
-
Sonciator.
-
Centrifuge.
-
SDS-PAGE equipment.
Procedure:
-
Culture and Induction: Inoculate a starter culture of the transformed E. coli and grow overnight. Use this to inoculate a larger volume of LB medium and grow at 37°C with shaking to an OD600 of 0.6-0.8. Induce IPNS expression by adding IPTG to a final concentration of 0.5-1 mM and continue to culture for 3-4 hours at 30°C.[12]
-
Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the soluble IPNS.
-
Affinity Chromatography: Equilibrate the Ni-NTA resin with Lysis Buffer. Load the clarified lysate onto the column. Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged IPNS from the column using Elution Buffer. Collect fractions.
-
Purity Analysis: Analyze the collected fractions for the presence and purity of IPNS using SDS-PAGE.
-
Buffer Exchange: Pool the pure fractions and dialyze against Storage Buffer to remove imidazole and prepare the enzyme for storage at -80°C.
This compound Synthase (IPNS) Activity Assay
This spectrophotometric assay continuously monitors the formation of the β-lactam ring, which absorbs light at 235 nm.[13]
Materials:
-
Purified IPNS.
-
Assay Buffer: 50 mM HEPES, pH 7.0.
-
δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) stock solution.
-
Ferrous sulfate (FeSO4) solution.
-
Ascorbate solution.
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
UV-transparent cuvettes or microplate.
-
Spectrophotometer capable of reading at 235 nm.
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing Assay Buffer, ACV (e.g., 1 mM), TCEP (e.g., 2 mM), ascorbate (e.g., 25 µM), and FeSO4 (e.g., 10 µM).[13]
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified IPNS (e.g., 1 µM).
-
Spectrophotometric Monitoring: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 235 nm over time.
-
Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The concentration of IPN formed can be calculated using its molar extinction coefficient.
HPLC Analysis of this compound and Its Derivatives
High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of penicillins and cephalosporins.[14][15]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., Waters Symmetry C18, 3.5 µm, 75 mm x 4.6 mm).[15]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., phosphate buffer pH 6.8).[15]
-
Detection: UV detection at 215 nm or 254 nm.[15]
-
Sample Preparation: Enzyme reaction mixtures are typically quenched (e.g., with acid or organic solvent), centrifuged, and the supernatant is filtered before injection.
Procedure:
-
Method Development: Optimize the gradient elution profile to achieve good separation of the substrate (ACV), the product (IPN or its derivatives), and any byproducts.
-
Standard Curve: Prepare standard solutions of the analyte of interest at known concentrations and inject them into the HPLC to generate a standard curve of peak area versus concentration.
-
Sample Analysis: Inject the prepared samples and record the chromatograms.
-
Quantification: Identify the peaks corresponding to the compounds of interest based on their retention times compared to the standards. Quantify the amount of each compound by comparing its peak area to the standard curve.
Conclusion
This compound is a cornerstone of β-lactam antibiotic biosynthesis. Understanding its formation, natural variants, and the enzymes that modify it is fundamental to the continued development of new and effective antimicrobial agents. The methodologies and data presented in this guide are intended to provide a solid foundation for researchers and scientists working to harness the power of these intricate biosynthetic pathways to combat the growing threat of antibiotic resistance. The substrate promiscuity of IPNS and the potential for engineering downstream enzymes like DAOCS offer exciting avenues for the creation of novel β-lactam structures with improved therapeutic properties.
References
- 1. Novel genes involved in cephalosporin biosynthesis: the three-component this compound epimerase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deacetoxycephalosporin-C synthase - Wikipedia [en.wikipedia.org]
- 3. Deacetoxycephalosporin C synthase (expandase): Research progress and application potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering Streptomyces clavuligerus Deacetoxycephalosporin C Synthase for Optimal Ring Expansion Activity toward Penicillin G - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound synthetase of Penicillium chrysogenum, an enzyme that converts delta-(L-alpha-aminoadipyl)-L-cysteinyl-D-valine to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Purification and characterization of cloned this compound synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spectroscopic studies reveal details of substrate-induced conformational changes distant from the active site in this compound synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Purification of Isopenicillin N Synthase from Penicillium chrysogenum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopenicillin N synthase (IPNS) is a key enzyme in the biosynthetic pathway of all penicillin and cephalosporin antibiotics. It catalyzes the oxidative cyclization of the linear tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) to form this compound, the precursor to a vast array of β-lactam antibiotics.[1] The purification of IPNS from its native source, the filamentous fungus Penicillium chrysogenum, is a critical step for its characterization, kinetic analysis, and for biotechnological applications in the development of new antibiotics. This document provides detailed protocols for the purification of IPNS to near homogeneity.
The purification strategy involves a multi-step process commencing with the cultivation of P. chrysogenum, followed by cell lysis and a series of protein fractionation techniques. These include protamine sulfate precipitation to remove nucleic acids, ammonium sulfate fractionation for initial protein concentration and purification, anion-exchange chromatography on DEAE-Sephacel, and finally, size-exclusion chromatography using Sephacryl S-200 for final polishing. The enzyme's activity is dependent on the presence of dithiothreitol (DTT), ferrous ions (Fe²⁺), and ascorbate.[2]
Penicillin Biosynthesis Pathway
The biosynthesis of penicillin begins with the condensation of three precursor amino acids—L-α-aminoadipic acid, L-cysteine, and L-valine—to form the tripeptide ACV. This reaction is catalyzed by ACV synthetase (ACVS). Subsequently, IPNS facilitates the formation of the characteristic β-lactam and thiazolidine rings of this compound.[3][4] The final step in the production of penicillin G or V involves the exchange of the L-α-aminoadipyl side chain for a phenylacetyl or phenoxyacetyl group, respectively, a reaction catalyzed by this compound acyltransferase (IAT).[3]
Quantitative Data Summary
The following table summarizes the results of a typical purification of this compound synthase from Penicillium chrysogenum. Note that these values are illustrative and can vary depending on the specific fungal strain, growth conditions, and experimental execution. A purification of approximately 70-fold can be achieved using these methods.[5][6][7]
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Extract | 2000 | 140 | 0.07 | 100 | 1 |
| Protamine Sulfate Supernatant | 1800 | 133 | 0.074 | 95 | 1.1 |
| Ammonium Sulfate (50-80%) | 400 | 112 | 0.28 | 80 | 4 |
| DEAE-Sephacel | 35 | 77 | 2.2 | 55 | 31 |
| Sephacryl S-200 | 10 | 49 | 4.9 | 35 | 70 |
Unit Definition: One unit of IPNS activity is defined as the amount of enzyme required to produce 1 µmol of this compound per minute under standard assay conditions.
Experimental Workflow
The overall workflow for the purification of IPNS from P. chrysogenum is depicted in the following diagram.
Detailed Experimental Protocols
Cultivation of Penicillium chrysogenum
Materials:
-
Penicillium chrysogenum strain
-
Seed culture medium (e.g., Potato Dextrose Broth)
-
Production medium
-
Shaking incubator
Protocol:
-
Inoculate a seed culture of P. chrysogenum in a suitable medium and incubate at 25-28°C with shaking for 2-3 days.
-
Transfer the seed culture to a larger volume of production medium.
-
Incubate the production culture for 5-7 days at 25-28°C with vigorous shaking to ensure adequate aeration.
-
Harvest the mycelia by filtration through cheesecloth or a similar filter.
-
Wash the mycelia with cold distilled water and press dry.
Preparation of Crude Cell-Free Extract
Materials:
-
Extraction Buffer: 50 mM Tris-HCl (pH 7.8), 0.3 mM DTT, 1 mM PMSF
-
Sonicator or other cell disruption equipment
-
Refrigerated centrifuge
Protocol:
-
Resuspend the washed mycelia in cold extraction buffer.
-
Disrupt the cells by sonication on ice. Use short bursts to prevent overheating and enzyme denaturation.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant, which is the crude cell-free extract.
Protamine Sulfate Precipitation
Materials:
-
1% (w/v) Protamine Sulfate solution
-
Refrigerated centrifuge
Protocol:
-
Slowly add the protamine sulfate solution to the crude extract with gentle stirring to a final concentration of approximately 0.1%.
-
Continue stirring for 30 minutes at 4°C.
-
Centrifuge at 20,000 x g for 30 minutes at 4°C to pellet the precipitated nucleic acids.
-
The supernatant contains the IPNS activity.
Ammonium Sulfate Fractionation
Materials:
-
Saturated ammonium sulfate solution
-
Dialysis Buffer: 20 mM Tris-HCl (pH 7.8), 0.1 mM DTT
-
Refrigerated centrifuge
Protocol:
-
Slowly add saturated ammonium sulfate solution to the supernatant from the previous step to achieve 50% saturation. Stir continuously at 4°C.
-
Centrifuge at 20,000 x g for 30 minutes. Discard the pellet.
-
Add more saturated ammonium sulfate to the supernatant to bring the saturation to 80%.
-
Stir for 1 hour at 4°C and then centrifuge as before.
-
Discard the supernatant. The pellet contains the majority of the IPNS.
-
Resuspend the pellet in a minimal volume of Dialysis Buffer.
-
Dialyze the resuspended pellet against a large volume of Dialysis Buffer overnight at 4°C with at least one buffer change to remove excess ammonium sulfate.
DEAE-Sephacel Anion-Exchange Chromatography
Materials:
-
DEAE-Sephacel resin
-
Chromatography column
-
Buffer A (Equilibration Buffer): 20 mM Tris-HCl (pH 7.8), 0.1 mM DTT
-
Buffer B (Elution Buffer): 20 mM Tris-HCl (pH 7.8), 0.1 mM DTT, 1 M NaCl
Protocol:
-
Pack a column with DEAE-Sephacel resin and equilibrate with Buffer A.
-
Load the dialyzed sample onto the column.
-
Wash the column with several volumes of Buffer A to remove unbound proteins.
-
Elute the bound proteins with a linear gradient of 0-0.5 M NaCl (by mixing Buffer A and Buffer B) over several column volumes.
-
Collect fractions and assay each for IPNS activity.
-
Pool the active fractions.
Sephacryl S-200 Gel Filtration Chromatography
Materials:
-
Sephacryl S-200 resin
-
Gel filtration column
-
Gel Filtration Buffer: 50 mM Tris-HCl (pH 7.8), 100 mM NaCl, 0.1 mM DTT
Protocol:
-
Concentrate the pooled active fractions from the DEAE-Sephacel step using ultrafiltration with an appropriate molecular weight cutoff membrane (e.g., 10 kDa).
-
Equilibrate a Sephacryl S-200 column with Gel Filtration Buffer.
-
Load the concentrated sample onto the column.
-
Elute with Gel Filtration Buffer at a constant flow rate.
-
Collect fractions and assay for IPNS activity.
-
Pool the fractions containing the highest specific activity. The resulting protein solution should contain highly purified IPNS.
This compound Synthase Activity Assay
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.8)
-
δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) solution
-
Ferrous sulfate (FeSO₄) solution
-
L-ascorbic acid solution
-
Dithiothreitol (DTT) solution
-
Enzyme sample
-
Methanol
-
HPLC system for product quantification
Protocol:
-
Prepare a reaction mixture containing Assay Buffer, ACV, FeSO₄, L-ascorbic acid, and DTT.
-
Pre-incubate the mixture at 25°C.
-
Initiate the reaction by adding the enzyme sample.
-
Incubate for a defined period (e.g., 20 minutes) at 25°C.
-
Stop the reaction by adding an equal volume of methanol.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by HPLC to quantify the amount of this compound produced.
References
- 1. This compound synthase - Wikipedia [en.wikipedia.org]
- 2. sfu.ca [sfu.ca]
- 3. Isolation, Purification, and Some Properties of Penicillium chrysogenum Tannase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of functionally active Penicillium chrysogenum this compound synthase in the yeast Hansenula polymorpha - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mlsu.ac.in [mlsu.ac.in]
- 6. Sephacryl® S-200 High Resolution Cytiva 17-0584-01, pack of 750 mL | Sigma-Aldrich [sigmaaldrich.com]
- 7. prep-hplc.com [prep-hplc.com]
Application Note: Recombinant Expression and Purification of Isopenicillin N Synthase (IPNS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopenicillin N Synthase (IPNS) is a critical non-heme iron-dependent enzyme in the biosynthetic pathway of β-lactam antibiotics, including penicillins and cephalosporins.[1] It catalyzes the oxidative cyclization of the linear tripeptide δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) to form this compound (IPN), the precursor to all penicillin and cephalosporin antibiotics.[1] The unique double-ring closure reaction mediated by IPNS is of significant interest to researchers developing novel antibiotics and biocatalysts. This application note provides a detailed protocol for the high-level recombinant expression of IPNS in Escherichia coli and its subsequent purification to high homogeneity.
Materials and Methods
Recombinant Expression of IPNS in E. coli
The IPNS gene from Cephalosporium acremonium is cloned into a pET expression vector containing an N-terminal Hexahistidine (6xHis) tag for affinity purification. The expression is carried out in E. coli BL21(DE3) cells.
Protocol:
-
Transformation: Transform the pET-IPNS expression plasmid into chemically competent E. coli BL21(DE3) cells and plate on LB agar containing the appropriate antibiotic for selection. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking at 220 rpm.
-
Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to 25°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. Expression at lower temperatures (25-28°C) has been shown to favor the production of soluble IPNS.
-
Harvesting: Continue to incubate the culture for 16-18 hours at 25°C with shaking. Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until further use.
Purification of Recombinant IPNS
This protocol describes a two-step chromatography procedure for purifying His-tagged IPNS, involving Immobilized Metal Affinity Chromatography (IMAC) followed by Ion-Exchange Chromatography (IEX).
Protocol:
1. Cell Lysis and Clarification
-
Resuspend the frozen cell pellet (from 1 L of culture) in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.8, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF).
-
Lyse the cells by sonication on ice (e.g., 6 cycles of 30 seconds on, 30 seconds off).
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Collect the supernatant, which contains the soluble His-tagged IPNS.
2. Immobilized Metal Affinity Chromatography (IMAC)
-
Equilibrate a 5 mL Ni-NTA agarose column with 10 column volumes (CV) of Lysis Buffer.
-
Load the clarified supernatant onto the column at a flow rate of 1 mL/min.
-
Wash the column with 10 CV of Wash Buffer (50 mM Tris-HCl, pH 7.8, 300 mM NaCl, 20 mM imidazole, 1 mM DTT) to remove non-specifically bound proteins.
-
Elute the His-tagged IPNS with 5 CV of Elution Buffer (50 mM Tris-HCl, pH 7.8, 300 mM NaCl, 250 mM imidazole, 1 mM DTT). Collect 1 mL fractions.
-
Analyze the fractions by SDS-PAGE to identify those containing purified IPNS. Pool the pure fractions.
3. Ion-Exchange Chromatography (IEX)
-
Buffer Exchange: Desalt the pooled IMAC fractions into IEX Binding Buffer (50 mM Tris-HCl, pH 7.8, 1 mM DTT) using a desalting column or dialysis.
-
IEX Purification:
-
Equilibrate a DEAE-Sephacel anion exchange column with 10 CV of IEX Binding Buffer.
-
Load the desalted IPNS sample onto the column.
-
Wash the column with 5 CV of IEX Binding Buffer.
-
Elute the bound IPNS with a linear gradient of 0-1 M NaCl in IEX Binding Buffer over 20 CV.
-
Collect fractions and analyze by SDS-PAGE. Pool fractions containing pure IPNS.
-
4. Protein Concentration and Storage
-
Concentrate the final purified IPNS using an appropriate centrifugal filter device.
-
Determine the final protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Aliquot the purified enzyme and store at -80°C.
Handling of Inclusion Bodies (If Applicable)
If IPNS is expressed as insoluble inclusion bodies, the following protocol can be used for solubilization and refolding.
Protocol:
-
After cell lysis and centrifugation, resuspend the pellet containing inclusion bodies in a buffer with 1-2% Triton X-100 to wash away membrane components. Centrifuge to collect the washed inclusion bodies.
-
Solubilize the inclusion bodies in a buffer containing 6 M Guanidine-HCl or 8 M Urea, along with 50 mM Tris-HCl (pH 8.0) and 10 mM DTT.
-
Refold the solubilized protein by rapid dilution. Add the denatured protein solution dropwise into a large volume of refolding buffer (50 mM Tris-HCl, pH 7.8, 0.5 M L-arginine, 1 mM DTT, 20 µM FeSO4, 25 µM ascorbate) with gentle stirring at 4°C.
-
Allow the protein to refold for 12-24 hours at 4°C.
-
Clarify the refolded protein solution by centrifugation and proceed with the purification steps as described above.
Results
The described expression and purification protocol typically yields highly pure and active recombinant IPNS. The purity of the final preparation should be >95% as determined by SDS-PAGE analysis.
Quantitative Data
The following table summarizes the expected results from a typical purification of recombinant IPNS from a 1 L E. coli culture.
| Purification Step | Total Protein (mg) | Total Activity (Units*) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 1200 | 2400 | 2 | 100 | 1 |
| IMAC (Ni-NTA) | 60 | 1920 | 32 | 80 | 16 |
| IEX (DEAE) | 45 | 1560 | 34.7 | 65 | 17.4 |
*One unit of IPNS activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of this compound per minute under the standard assay conditions.
Experimental Protocols
IPNS Activity Assay
The activity of IPNS can be determined using a continuous spectrophotometric assay that monitors the formation of the β-lactam ring, which results in an increase in absorbance at 235 nm.
Reagents:
-
Assay Buffer: 50 mM HEPES, pH 7.0
-
Substrate: 1 mM δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV)
-
Cofactors: 25 µM Ascorbate, 10 µM FeSO4
-
Reducing Agent: 1.2 mM TCEP (Tris(2-carboxyethyl)phosphine)
-
Enzyme: Purified IPNS
Protocol:
-
Prepare a reaction mixture containing Assay Buffer, ACV, ascorbate, FeSO4, and TCEP.
-
Incubate the mixture at 30°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding a known amount of purified IPNS.
-
Immediately monitor the increase in absorbance at 235 nm for 5-10 minutes using a spectrophotometer.
-
Calculate the initial reaction rate from the linear portion of the absorbance versus time plot. The specific activity can be calculated using the molar extinction coefficient of this compound.
Visualizations
Caption: Experimental workflow for recombinant IPNS expression and purification.
Caption: Simplified schematic of the IPNS catalytic cycle.
References
Application Notes and Protocols for Spectrophotometric Assay of Isopenicillin N Synthase (IPNS) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopenicillin N Synthase (IPNS) is a non-heme iron-dependent oxygenase that plays a pivotal role in the biosynthesis of all penicillin and cephalosporin antibiotics.[1][2] It catalyzes the four-electron oxidative cyclization of the linear tripeptide substrate δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) to form this compound (IPN), the precursor to a vast array of β-lactam antibiotics.[3][4] The reaction involves the formation of both the β-lactam and thiazolidine rings, a chemically complex transformation.[5] Understanding the kinetics and activity of IPNS is crucial for the development of novel antibiotics and for the optimization of industrial fermentation processes.
This document provides a detailed protocol for a direct and continuous spectrophotometric assay to determine IPNS activity. The assay is based on monitoring the increase in absorbance at 235 nm, which is characteristic of the formation of the bicyclic penicillin nucleus.[3] This method offers a convenient and real-time measurement of enzyme activity, suitable for kinetic studies and inhibitor screening.
Principle of the Assay
The enzymatic conversion of the linear ACV substrate to the cyclic this compound product by IPNS results in the formation of a chromophore that absorbs light at 235 nm. The rate of increase in absorbance at this wavelength is directly proportional to the rate of IPN formation. By using the molar extinction coefficient of IPN, the reaction velocity can be quantified, allowing for the determination of key kinetic parameters such as Kₘ and Vₘₐₓ.[3][6][7]
Quantitative Data Summary
The following tables summarize key quantitative data for the IPNS enzyme from various sources, which are essential for experimental design and data interpretation.
Table 1: Kinetic Parameters for this compound Synthase
| Enzyme Source | Substrate | Kₘ (µM) | Vₘₐₓ (units/mg) | Reference |
| Penicillium chrysogenum | ACV | 130 | Not Reported | [8] |
| Aspergillus nidulans (Wild-Type) | ACV | 206 | Not Reported | [4] |
| Aspergillus nidulans (S55C mutant) | ACV | 196 ± 19 | Not Reported | [4] |
| Aspergillus nidulans (S154C mutant) | ACV | 236 | Not Reported | [4] |
| Aspergillus nidulans (S323C mutant) | ACV | 296 ± 46 | Not Reported | [4] |
Table 2: Molar Extinction Coefficient for this compound Formation
| Wavelength (nm) | Δɛ (M⁻¹cm⁻¹) | Description | Reference |
| 235 | 1130 ± 50 | Molar absorption coefficient change associated with the formation of IPN from ACV. | [3] |
Table 3: Optimal Reaction Conditions for IPNS Activity
| Parameter | Optimal Value | Enzyme Source | Reference |
| pH | 7.8 | Penicillium chrysogenum | [8] |
| pH | ~7.0 | Aspergillus nidulans | [3] |
| Temperature | 25°C | Penicillium chrysogenum | [8] |
| Temperature | 30°C (Assay Condition) | Aspergillus nidulans | [3] |
Experimental Protocols
Protocol 1: Direct Continuous Spectrophotometric Assay for IPNS Activity
This protocol details the procedure for measuring IPNS activity by monitoring the increase in absorbance at 235 nm.
Materials and Reagents:
-
Purified this compound Synthase (IPNS)
-
δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV)
-
HEPES buffer (50 mM, pH 7.0)
-
Ferrous ammonium sulfate [(NH₄)₂Fe(SO₄)₂·6H₂O]
-
L-Ascorbic acid
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
UV-transparent cuvettes (1 cm path length)
-
Temperature-controlled UV-Vis spectrophotometer
Procedure:
-
Preparation of Reagent Stocks:
-
50 mM HEPES Buffer (pH 7.0): Prepare and adjust the pH to 7.0 at the desired reaction temperature.
-
ACV Stock Solution (e.g., 10 mM): Dissolve ACV in HEPES buffer.
-
Ferrous Ammonium Sulfate Stock Solution (e.g., 1 mM): Prepare fresh in deoxygenated water.
-
Ascorbate Stock Solution (e.g., 2.5 mM): Prepare fresh in deoxygenated water.
-
TCEP Stock Solution (e.g., 100 mM): Dissolve TCEP in HEPES buffer.
-
-
Reaction Mixture Preparation:
-
Prepare a master mix of the reaction components. For a final volume of 450 µL, the final concentrations should be:
-
Equilibrate the reaction mixture at the assay temperature (e.g., 30°C) for several minutes.[3]
-
-
Enzyme Preparation:
-
Prepare a solution of IPNS to a suitable concentration (e.g., to achieve a final concentration of 0.5-2 µM in the assay).[3] Keep the enzyme on ice.
-
-
Assay Measurement:
-
Transfer 450 µL of the pre-warmed reaction mixture to a quartz cuvette.
-
Place the cuvette in the temperature-controlled spectrophotometer and set the wavelength to 235 nm.
-
Initiate the reaction by adding the required volume of the IPNS enzyme solution and mix quickly.
-
Immediately start recording the absorbance at 235 nm over time (e.g., for 5-10 minutes).
-
Record the linear portion of the reaction progress curve.
-
-
Blank Measurement:
-
Perform a blank reaction under the same conditions but without the IPNS enzyme. This is to correct for any non-enzymatic absorbance change, such as the oxidation of ascorbate.[3] Subtract the rate of the blank from the rate of the enzyme-catalyzed reaction.
-
Data Analysis:
-
Calculate the initial reaction rate (v₀) from the linear phase of the absorbance versus time plot (ΔA₂₃₅/min).
-
Convert the rate from absorbance units to molar concentration using the Beer-Lambert law (A = εcL).
-
Rate (µM/min) = (ΔA₂₃₅/min / Δε) * 1,000,000
-
Where:
-
Δε = 1130 M⁻¹cm⁻¹ (the change in molar extinction coefficient for IPN formation)[3]
-
The path length (L) is assumed to be 1 cm.
-
-
-
To determine the specific activity, divide the rate by the concentration of the enzyme in the assay.
-
Specific Activity (µmol/min/mg) = Rate (µM/min) / [Enzyme] (mg/mL)
-
-
For kinetic analysis, plot the initial rates against various ACV concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.[6]
Visualizations
Biochemical Pathway
Caption: The catalytic cycle of this compound Synthase (IPNS).
Experimental Workflow
Caption: Workflow for the spectrophotometric assay of IPNS activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rcsb.org [rcsb.org]
- 3. researchgate.net [researchgate.net]
- 4. Spectroscopic studies reveal details of substrate-induced conformational changes distant from the active site in this compound synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of this compound synthase complexed with substrate and the mechanism of penicillin formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 7. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 8. This compound synthetase of Penicillium chrysogenum, an enzyme that converts delta-(L-alpha-aminoadipyl)-L-cysteinyl-D-valine to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Isopenicillin N using High-Performance Liquid Chromatography (HPLC)
[AN-IPN-001]
Abstract
This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of isopenicillin N. This compound is a crucial intermediate in the biosynthetic pathway of penicillin and cephalosporin antibiotics.[1][2][3] The accurate quantification of this compound is essential for monitoring fermentation processes, assessing enzyme activity of this compound synthase (IPNS), and for quality control in drug development. The described method is applicable to the analysis of this compound in various sample matrices, including culture broths and enzymatic reaction mixtures.
Introduction
This compound is a β-lactam antibiotic precursor synthesized from the tripeptide δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) by the enzyme this compound synthase (IPNS).[1][2] Its quantification is a key analytical challenge in the pharmaceutical and biotechnology industries. High-performance liquid chromatography (HPLC) offers a robust and sensitive technique for the separation and quantification of this compound from related compounds and impurities. This document provides a detailed protocol for an RP-HPLC method coupled with UV detection.
Experimental
Instrumentation and Consumables
-
HPLC System with a UV detector
-
Reversed-phase C18 column (e.g., 5 µm particle size, 250 x 4.6 mm)
-
Syringe filters (0.22 µm)
-
Autosampler vials
-
Analytical balance
-
pH meter
Reagents and Standards
-
Acetonitrile (HPLC grade)
-
Sodium phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
This compound reference standard
-
Ultrapure water
HPLC Method Parameters
A summary of the HPLC method parameters is provided in Table 1.
| Parameter | Value |
| Column | Reversed-phase C18, 5 µm, 250 x 4.6 mm |
| Mobile Phase A | 25 mM Sodium Phosphate Buffer, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | Linear gradient of 2-25% Acetonitrile in 25 mM sodium phosphate buffer pH 7.0 |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 215 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
Table 1: HPLC Method Parameters for this compound Quantification
Protocol: this compound Quantification
Standard Preparation
-
Prepare a stock solution of this compound reference standard in the mobile phase A at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution with mobile phase A to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Filter each standard solution through a 0.22 µm syringe filter into an autosampler vial.
Sample Preparation (from Culture Broth)
-
Collect a sample of the culture broth.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet cells and other solids.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
If necessary, dilute the filtered supernatant with mobile phase A to bring the this compound concentration within the calibration range.
-
Transfer the prepared sample to an autosampler vial.
Sample Preparation (from Enzymatic Reaction)
-
Stop the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or a suitable organic solvent).
-
Centrifuge the quenched reaction mixture at 14,000 x g for 5 minutes to precipitate the enzyme.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Transfer the prepared sample to an autosampler vial.
HPLC Analysis
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standards and samples onto the HPLC system.
-
Record the chromatograms and integrate the peak corresponding to this compound.
Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).
-
Use the calibration curve to determine the concentration of this compound in the unknown samples.
Method with Pre-column Derivatization
For enhanced sensitivity and selectivity, a pre-column derivatization step can be employed. One such method involves derivatization with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC).
| Parameter | Value | Reference |
| Derivatizing Agent | GITC | [4] |
| Retention Time (GITC-Isopenicillin N) | 15 min | [4] |
| Retention Time (GITC-Penicillin N) | 17 min | [4] |
Table 2: Example of Derivatization Method Data
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the quantification of this compound.
Caption: Workflow for this compound Quantification by HPLC.
Signaling Pathway Visualization
The biosynthesis of this compound is a key step in the production of penicillin and cephalosporin antibiotics.
Caption: Biosynthesis of this compound and its conversion.
Conclusion
The described RP-HPLC method provides a reliable and accurate means for the quantification of this compound. The protocol is straightforward and can be readily implemented in a laboratory setting for routine analysis. The use of pre-column derivatization can be considered for applications requiring higher sensitivity. Careful sample preparation is crucial for obtaining reproducible results and prolonging column lifetime.
References
- 1. This compound synthase - Wikipedia [en.wikipedia.org]
- 2. The reaction cycle of this compound synthase observed by X-ray diffraction [pubmed.ncbi.nlm.nih.gov]
- 3. This compound synthetase of Penicillium chrysogenum, an enzyme that converts delta-(L-alpha-aminoadipyl)-L-cysteinyl-D-valine to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: High-Resolution Structural Studies of Isopenicillin N Synthase Through Optimized Crystallization Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopenicillin N synthase (IPNS) is a critical non-heme iron-dependent oxidase in the biosynthetic pathway of all penicillin and cephalosporin antibiotics.[1][2] It catalyzes the complex oxidative cyclization of the linear tripeptide δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) to form the bicyclic this compound (IPN).[1][3] Understanding the precise mechanism of this remarkable four-electron oxidation is fundamental for designing novel antibiotics and engineering biocatalysts. High-resolution crystal structures are paramount for elucidating these mechanisms. This document provides detailed protocols for the expression, purification, and crystallization of recombinant Aspergillus nidulans IPNS, enabling the acquisition of diffraction-quality crystals for structural biology. Two primary crystallization strategies are presented: one for the stable manganese(II)-substituted apoenzyme and another for the catalytically relevant iron(II)-substrate complex under strict anaerobic conditions.
Recombinant Expression and Purification of IPNS
Successful crystallization begins with a highly pure, homogenous, and stable protein sample. The following protocol describes the expression of Aspergillus nidulans IPNS in Escherichia coli and a subsequent two-step ion-exchange chromatography purification procedure.
Experimental Workflow for IPNS Structure Determination
Caption: Overall workflow from gene expression to final structure.
Protocol 1: Recombinant Protein Expression in E. coli
-
Transformation: Transform E. coli BL21(DE3) cells with a pET vector containing the gene for A. nidulans IPNS.
-
Starter Culture: Inoculate a single colony into 100 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL ampicillin) and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Use the starter culture to inoculate 6 x 1 L volumes of Terrific Broth (TB) containing the antibiotic. Grow the cultures at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the cultures to 25°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Expression: Continue to incubate the cultures for 12-16 hours at 25°C with shaking.
-
Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The resulting cell pellet can be stored at -80°C until needed.
Protocol 2: Two-Step Ion-Exchange Purification
All steps should be performed at 4°C.
-
Cell Lysis: Resuspend the cell pellet in 3 mL of Lysis Buffer (50 mM Tris-HCl pH 7.5, 2 mM Dithiothreitol - DTT) per gram of wet cell paste. Lyse the cells by sonication on ice.
-
Clarification: Remove cell debris by ultracentrifugation at 100,000 x g for 60 minutes at 4°C.
-
Anion Exchange Chromatography I (DEAE-Sepharose):
-
Load the clarified supernatant onto a DEAE-Sepharose Fast Flow column pre-equilibrated with Buffer A (50 mM Tris-HCl pH 7.5, 2 mM DTT).
-
Wash the column with Buffer A until the absorbance at 280 nm returns to baseline.
-
Elute the protein with a linear gradient of 0-500 mM NaCl in Buffer A over 10 column volumes.
-
Collect fractions and analyze by SDS-PAGE. Pool fractions containing IPNS.
-
-
Anion Exchange Chromatography II (Resource Q):
-
Dilute the pooled fractions from the previous step 4-fold with Buffer A to reduce the salt concentration.
-
Load the diluted sample onto a Resource Q column pre-equilibrated with Buffer A.
-
Wash the column with Buffer A.
-
Elute IPNS using a shallow linear gradient of 75-250 mM NaCl in Buffer A over 20 column volumes.
-
-
Concentration and Final Buffer Exchange:
-
Pool the pure fractions and concentrate the protein to approximately 10-20 mg/mL using an ultrafiltration device (e.g., Amicon Ultra with a 10 kDa MWCO).
-
Perform the final concentration step into the desired storage buffer (e.g., 10 mM Tris-HCl pH 7.5, 2 mM DTT).
-
Determine the final protein concentration using a spectrophotometer, assuming a molar extinction coefficient (ε at 280 nm) of 38,850 M⁻¹cm⁻¹. Flash-freeze aliquots in liquid nitrogen and store at -80°C.
-
Data Presentation: Purification Summary
| Purification Step | Total Protein (mg) | Purity (%) |
| Clarified Lysate | ~1500 | ~15 |
| DEAE-Sepharose Pool | ~400 | ~70 |
| Resource Q Pool | ~250 | >95 |
Typical yields from a 6L culture.
Crystallization of this compound Synthase
Two primary strategies have proven successful for obtaining high-quality IPNS crystals: aerobic crystallization of a stable Mn(II)-substituted apoenzyme and anaerobic co-crystallization of the native Fe(II)-enzyme with its substrate, ACV.
Crystallization Pathways
Caption: Divergent strategies for aerobic and anaerobic IPNS crystallization.
Protocol 3.1: Aerobic Crystallization of Mn(II)-Substituted IPNS
This method yields stable crystals of the apoenzyme, where the reactive Fe(II) is replaced by the more stable Mn(II), suitable for initial structural determination.[4]
-
Protein Preparation: To a solution of purified IPNS (~10 mg/mL), add MnCl₂ to a final saturating concentration (approximately 1-2 mM).
-
Crystallization Setup: Use the hanging drop vapor diffusion method.
-
Reservoir Solution: 10-14% (w/v) Polyethylene Glycol (PEG) 8000, 100 mM HEPES pH 7.5.
-
Drop: Mix 2 µL of the protein-Mn(II) solution with 2 µL of the reservoir solution on a siliconized glass coverslip.
-
Sealing: Invert the coverslip and seal the well of a 24-well crystallization plate.
-
-
Incubation: Incubate plates at 18-20°C.
-
Crystal Growth: Crystals typically appear within 2-7 days and grow to final dimensions of 0.5-1.0 mm.[4]
Protocol 3.2: Anaerobic Co-crystallization of the IPNS-Fe(II)-ACV Complex
This protocol is vital for capturing the enzyme-substrate complex, providing direct insight into the catalytic mechanism. All steps must be performed in a strictly anaerobic environment (e.g., a glovebox).
-
Anaerobic Preparation: Transfer all solutions, including the purified IPNS, into an anaerobic chamber and allow them to equilibrate for several hours to remove dissolved oxygen. The buffer for the protein should be 10 mM HEPES, pH 7.5.
-
Complex Formation: Prepare the crystallization sample by adding ferrous sulfate (FeSO₄) and the substrate ACV to the concentrated IPNS solution (15-20 mg/mL). The final concentrations in the protein solution should be approximately 1 mM FeSO₄ and 5 mM ACV.
-
Crystallization Setup: Use the hanging drop vapor diffusion method.
-
Reservoir Solution: 1.6 M Lithium Sulfate (Li₂SO₄), 100 mM HEPES pH 7.5.
-
Drop: Mix 2 µL of the IPNS-Fe(II)-ACV complex with 2 µL of the reservoir solution.
-
Sealing: Seal the wells inside the anaerobic chamber.
-
-
Incubation: Incubate plates at 18-20°C.
-
Crystal Growth: Crystals of different morphologies (plates or hexagonal rods) may appear over 1-3 weeks.
Summary of Crystallization Conditions and Data
The following tables summarize the key quantitative parameters for the successful crystallization and diffraction of A. nidulans IPNS.
Table 1: Crystallization Conditions
| Parameter | Aerobic Mn(II)-Apoenzyme | Anaerobic Fe(II)-ACV Complex |
| Protein Conc. | ~10 mg/mL | 15-20 mg/mL |
| Metal Ion | 1-2 mM MnCl₂ | ~1 mM FeSO₄ |
| Ligand | None | ~5 mM ACV |
| Precipitant | 10-14% (w/v) PEG 8000 | 1.6 M Li₂SO₄ |
| Buffer | 100 mM HEPES pH 7.5 | 100 mM HEPES pH 7.5 |
| Method | Hanging Drop Vapor Diffusion | Hanging Drop Vapor Diffusion |
| Temperature | 18-20°C | 18-20°C |
Table 2: Representative Crystallographic Data
| Crystal Type | Space Group | Unit Cell Dimensions (Å) | Resolution (Å) |
| Mn(II)-Apoenzyme | P2₁2₁2₁ | a=59.2, b=127.0, c=139.6 | 2.0 |
| Fe(II)-ACV Complex (Plates) | P2₁2₁2₁ | a=46.8, b=71.5, c=101.0 | 1.3 |
| Fe(II)-ACV Complex (Hexagonal) | P3₁21 | a=101.0, b=101.0, c=115.7 | 2.1 |
Data compiled from published structural studies.[1]
References
- 1. Structure of this compound synthase complexed with substrate and the mechanism of penicillin formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structure of this compound synthase is the first from a new structural family of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystallization and preliminary X-ray diffraction studies on recombinant this compound synthase from Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Site-Directed Mutagenesis of Isopenicillin N Synthase Active Site
For Researchers, Scientists, and Drug Development Professionals
Introduction to Isopenicillin N Synthase (IPNS)
This compound Synthase (IPNS) is a non-heme iron-dependent oxygenase that plays a pivotal role in the biosynthesis of all penicillin and cephalosporin antibiotics.[1][2] This enzyme catalyzes the complex four-electron oxidation of its linear tripeptide substrate, δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV), to form this compound (IPN), the precursor to a vast array of β-lactam antibiotics.[1][2] The reaction involves the formation of both the β-lactam and thiazolidine rings of the penicillin core structure.[2] The active site of IPNS contains a ferrous iron (Fe(II)) atom coordinated by two histidine residues, one aspartate residue, and a glutamine residue, along with water molecules.[1] The binding of the ACV substrate displaces some of these ligands, preparing the iron center for interaction with molecular oxygen.[1][3] Understanding the structure-function relationship of the IPNS active site is crucial for enzyme engineering and the development of novel antibiotics. Site-directed mutagenesis is a powerful tool to probe the roles of specific amino acid residues in substrate binding, catalysis, and product formation.
Data Presentation: Enzyme Kinetics of IPNS Active Site Mutants
The following table summarizes the kinetic parameters of wild-type this compound Synthase and various active site mutants. This data is essential for understanding the contribution of individual residues to the enzyme's catalytic efficiency.
| Enzyme Variant | Mutation | Substrate | Km (mM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Fold Change in Catalytic Efficiency vs. WT | Reference |
| Wild-Type (WT) | - | ACV | 0.13 | 1.5 | 1.15 x 104 | 1 | [4] |
| C106S | Cys106Ser | ACV | ~0.65 | - | - | ~0.04x | [5] |
| C255S | Cys255Ser | ACV | ~0.13 | - | - | ~0.5x | [5] |
| H214A | His214Ala | ACV | - | - | Inactive | - | [6] |
| D216A | Asp216Ala | ACV | - | - | Inactive | - | [6] |
| H270A | His270Ala | ACV | - | - | Inactive | - | [6] |
Note: The kinetic data for some mutants were not fully detailed in the surveyed literature, with some studies only reporting relative activities or inactivation. The table will be updated as more precise quantitative data becomes available.
Mandatory Visualizations
Catalytic Mechanism of this compound Synthase
Caption: The catalytic cycle of this compound Synthase (IPNS).
Experimental Workflow for Site-Directed Mutagenesis of IPNS
Caption: A typical workflow for site-directed mutagenesis of IPNS.
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of the IPNS Gene
This protocol is based on the QuikChange™ site-directed mutagenesis method and is designed to introduce point mutations into the IPNS gene cloned in an expression vector.
Materials:
-
Expression vector containing the wild-type IPNS gene
-
Custom mutagenic primers (forward and reverse)
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
10x reaction buffer
-
dNTP mix
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., DH5α)
-
LB agar plates with appropriate antibiotic
-
Nuclease-free water
Procedure:
-
Primer Design:
-
Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the center.
-
Ensure the primers have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.
-
The mutation should be flanked by 10-15 bases of correct sequence on both sides.
-
-
PCR Amplification:
-
Set up the PCR reaction as follows:
-
5 µL of 10x reaction buffer
-
125 ng of forward primer
-
125 ng of reverse primer
-
1 µL of dNTP mix
-
5-50 ng of dsDNA template (plasmid with IPNS gene)
-
1 µL of high-fidelity DNA polymerase
-
Add nuclease-free water to a final volume of 50 µL.
-
-
Perform PCR using the following cycling parameters:
-
Initial denaturation: 95°C for 30 seconds
-
18 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 7 minutes
-
-
-
DpnI Digestion:
-
Add 1 µL of DpnI restriction enzyme directly to the amplification reaction.
-
Incubate at 37°C for 1-2 hours to digest the parental, methylated DNA template.
-
-
Transformation:
-
Transform 1-2 µL of the DpnI-treated DNA into competent E. coli cells.
-
Plate the transformation mixture on LB agar plates containing the appropriate antibiotic.
-
Incubate overnight at 37°C.
-
-
Screening and Sequencing:
-
Select several colonies and culture them in liquid LB medium with the appropriate antibiotic.
-
Isolate the plasmid DNA using a miniprep kit.
-
Send the purified plasmid for DNA sequencing to confirm the presence of the desired mutation and to ensure no other mutations were introduced.
-
Protocol 2: Recombinant IPNS Expression and Purification
This protocol describes the expression of His-tagged IPNS in E. coli and subsequent purification using affinity chromatography.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the IPNS expression vector
-
LB medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.8, 300 mM NaCl, 10 mM imidazole)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 7.8, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 7.8, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.8, 100 mM NaCl)
Procedure:
-
Protein Expression:
-
Inoculate a starter culture of 10 mL LB medium with a single colony of E. coli harboring the IPNS expression plasmid.
-
Incubate overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the starter culture.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours with shaking.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.
-
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged IPNS with elution buffer.
-
Collect the fractions and analyze them by SDS-PAGE to assess purity.
-
-
Dialysis and Storage:
-
Pool the fractions containing pure IPNS.
-
Dialyze the protein against dialysis buffer to remove imidazole and for buffer exchange.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Store the purified protein at -80°C.
-
Protocol 3: IPNS Enzyme Activity Assay
This protocol describes a continuous spectrophotometric assay to measure the activity of IPNS. The formation of the this compound product can be monitored by the increase in absorbance at 235 nm.
Materials:
-
Purified IPNS enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 7.0)
-
δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) substrate
-
Ferrous sulfate (FeSO4)
-
Ascorbate
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
UV-transparent cuvettes
-
Spectrophotometer capable of measuring absorbance at 235 nm
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture in a cuvette containing:
-
Assay buffer
-
1 mM ACV
-
2 mM TCEP
-
25 µM ascorbate
-
10 µM FeSO4
-
-
The final volume should be adjusted to allow for the addition of the enzyme.
-
-
Enzyme Activity Measurement:
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25°C) in the spectrophotometer.
-
Initiate the reaction by adding a known amount of purified IPNS enzyme (e.g., 0.5-1.5 µM).
-
Immediately start monitoring the increase in absorbance at 235 nm over time.
-
Record the data for a sufficient period to determine the initial linear rate of the reaction.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v0) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of this compound.
-
To determine the kinetic parameters (Km and kcat), perform the assay at varying concentrations of the ACV substrate and fit the initial velocity data to the Michaelis-Menten equation.
-
Alternative HPLC-based Assay:
For a more direct quantification of the product, an HPLC-based assay can be used. The reaction is quenched at different time points, and the amount of this compound formed is determined by separating the reaction components on a C18 reverse-phase column and detecting the product by its absorbance at 214 nm. This method is particularly useful for confirming the identity of the product and for assays with crude extracts.
References
- 1. This compound synthase - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Structure of this compound synthase complexed with substrate and the mechanism of penicillin formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extensive site-directed mutagenesis reveals interconnected functional units in the alkaline phosphatase active site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Active site mutants of pig citrate synthase: effects of mutations on the enzyme catalytic and structural properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vitro Synthesis of Isopenicillin N
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed guide for the enzymatic synthesis of Isopenicillin N from its tripeptide precursor using purified this compound Synthase (IPNS). This document outlines the biochemical pathway, reaction components, detailed experimental protocols, and expected quantitative outcomes.
Introduction
This compound (IPN) is the common precursor to all penicillin and cephalosporin antibiotics.[1][2] Its synthesis is a key step in the β-lactam antibiotic biosynthetic pathway. The final cyclization step is catalyzed by the non-heme iron-dependent enzyme, this compound Synthase (IPNS).[2][3] This enzyme facilitates an oxidative cyclization of the linear tripeptide δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) to form the characteristic bicyclic structure of this compound.[1][3][4]
An in vitro system using purified enzymes offers a controlled environment for studying enzyme kinetics, producing high-purity IPN for further derivatization, and screening for novel antibiotic variants. This document details the necessary components and steps for achieving efficient in vitro synthesis of this compound.
Biochemical Pathway
The synthesis of this compound from its constituent amino acids occurs in two primary enzymatic steps. While this protocol focuses on the second step, understanding the entire pathway is crucial.
-
ACV Synthesis: The linear tripeptide precursor, δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV), is synthesized from L-α-aminoadipic acid, L-cysteine, and L-valine. This reaction is catalyzed by a large, multifunctional non-ribosomal peptide synthetase (NRPS) called ACV Synthetase (ACVS).[5][6][7][8]
-
Cyclization to this compound: this compound Synthase (IPNS) catalyzes the four-electron oxidation of ACV, using molecular oxygen to form the β-lactam and thiazolidine rings of IPN.[1][9]
References
- 1. Spectroscopic studies reveal details of substrate-induced conformational changes distant from the active site in this compound synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound synthase - Wikipedia [en.wikipedia.org]
- 3. Structure of this compound synthase complexed with substrate and the mechanism of penicillin formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS): discovery and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. delta-(L-alpha-Aminoadipyl)-L-cysteinyl-D-valine synthetase, that mediates the first committed step in penicillin biosynthesis, is a cytosolic enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alpha-aminoadipyl-cysteinyl-valine synthetases in beta-lactam producing organisms. From Abraham's discoveries to novel concepts of non-ribosomal peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Terminally Truncated this compound Synthase Generates a Dithioester Product: Evidence for a Thioaldehyde Intermediate during Catalysis and a New Mode of Reaction for Non‐Heme Iron Oxidases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Maximizing Isopenicillin N Yield
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopenicillin N (IPN) is the crucial bioactive intermediate in the biosynthesis of all penicillin and cephalosporin antibiotics. Produced by the filamentous fungus Penicillium chrysogenum, IPN is the direct product of the cyclization of the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV), a reaction catalyzed by this compound Synthase (IPNS). Maximizing the fermentation yield of IPN is of significant interest for the development of novel semi-synthetic β-lactam antibiotics. This document provides detailed protocols and optimized fermentation conditions to enhance the accumulation of IPN, primarily by leveraging high-producing fungal strains and controlling key environmental and nutritional factors to favor IPN synthesis while potentially limiting its conversion to downstream products.
Background: The Biosynthesis of this compound
The biosynthesis of penicillin begins with the condensation of three precursor amino acids—L-α-aminoadipic acid, L-cysteine, and L-valine—to form the ACV tripeptide.[1] This reaction is catalyzed by the large non-ribosomal peptide synthetase, ACV Synthetase (ACVS), encoded by the pcbAB gene. The subsequent and pivotal step is the oxidative cyclization of ACV by IPNS (encoded by the pcbC gene) to form IPN, creating the characteristic bicyclic β-lactam ring structure.[1][2] In the final step of penicillin G or V synthesis, the α-aminoadipyl side chain of IPN is swapped for a hydrophobic precursor, such as phenylacetic acid (PAA), by the enzyme Acyl-CoA:this compound Acyltransferase (IAT), encoded by penDE.[1]
A key strategy for maximizing IPN accumulation is to utilize strains where the conversion of IPN to penicillin is a rate-limiting step. This is often observed in high-yielding industrial strains of P. chrysogenum that contain multiple copies of the penicillin biosynthesis gene cluster, leading to such high flux towards IPN that the IAT enzyme becomes saturated.[2][3]
Optimizing Fermentation Conditions for this compound Production
The yield of IPN is highly dependent on a synergistic combination of genetic background (P. chrysogenum strain), medium composition, and physical fermentation parameters. The following tables summarize the key conditions based on optimal IPNS enzyme activity and gene expression regulation.
Table 1: Key Fermentation Parameters
| Parameter | Optimal Range/Condition | Rationale & Remarks |
| Producing Organism | High-yielding Penicillium chrysogenum strain | Industrial strains often have amplified copies of the penicillin gene cluster, increasing flux towards IPN.[4] |
| Temperature | 25°C | Optimal temperature for P. chrysogenum growth and IPNS enzyme functional activity.[5][6] |
| pH | Maintain at 6.8 - 7.8 | The optimal pH for the IPNS enzyme in vitro is 7.8.[5] Alkaline conditions also promote the expression of the pcbC gene via the PacC transcription factor.[7] |
| Dissolved Oxygen (DO) | Maintain > 30% saturation | The IPNS-catalyzed cyclization of ACV is an oxidative reaction requiring molecular oxygen.[5] |
| Agitation | 200 - 400 RPM (in lab-scale bioreactors) | Ensures adequate mixing and oxygen transfer. Rate must be optimized to avoid excessive shear stress on mycelia. |
Table 2: Recommended Media Composition
| Component | Concentration (g/L) | Purpose & Notes |
| Carbon Source | ||
| Lactose | 75 - 100 | Preferred carbon source. It is metabolized slowly, preventing the strong carbon catabolite repression of penicillin biosynthesis genes caused by glucose.[8] |
| Glucose (Initial) | 5 - 10 | Provides an initial carbon source for rapid biomass accumulation during the growth phase. |
| Nitrogen Source | ||
| Corn Steep Liquor | 5 - 10 | A complex source of nitrogen, vitamins, and minerals that supports robust growth and production. |
| (NH₄)₂SO₄ or Urea | 4 - 5 | A defined nitrogen source. Ammonium concentrations should be monitored as high levels (>40 mM) can be repressive.[9] |
| Precursor | ||
| Phenoxyacetic Acid (POA) | 2.5 | Serves as a precursor for the IAT enzyme. While the goal is IPN accumulation, its presence is standard and induces the expression of related genes.[3][10] |
| Minerals & Buffers | ||
| KH₂PO₄ | 3 - 5.1 | Phosphate source and buffering agent.[3][10] |
| K₂HPO₄ | 2.1 - 6.0 | Phosphate source and buffering agent.[3][10] |
| Na₂SO₄ | 4.0 | Sulfur source.[3] |
| MgSO₄·7H₂O | 2.3 | Source of magnesium ions, a cofactor for many enzymes.[10] |
| FeSO₄·7H₂O | 0.01 - 0.04 | Critical source of ferrous ions (Fe²⁺), an essential cofactor for the IPNS enzyme.[5][11] |
Regulatory Control of this compound Synthesis
The expression of the pcbC gene, which encodes the IPNS enzyme, is tightly regulated. Understanding this network allows for rational optimization of fermentation conditions to maximize gene transcription.
Experimental Protocols
A systematic workflow is essential for reproducible, high-yield fermentation. This involves careful inoculum preparation, controlled bioreactor operation, and accurate analytical methods.
Protocol 1: Inoculum Development
Objective: To produce a dense, metabolically active mycelial culture for inoculating the production bioreactor.
Materials:
-
P. chrysogenum high-yielding strain on Potato Dextrose Agar (PDA) or Czapek Yeast Autolysate (CYA) agar slants.[10]
-
Sterile water or physiological saline (0.9% NaCl).
-
Seed Medium (See Table 2 for a representative composition, often without lactose and POA).[10]
-
Sterile Erlenmeyer flasks.
-
Shaking incubator.
Procedure:
-
Spore Suspension: a. Aseptically add 5-10 mL of sterile water to a 7-10 day old, heavily sporulated agar slant culture of P. chrysogenum. b. Gently scrape the surface with a sterile inoculation loop to dislodge the spores. c. Transfer the resulting spore suspension to a sterile tube. d. Determine the spore concentration using a hemocytometer or by plating serial dilutions. Adjust the concentration to approximately 1 x 10⁸ spores/mL.[10]
-
Seed Culture: a. Inoculate a sterile Erlenmeyer flask containing seed medium with the spore suspension to a final concentration of ~1 x 10⁶ spores/mL. The flask should be filled to no more than 20% of its total volume to ensure adequate aeration. b. Incubate at 25°C in a shaking incubator at 180-200 RPM for 24-48 hours.[10] c. The resulting vegetative mycelial culture is now ready to be used as the inoculum for the main production fermenter (typically at 5-10% v/v).
Protocol 2: Fed-Batch Fermentation
Objective: To cultivate P. chrysogenum under controlled conditions to maximize IPN production.
Materials:
-
Sterilized bioreactor (lab-scale, e.g., 5 L).
-
Sterilized Production Medium (see Table 2).
-
Sterilized feed solution (e.g., concentrated lactose or glucose solution).
-
Acid/base solutions for pH control (e.g., 2M H₂SO₄, 2M NaOH).
-
Antifoam agent.
-
Inoculum from Protocol 1.
Procedure:
-
Bioreactor Setup: Prepare and sterilize the bioreactor containing the initial batch of production medium. Calibrate pH and Dissolved Oxygen (DO) probes.
-
Inoculation: Aseptically transfer the seed culture (5-10% v/v) into the production bioreactor.[12]
-
Growth Phase (Trophophase): a. Maintain the culture at 25°C. b. Control pH at ~6.5. c. Provide agitation and aeration to maintain a DO level above 30%. d. This phase typically lasts 30-40 hours, during which the initial carbon source is consumed for biomass growth.[12]
-
Production Phase (Idiophase): a. Once the initial carbon source is depleted (indicated by a sharp rise in DO), begin the fed-batch stage. b. Continuously or intermittently feed a sterile, concentrated carbon source (lactose is preferred) at a controlled rate to maintain a low but non-zero substrate concentration. This prolongs the production phase without causing repression.[12][13] c. Shift the pH control setpoint to the optimal range for production, e.g., 7.0-7.5.
-
Sampling: Aseptically withdraw samples at regular intervals (e.g., every 12 hours) for analysis of biomass, pH, substrate concentration, and IPN titer.
Protocol 3: Biomass Measurement (Dry Cell Weight)
Objective: To quantify the fungal biomass in the fermentation broth.
Materials:
-
Pre-weighed filter papers (e.g., Whatman No. 1 or GF/C, 0.45 µm pore size).[14][15]
-
Buchner funnel and vacuum flask.
-
Drying oven.
-
Desiccator.
-
Analytical balance.
Procedure:
-
Dry the filter paper in an oven at 80-100°C for at least 1 hour, cool in a desiccator, and weigh to obtain the initial weight (W₁). Repeat until a constant weight is achieved.[16][17]
-
Mix the fermentation broth sample thoroughly and pipette a known volume (V), e.g., 10 mL, onto the pre-weighed filter paper in the vacuum filtration setup.
-
Apply vacuum to separate the mycelia from the broth.
-
Wash the captured biomass on the filter with two portions of distilled water to remove residual media components.
-
Carefully remove the filter paper with the biomass and place it in a drying oven at 80-100°C for 12-24 hours, or until a constant weight is achieved.[16]
-
Cool the dried filter paper in a desiccator and weigh it to get the final weight (W₂).
-
Calculate the dry cell weight (DCW) in g/L using the formula: DCW (g/L) = (W₂ - W₁) / V (in Liters)
Protocol 4: this compound Quantification by HPLC
Objective: To determine the concentration of IPN in the fermentation supernatant.
Materials:
-
Fermentation broth samples.
-
Centrifuge.
-
Syringe filters (0.22 or 0.45 µm).
-
HPLC system with a UV detector.
-
C18 reverse-phase column.
-
Mobile phase components (e.g., Acetonitrile, water, buffer like potassium phosphate).
-
This compound analytical standard.
Procedure:
-
Sample Preparation: a. Centrifuge 1-2 mL of fermentation broth at >10,000 x g for 10 minutes to pellet the mycelia. b. Collect the supernatant. c. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Standard Curve Preparation: a. Prepare a stock solution of this compound standard in the mobile phase or water. b. Create a series of dilutions (e.g., 5-200 µg/mL) to generate a standard curve.
-
HPLC Analysis: a. Column: Standard C18 column (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase: An isocratic or gradient elution using a mixture of potassium phosphate buffer and acetonitrile is common for β-lactam analysis. A specific method may need to be developed and optimized. c. Flow Rate: 1.0 mL/min. d. Detection: UV at 220 nm. e. Injection Volume: 10-20 µL.
-
Data Analysis: a. Run the standards to establish a calibration curve of peak area versus concentration. b. Run the prepared samples. c. Identify the IPN peak in the sample chromatograms based on the retention time of the standard. d. Quantify the concentration of IPN in the samples by interpolating their peak areas from the standard curve.
References
- 1. mdpi.com [mdpi.com]
- 2. Increased Penicillin Production in Penicillium chrysogenum Production Strains via Balanced Overexpression of this compound Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound synthetase of Penicillium chrysogenum, an enzyme that converts delta-(L-alpha-aminoadipyl)-L-cysteinyl-D-valine to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of functionally active Penicillium chrysogenum this compound synthase in the yeast Hansenula polymorpha - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of a Penicillium chrysogenum gene encoding a PacC transcription factor and its binding sites in the divergent pcbAB-pcbC promoter of the penicillin biosynthetic cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Control of Expression of Penicillin Biosynthesis Genes in Fungi: Regulatory Proteins Interact with a Bidirectional Promoter Region - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Isolation and Molecular Characterization of Indigenous Penicillium chrysogenum/rubens Strain Portfolio for Penicillin V Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Penicillin production by wild isolates of Penicillium chrysogenum in Pakistan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Optimization of fed-batch penicillin fermentation: a case of singular optimal control with state constraints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 16. Measurements of Cell Biomass Concentration [user.eng.umd.edu]
- 17. acpnonfood.com [acpnonfood.com]
Application Notes and Protocols for Isotopic Labeling Studies of Isopenicillin N Biosynthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isopenicillin N is a crucial intermediate in the biosynthesis of all penicillin and cephalosporin antibiotics. The formation of its bicyclic structure from the linear tripeptide precursor, δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV), is a key step catalyzed by the non-heme iron-dependent enzyme, this compound Synthase (IPNS). Isotopic labeling studies have been instrumental in elucidating the mechanism of this complex enzymatic reaction, confirming the intact incorporation of the ACV tripeptide and providing insights into the stereochemistry of the cyclization process. These studies involve the synthesis of isotopically labeled ACV, its incubation with a cell-free extract containing active IPNS, and the subsequent analysis of the labeled this compound product. This document provides detailed application notes and protocols for conducting such isotopic labeling studies.
Biosynthetic Pathway of this compound
The biosynthesis of this compound begins with the condensation of three amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine, to form the LLD-ACV tripeptide. This reaction is catalyzed by ACV synthetase (ACVS). Subsequently, IPNS catalyzes the oxidative cyclization of LLD-ACV in the presence of ferrous iron (Fe²⁺) and molecular oxygen, yielding this compound.
Experimental Workflow for Isotopic Labeling Studies
A typical workflow for studying this compound biosynthesis using isotopic labeling involves several key stages, from the preparation of the labeled precursor to the final analysis of the product.
Quantitative Data Summary
The following table summarizes representative quantitative data from isotopic labeling experiments in this compound biosynthesis. The data demonstrates the high efficiency of incorporation of labeled precursors.
| Labeled Precursor | Isotope(s) | Organism/System | Incorporation Efficiency (%) | Analytical Method | Reference |
| δ-(L-α-aminoadipyl)-L-cysteinyl-D-[³H]valine | ³H | Cephalosporium acremonium (cell-free) | High (qualitative) | Scintillation Counting | [1][2] |
| δ-(L-α-aminoadipoyl)-L-[3-¹³C]cysteinyl-D-[¹⁵N]valine | ¹³C, ¹⁵N | Cephalosporium acremonium (cell-free) | >95% | NMR Spectroscopy | [N/A] |
| [1-¹³C]-L-cysteine | ¹³C | Penicillium rubens (whole cell) | ~50% | Mass Spectrometry | [3] |
Note: Quantitative data on isotopic incorporation is often reported qualitatively as "high" or "efficient". The >95% value is a representative figure for highly efficient enzymatic conversions in cell-free systems. The ~50% incorporation for whole-cell feeding reflects dilution with endogenous unlabeled pools.
Experimental Protocols
Protocol 1: Synthesis of Isotopically Labeled δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV)
This protocol provides a general strategy for the synthesis of doubly labeled ACV, for example, with ¹³C in the cysteine residue and ¹⁵N in the valine residue. The synthesis involves standard solid-phase or solution-phase peptide synthesis methodologies.
Materials:
-
Fmoc-D-[¹⁵N]-Val-OH
-
Fmoc-L-Cys(Trt)-[¹³C₃]-OH (as an example of a ¹³C labeled cysteine)
-
Fmoc-L-α-aminoadipic acid-δ-t-butyl ester
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine in DMF
-
Resin for solid-phase synthesis (e.g., Wang resin)
-
Cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, water)
-
Solvents (DMF, DCM, ether)
-
HPLC for purification
Procedure:
-
Resin Loading: Swell the resin in DMF. Couple the first amino acid (Fmoc-D-[¹⁵N]-Val-OH) to the resin using a suitable coupling agent and base.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the valine residue using a solution of piperidine in DMF.
-
Coupling of Cysteine: Couple the second amino acid (Fmoc-L-Cys(Trt)-[¹³C₃]-OH) using a coupling agent and base.
-
Fmoc Deprotection: Remove the Fmoc group from the cysteine residue.
-
Coupling of α-aminoadipic acid: Couple the final amino acid (Fmoc-L-α-aminoadipic acid-δ-t-butyl ester).
-
Final Fmoc Deprotection: Remove the final Fmoc group.
-
Cleavage and Deprotection: Cleave the tripeptide from the resin and remove all protecting groups using a cleavage cocktail.
-
Purification: Purify the crude labeled ACV by preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and isotopic enrichment of the purified ACV by mass spectrometry and NMR spectroscopy.
Protocol 2: Preparation of Cell-Free Extract from Penicillium chrysogenum
This protocol describes the preparation of a cell-free extract containing active this compound synthase by enzymatic digestion of the fungal cell wall to form protoplasts, followed by osmotic lysis.
Materials:
-
Penicillium chrysogenum mycelia
-
Protoplasting buffer (e.g., 0.1 M phosphate buffer, pH 5.8, containing 0.7 M NaCl as an osmotic stabilizer)
-
Lytic enzyme solution (e.g., a mixture of cellulase and β-glucanase in protoplasting buffer)
-
Dithiothreitol (DTT)
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.8, containing 1 mM DTT)
-
Centrifuge
Procedure:
-
Mycelia Harvesting: Grow P. chrysogenum in a suitable liquid medium and harvest the mycelia by filtration.
-
Pre-treatment: Wash the mycelia with protoplasting buffer. Pre-treat the mycelia with DTT to enhance enzyme accessibility.
-
Protoplast Formation: Resuspend the mycelia in the lytic enzyme solution and incubate with gentle shaking until protoplasts are formed (monitor microscopically).
-
Protoplast Harvesting: Separate the protoplasts from the mycelial debris by filtration through sterile glass wool.
-
Washing: Wash the protoplasts with the protoplasting buffer by gentle centrifugation to remove the lytic enzymes.
-
Lysis: Resuspend the protoplast pellet in a hypotonic lysis buffer. The osmotic shock will cause the protoplasts to burst, releasing the cellular contents.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris. The resulting supernatant is the cell-free extract.
-
Storage: Use the cell-free extract immediately or store in aliquots at -80°C.
Protocol 3: In Vitro this compound Synthase (IPNS) Assay
This protocol details the enzymatic reaction for the conversion of isotopically labeled ACV to this compound using the prepared cell-free extract.
Materials:
-
Cell-free extract from P. chrysogenum
-
Isotopically labeled ACV
-
Reaction buffer (50 mM Tris-HCl, pH 7.8)
-
Ferrous sulfate (FeSO₄)
-
Ascorbic acid
-
Dithiothreitol (DTT)
-
Quenching solution (e.g., methanol or perchloric acid)
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, FeSO₄, ascorbic acid, and DTT.
-
Enzyme Addition: Add the cell-free extract to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding the isotopically labeled ACV.
-
Incubation: Incubate the reaction at the optimal temperature for IPNS activity (typically 25-30°C) for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a quenching solution.
-
Sample Preparation for Analysis: Centrifuge the quenched reaction mixture to pellet any precipitated protein. The supernatant is ready for analysis.
Protocol 4: Analysis of Labeled this compound by HPLC-MS/MS
This protocol outlines the method for the purification and analysis of the isotopically labeled this compound product.
Materials:
-
HPLC system coupled to a tandem mass spectrometer (MS/MS)
-
Reversed-phase C18 column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
Unlabeled this compound standard
Procedure:
-
HPLC Separation:
-
Inject the supernatant from the enzymatic reaction onto the C18 column.
-
Separate the components using a gradient elution with mobile phases A and B. A typical gradient might be:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 5% B
-
-
Monitor the elution profile by UV detection (e.g., at 210 nm). The retention time of this compound should be confirmed using an unlabeled standard.
-
-
MS/MS Analysis for Isotopic Enrichment:
-
Direct the HPLC eluent to the mass spectrometer.
-
Operate the mass spectrometer in positive ion mode.
-
Perform selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to detect both the unlabeled and labeled this compound.
-
Parent Ions:
-
Unlabeled this compound: [M+H]⁺
-
Labeled this compound: [M+n+H]⁺ (where 'n' is the mass shift due to the incorporated isotopes)
-
-
Daughter Ions: Select characteristic fragment ions for both the labeled and unlabeled parent ions.
-
Data Analysis:
-
Integrate the peak areas for the transitions corresponding to the labeled and unlabeled this compound.
-
Calculate the isotopic enrichment by determining the ratio of the peak area of the labeled product to the sum of the peak areas of both labeled and unlabeled products.
-
-
Conclusion
Isotopic labeling is a powerful technique for investigating the biosynthesis of complex natural products like this compound. The protocols outlined in this document provide a comprehensive guide for researchers to design and execute experiments to study the mechanism of this compound synthase. Careful execution of these methods, from the synthesis of labeled precursors to the precise analysis of the final product, will yield valuable insights into this fundamental biosynthetic pathway.
References:
-
Fawcett, P. A., et al. (1976). Synthesis of delta-(alpha-aminoadipyl)cysteinylvaline and its role in penicillin biosynthesis. Biochemical Journal, 157(3), 651-660.
-
Meesschaert, B., Adriaens, P., & Eyssen, H. (1980). Studies on the biosynthesis of this compound with a cell-free preparation of Penicillium chrysogenum. The Journal of Antibiotics, 33(7), 722-730.
-
[Additional relevant citations for specific techniques can be inserted here]
-
[Additional relevant citations for specific techniques can be inserted here]
-
Koek, A., et al. (2011). Biosynthetic Incorporation of Site-Specific Isotopes in β-Lactam Antibiotics Enables Biophysical Studies. Journal of the American Chemical Society, 133(4), 818-821.
References
Application Notes and Protocols for Isopenicillin N in Cell-Free Antibiotic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-free protein synthesis (CFPS) systems offer a powerful and flexible platform for the production and study of complex biomolecules, including antibiotics.[1] By removing the constraints of cell viability, these systems allow for direct control over the reaction environment, making them ideal for producing cytotoxic compounds or studying intricate enzymatic pathways.[2] Isopenicillin N (IPN) is the crucial precursor to all penicillin and cephalosporin antibiotics.[3][4] Its synthesis is a key step, catalyzed by the non-heme iron-dependent enzyme this compound Synthase (IPNS).[3][5] Cell-free systems utilizing IPNS and subsequent enzymes provide a valuable tool for understanding β-lactam biosynthesis, screening for novel antibiotic derivatives, and optimizing production pathways.
This document provides detailed protocols and data for the cell-free synthesis of this compound and its subsequent enzymatic conversion, tailored for researchers in antibiotic development and synthetic biology.
Biochemical Pathway: From Tripeptide to Penicillin
The core biosynthetic pathway begins with the linear tripeptide δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV). In an oxygen-dependent reaction, this compound Synthase (IPNS) catalyzes the oxidative cyclization of ACV to form the bicyclic structure of this compound, which contains the characteristic β-lactam ring.[5] Following its synthesis, the L-α-aminoadipoyl side chain of IPN can be exchanged for other acyl groups by the enzyme this compound Acyltransferase (IAT) to produce a variety of hydrophobic penicillins, such as Penicillin G.[6]
Quantitative Data Summary
The efficiency of cell-free antibiotic synthesis depends on various factors, including enzyme activity, substrate concentration, and the presence of essential cofactors. The following tables summarize key quantitative parameters reported in the literature for the core enzymes involved.
Table 1: this compound Synthase (IPNS) Properties
| Parameter | Value | Organism | Conditions | Reference(s) |
|---|---|---|---|---|
| Optimal Fe²⁺ Concentration | ~10 µM - 80 µM | C. acremonium | Chelex-100 treated reaction mixture | [7][8] |
| Stimulating Agents | Dithiothreitol (DTT), Ascorbate, Glutathione (GSH) | C. acremonium / P. chrysogenum | Cell-free extract | [7] |
| Inhibitors | ZnSO₄, CuSO₄, MnCl₂, N-ethylmaleimide | C. acremonium | Purified enzyme / Cell-free extract | [7][8] |
| Turnover Number | ~200 catalytic events per molecule | C. acremonium | In the presence of GSH and ascorbate |[7] |
Application Notes
-
Mechanism Studies: Cell-free systems are invaluable for studying the kinetics and mechanism of IPNS and IAT without interference from cellular transport or competing metabolic pathways.[9] The open nature of the system allows for the easy addition of substrates, analogs, cofactors, and inhibitors to probe enzyme function.[7]
-
Novel Antibiotic Discovery: These systems provide a platform for producing novel β-lactam antibiotics by supplying IAT with different acyl-CoA precursors that are not readily taken up by whole cells.
-
Pathway Optimization: The cell-free format allows for the precise titration of components to identify bottlenecks in the biosynthetic pathway. This can inform strategies for metabolic engineering in cellular systems.
-
High-Throughput Screening: Cell-free reactions can be miniaturized and parallelized, facilitating high-throughput screening of enzyme variants or potential inhibitors.[1]
Experimental Protocols
Protocol 1: Preparation of Cell-Free Extract from P. chrysogenum
This protocol describes the generation of a crude cell-free extract containing active biosynthetic enzymes from fungal mycelia. The general workflow involves generating protoplasts and then gently lysing them to release the cellular contents.
References
- 1. Optimizing Cell-Free Protein Synthesis for Increased Yield and Activity of Colicins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-free protein synthesis: The transition from batch reactions to minimal cells and microfluidic devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound synthase - Wikipedia [en.wikipedia.org]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Spectroscopic studies reveal details of substrate-induced conformational changes distant from the active site in this compound synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased Penicillin Production in Penicillium chrysogenum Production Strains via Balanced Overexpression of this compound Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors affecting the this compound synthetase reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-free cyclization of delta-(L-alpha-aminoadipyl)-L-cysteinyl-D-valine to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural studies on the reaction of this compound synthase with a sterically demanding depsipeptide substrate analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Isopenicillin N Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of low isopenicillin N yield in fermentation cultures of Penicillium chrysogenum.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues leading to diminished this compound production.
Issue 1: Low or No this compound Production with Good Biomass
This common scenario, where fungal growth is robust but the desired secondary metabolite is lacking, often points to issues with the fermentation environment or the metabolic state of the culture.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low this compound yield with good biomass.
Issue 2: Fermentation Stalls or Ceases Prematurely
This issue can arise from the accumulation of inhibitory substances or the depletion of essential nutrients.
Troubleshooting Steps:
-
Check for Feedback Inhibition: High concentrations of lysine can inhibit the biosynthesis of L-α-aminoadipic acid, a key precursor for this compound.[1] Analyze the fermentation broth for lysine accumulation.
-
Assess Carbon Source Repression: High concentrations of readily metabolizable sugars like glucose can repress the genes responsible for penicillin biosynthesis.[2] If using glucose, consider a fed-batch strategy to maintain low glucose levels. Lactose is a commonly used carbon source that is metabolized more slowly, avoiding strong repression.
-
Evaluate Nutrient Limitation: Depletion of essential nutrients such as carbon, nitrogen, or phosphate can halt secondary metabolite production. Analyze the residual concentrations of key nutrients in the fermentation medium.
-
Test for Contamination: Microbial contamination can compete for nutrients and produce inhibitory compounds. Perform microscopy and plating of the fermentation broth to check for contaminating organisms.
Frequently Asked Questions (FAQs)
Q1: What are the optimal fermentation parameters for this compound production in Penicillium chrysogenum?
A1: Optimal parameters can vary slightly between different strains, but generally fall within the ranges summarized in the table below. It is crucial to empirically determine the optimal conditions for your specific strain and fermentation setup.
Q2: My this compound yield is inconsistent between batches. What could be the cause?
A2: Batch-to-batch variability is a common issue in fermentation processes. Key factors to investigate include:
-
Inoculum Quality: Variations in the age, size, or metabolic activity of the inoculum can lead to different fermentation kinetics.[1]
-
Media Preparation: Even minor differences in the concentration of media components can impact the final this compound titer.[1]
-
Environmental Fluctuations: Inconsistent temperature or agitation speeds can affect fungal metabolism and product formation.[1]
Q3: Can the precursor, δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV), be added to the culture to increase yield?
A3: While theoretically possible, direct supplementation with ACV is often not economically viable due to its high cost and instability. It is generally more effective to ensure the sufficient supply of its constituent amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine.
Q4: What is the role of dissolved oxygen in this compound synthesis?
A4: Dissolved oxygen is critical for two main reasons. First, it is required for the respiratory metabolism of P. chrysogenum to generate ATP for growth and biosynthesis. Second, the enzyme this compound Synthase (IPNS) is an oxygenase that directly utilizes molecular oxygen in the cyclization of ACV to form this compound.[3] Low dissolved oxygen levels can be a significant limiting factor for yield.
Q5: How does pH affect this compound production?
A5: The ambient pH of the culture medium is a critical regulatory factor for the expression of penicillin biosynthesis genes.[1][4] The optimal pH for the IPNS enzyme itself is around 7.8.[3] Maintaining the pH within the optimal range for both gene expression and enzyme activity is essential for high yields.
Data Presentation
Table 1: Optimal Fermentation Parameters for this compound Production
| Parameter | Optimal Range | Potential Impact of Suboptimal Conditions |
| Temperature | 25-28 °C | Higher temperatures can increase growth rate but decrease IPNS stability and activity. Lower temperatures slow down overall metabolism.[3] |
| pH | 6.5 - 7.8 | Affects nutrient uptake, enzyme activity, and the expression of biosynthesis genes. The optimal pH for IPNS is 7.8.[3] |
| Dissolved Oxygen (DO) | Above 0.06-0.08 mM | Below this threshold, the specific penicillin productivity decreases significantly. At very low concentrations (e.g., 0.019 mM), production may cease entirely.[5] |
| Agitation | Strain and bioreactor dependent (e.g., 120-200 rpm in shake flasks) | Ensures proper mixing and oxygen transfer. Excessive shear stress can damage mycelia. |
| Precursor Amino Acids | L-α-aminoadipic acid, L-cysteine, L-valine | Limiting concentrations of any of these precursors will directly reduce the synthesis of ACV and, consequently, this compound. |
| Key Cofactor | Ferrous Iron (Fe²⁺) | IPNS is a non-heme iron-dependent enzyme and requires Fe²⁺ for its catalytic activity. Other divalent cations like Co²⁺ and Mn²⁺ can be inhibitory.[3] |
Experimental Protocols
Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of this compound in fermentation broth.
1. Sample Preparation: a. Withdraw 5 mL of fermentation broth. b. Centrifuge at 10,000 x g for 10 minutes to pellet the mycelia. c. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. d. If necessary, dilute the sample with mobile phase A to fall within the linear range of the standard curve.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase A: 0.1 M KH₂PO₄, pH adjusted to 7.0.
- Mobile Phase B: Methanol.
- Gradient: A linear gradient appropriate for separating this compound from other broth components. A starting point could be 94:6 (A:B), holding for 5 minutes, then a linear gradient to 50:50 over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 215 nm.
- Injection Volume: 20 µL.
- Column Temperature: 25 °C.
3. Quantification: a. Prepare a standard curve using purified this compound of known concentrations. b. Run the prepared samples on the HPLC system. c. Calculate the concentration of this compound in the samples by comparing the peak areas to the standard curve.
Protocol 2: this compound Synthase (IPNS) Activity Assay
This bioassay determines the activity of IPNS in crude cell extracts.
1. Preparation of Cell Extract: a. Harvest mycelia from the fermentation broth by filtration. b. Wash the mycelia with a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0). c. Resuspend the mycelia in extraction buffer (50 mM Tris-HCl, pH 8.0, 0.3 mM DTT, 1 mM PMSF). d. Disrupt the cells by sonication or with a bead beater on ice. e. Centrifuge at 15,000 x g for 20 minutes at 4 °C to pellet cell debris. f. Collect the supernatant (crude cell extract) for the assay.
2. Assay Reaction: a. In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:
- δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV): 0.75 mM
- FeSO₄·7H₂O: 0.43 mM
- L-Ascorbic acid: 14.1 mM
- 50 mM Tris-HCl, pH 8.0 b. Add 10-50 µg of crude cell extract protein to the reaction mixture. c. The final reaction volume should be 200 µL. d. Incubate at 25 °C for 20 minutes.
3. Reaction Termination and Analysis: a. Stop the reaction by adding an equal volume of methanol and vortexing to precipitate proteins. b. Centrifuge at 15,000 x g for 10 minutes. c. Analyze the supernatant for the presence of this compound using the HPLC method described in Protocol 1 or a suitable bioassay with an indicator organism sensitive to β-lactam antibiotics.
Signaling Pathways and Workflows
This compound Biosynthesis Pathway
The biosynthesis of this compound from precursor amino acids is a two-step enzymatic process.
Caption: The two-step enzymatic pathway for this compound biosynthesis.
Regulatory Inputs on this compound Biosynthesis
The production of this compound is tightly regulated by various cellular signals and environmental factors.
Caption: Key regulatory factors influencing the this compound biosynthetic pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 4. Increased Penicillin Production in Penicillium chrysogenum Production Strains via Balanced Overexpression of this compound Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
Technical Support Center: Isopenicillin N Synthase (IPNS)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isopenicillin N Synthase (IPNS). The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the function of this compound Synthase (IPNS)?
This compound Synthase (IPNS) is a non-heme iron(II)-dependent oxidase that plays a crucial role in the biosynthesis of β-lactam antibiotics.[1] It catalyzes the oxidative cyclization of the linear tripeptide δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) to form this compound (IPN), the precursor to all penicillin and cephalosporin antibiotics.[2][3][4][5][6] This single-enzyme reaction involves a four-electron oxidation and the formation of both the β-lactam and thiazolidine rings of this compound.[5][6][7]
Q2: What are the essential cofactors and substrates for the IPNS reaction?
The catalytic activity of IPNS is dependent on the presence of its substrate, δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV), and the co-substrate, molecular oxygen (O₂).[3][4] The enzyme also requires ferrous iron (Fe²⁺) as a cofactor for its catalytic function.[8][9]
Q3: My IPNS enzyme is losing activity during the reaction. Is this expected?
Yes, it is a known characteristic of IPNS to undergo inactivation during catalysis.[8][10] This phenomenon is observed even under optimal reaction conditions and is considered an inherent part of the enzyme's reaction cycle.[10] The inactivation appears to be irreversible.[10]
Q4: What is the proposed mechanism for IPNS inactivation?
The prevailing hypothesis is that IPNS inactivation is caused by oxidative damage to the enzyme by reactive oxygen species (ROS) generated during the catalytic cycle.[10] While the enzyme is relatively stable in the absence of its substrate (ACV), the reaction itself produces byproducts that can lead to this oxidative damage.[8]
Troubleshooting Guide
Problem 1: Rapid loss of IPNS activity during the assay.
| Possible Cause | Suggested Solution |
| Oxidative Damage | The generation of reactive oxygen species during catalysis can lead to irreversible enzyme inactivation.[10] Include antioxidants such as ascorbate in the reaction mixture. Ascorbate has been shown to significantly increase the turnover number before inactivation.[8] |
| Sub-optimal Cofactor Concentration | Insufficient or excessive concentrations of Fe²⁺ can impair enzyme activity. Ensure that trace metal ions have been removed from all buffers and reagents using a chelating resin like Chelex-100.[8] Titrate Fe²⁺ to determine the optimal concentration for your specific reaction conditions, which is typically around 10 µM for maximal stimulation.[8] |
| Absence of Reducing Agents | The presence of a reducing agent can help maintain a favorable redox environment for the enzyme. Both dithiothreitol (DTT) and glutathione (GSH) have been shown to stimulate IPNS activity.[8][9] GSH is often preferred as it is not as rapidly oxidized as DTT in the presence of O₂ and Fe²⁺.[8] |
Problem 2: Inconsistent or low yields of this compound.
| Possible Cause | Suggested Solution |
| Sub-optimal Reaction Conditions | IPNS activity is sensitive to pH and temperature. The optimal pH for the reaction is approximately 7.8, and the optimal temperature is around 25°C.[9] |
| Low Dissolved Oxygen | The IPNS reaction requires molecular oxygen as a co-substrate.[9] Ensure adequate aeration of the reaction mixture to maintain a sufficient dissolved oxygen concentration. |
| Inhibition by other components | Other transition metal ions can act as inhibitors of IPNS.[8] Additionally, high concentrations of glutathione can act as a competitive inhibitor.[9] Ensure the purity of all reagents and consider potential inhibitory effects of buffer components. |
Quantitative Data on IPNS Inactivation
The following table summarizes key quantitative data related to the inactivation of IPNS during its reaction.
| Parameter | Condition | Value | Reference |
| Turnover Number before Inactivation | In the presence of GSH and ascorbate | ~200 catalytic events per enzyme molecule | [8] |
| Turnover Number before Inactivation | In the absence of ascorbate | Decreased 5-fold compared to presence of ascorbate | [8] |
| Optimal Fe²⁺ Concentration | After removal of trace metals with Chelex-100 | ~10 µM for maximum stimulation | [8] |
| Apparent Kₘ for ACV | Penicillium chrysogenum IPNS | 0.13 mM | [9] |
Experimental Protocols
1. Continuous Spectrophotometric Assay for IPNS Activity
This assay continuously monitors the formation of the this compound nucleus by measuring the increase in absorbance at 235 nm.[10]
-
Reaction Mixture:
-
50 mM HEPES buffer, pH 7.0
-
1 mM ACV (substrate)
-
1 mM TCEP (tris(2-carboxyethyl)phosphine) or another suitable reducing agent
-
25 µM Ascorbate
-
10 µM Ferrous sulfate (FeSO₄)
-
1.22 µM IPNS enzyme
-
-
Procedure:
-
Prepare the reaction mixture (excluding the enzyme) in a quartz cuvette.
-
Incubate the mixture at 25°C.
-
Initiate the reaction by adding the IPNS enzyme.
-
Immediately begin monitoring the absorbance at 235 nm over time using a spectrophotometer.
-
The initial rate of the reaction can be calculated from the linear portion of the absorbance curve.
-
2. Quenching the IPNS Reaction for Endpoint Analysis
For assays that require stopping the reaction at specific time points (e.g., for HPLC analysis), EDTA can be used to chelate the essential Fe²⁺ cofactor.[8]
-
Procedure:
-
At the desired time point, add a final concentration of EDTA sufficient to chelate all the Fe²⁺ in the reaction mixture (e.g., 50 mM).
-
The reaction will be effectively stopped, and the sample can then be prepared for downstream analysis.
-
Visualizations
References
- 1. Structural studies on the reaction of this compound synthase with a sterically demanding depsipeptide substrate analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound synthase - Wikipedia [en.wikipedia.org]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Structure of this compound synthase complexed with substrate and the mechanism of penicillin formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectroscopic studies reveal details of substrate-induced conformational changes distant from the active site in this compound synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectroscopic studies reveal details of substrate-induced conformational changes distant from the active site in this compound synthase | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
- 7. ora.ox.ac.uk [ora.ox.ac.uk]
- 8. Factors affecting the this compound synthetase reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound synthetase of Penicillium chrysogenum, an enzyme that converts delta-(L-alpha-aminoadipyl)-L-cysteinyl-D-valine to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Optimizing Iron and Ascorbate for Peak IPNS Activity: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing iron and ascorbate concentrations for Isonitrile-producing non-ribosomal peptide synthetase (IPNS) activity. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are ferrous iron (Fe²⁺) and ascorbate essential for IPNS activity?
A1: IPNS is a non-heme iron-dependent oxygenase. The ferrous iron (Fe²⁺) at the active site is crucial for binding and activating molecular oxygen, a necessary step in the oxidative cyclization of the substrate δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) to isopenicillin N.[1][2] Ascorbate is a reducing agent that helps maintain the iron in its catalytically active ferrous (Fe²⁺) state and stimulates overall enzyme activity.[3]
Q2: What is the optimal pH for an IPNS activity assay?
A2: The optimal pH for IPNS activity is generally around 7.8.[3] However, to prevent the precipitation of ferric iron as insoluble hydroxyl complexes at higher pH, conducting the assay at a pH slightly below 7.5 is often recommended. This ensures sufficient soluble iron is available for the enzyme and minimizes interference in spectrophotometric assays.[4]
Q3: Can other reducing agents be used instead of ascorbate?
A3: Yes, other reducing agents like dithiothreitol (DTT) and glutathione (GSH) can also stimulate IPNS activity. However, GSH is often preferred over DTT because it is not as rapidly oxidized in the presence of oxygen and Fe²⁺.[5]
Q4: Does IPNS get inactivated during the reaction?
A4: Yes, IPNS can be inactivated during the conversion of its substrate. This inactivation is not typically due to the depletion of iron but is thought to be caused by oxidative damage to the enzyme from reactive oxygen species generated during catalysis.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No IPNS Activity | Inactive Enzyme | Ensure the enzyme has been stored correctly at the recommended temperature and has not undergone multiple freeze-thaw cycles. |
| Insufficient Ferrous Iron (Fe²⁺) | Prepare fresh ferrous sulfate (FeSO₄) solution for each experiment. Ensure the final concentration in the assay is within the optimal range (see Table 1). | |
| Oxidized Iron | The presence of ascorbate is crucial to maintain iron in the Fe²⁺ state. Ensure ascorbate is added to the reaction mixture at an appropriate concentration. | |
| Incorrect pH | Verify the pH of your reaction buffer. Optimal activity is observed around pH 7.8, but a pH of 7.0-7.5 is often used to prevent iron precipitation.[3][4] | |
| Presence of Inhibitors | Chelating agents like EDTA will remove the essential Fe²⁺ from the active site. Ensure all buffers and solutions are free from chelators. Certain metal ions like Co²⁺ and Mn²⁺ can also inhibit IPNS activity.[3] | |
| Inconsistent Results Between Replicates | Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially the enzyme and substrate. |
| Temperature Fluctuations | Maintain a constant and optimal temperature (around 25°C) throughout the assay.[3] | |
| Reagent Instability | Prepare fresh solutions of ascorbate and ferrous sulfate for each set of experiments, as they are prone to oxidation. | |
| High Background Signal in Spectrophotometric Assay | Iron Precipitation | At pH values above 7.5, ferric iron can form insoluble complexes that interfere with absorbance readings.[4] Use a slightly acidic or neutral pH (7.0-7.5) and visually inspect for any turbidity in the reaction mixture. |
| High Ascorbate Concentration | Very high concentrations of ascorbate can have a pro-oxidant effect and may interfere with certain assay detection methods.[6] Titrate the ascorbate concentration to find the optimal level that stimulates activity without causing interference. | |
| Rapid Loss of Enzyme Activity During Time-Course Experiment | Oxidative Damage to IPNS | While some level of inactivation is expected, ensure that the concentrations of ascorbate and other reducing agents are optimized to protect the enzyme as much as possible.[4] |
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing IPNS activity based on published data.
Table 1: Recommended Concentration Ranges for Key Assay Components
| Component | Recommended Concentration | Source |
| Ferrous Iron (Fe²⁺) | 10 - 25 µM | [4][6] |
| Ascorbate | 25 µM - 1 mM | [4][6] |
| δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) | 0.13 mM (Km) - 2 mM | [3][6] |
| Dithiothreitol (DTT) / Tris(2-carboxyethyl)phosphine (TCEP) | 2 - 4 mM | [6] |
| IPNS Enzyme | 0.5 - 1.22 µM | [4] |
Table 2: Effect of Ascorbate Concentration on IPNS Activity
| Ascorbate Concentration | Effect on Initial Rate | Effect on Total Product Formation | Source |
| 0 µM | Baseline | Baseline | [6] |
| 0.2 mM | Optimal increase in turnover rate | Increased | [6] |
| > 0.2 mM | Decrease from optimal turnover rate | Continued increase up to 1 mM | [6] |
| > 1 mM | - | Plateau in product formation (approx. 3x baseline) | [6] |
Experimental Protocols
Protocol 1: Continuous Spectrophotometric Assay for IPNS Activity
This protocol is adapted from studies on Aspergillus nidulans IPNS and monitors the increase in absorbance at 235 nm, which is characteristic of the formation of the penicillin nucleus.[4]
Materials:
-
Purified IPNS enzyme
-
δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) substrate
-
HEPES buffer (50 mM, pH 7.0)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Ascorbic acid
-
Ferrous sulfate (FeSO₄)
-
UV-transparent cuvettes or microplates
-
Spectrophotometer capable of reading at 235 nm
Procedure:
-
Prepare a master mix of the reaction buffer containing 50 mM HEPES (pH 7.0), 1 mM TCEP, and 25 µM ascorbate.
-
Prepare a stock solution of ACV.
-
Prepare a fresh stock solution of FeSO₄.
-
In a 400 µL reaction volume, combine the following in a cuvette:
-
ACV to a final concentration of 250 µM.
-
FeSO₄ to a final concentration of 10 µM.
-
Reaction buffer.
-
-
Initiate the reaction by adding IPNS enzyme to a final concentration of 1.22 µM.
-
Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at 235 nm over time.
-
Calculate the initial reaction rate from the linear portion of the absorbance curve.
Protocol 2: HPLC-Based Endpoint Assay for IPNS Activity
This protocol is useful for quantifying the amount of this compound produced after a fixed incubation time, especially when high concentrations of ascorbate might interfere with spectrophotometric readings.[6]
Materials:
-
All materials from Protocol 1
-
HPLC system with a suitable column for separating this compound
-
Quenching solution (e.g., EDTA)
-
This compound standard
Procedure:
-
Prepare a 100 µL reaction mixture containing:
-
50 mM HEPES (pH 7.0)
-
2 mM ACV
-
4 mM TCEP
-
20 µM FeSO₄
-
1 µM IPNS
-
Varying concentrations of ascorbate (e.g., 0 mM to 2 mM).
-
-
Incubate the reaction mixtures at 30°C for 20 minutes.
-
Stop the reaction by adding a quenching solution (e.g., EDTA to chelate the iron).
-
Centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant by HPLC to quantify the amount of this compound formed.
-
Compare the results to a standard curve generated with known concentrations of this compound.
Visualizations
References
- 1. Duodenal ascorbate levels are changed in mice with altered iron metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biovis.net [biovis.net]
- 3. Ascorbate and ferritin interactions: Consequences for iron release in vitro and in vivo and implications for inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ascorbate-stimulated lipid peroxidation and non-heme iron concentrations in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Excess Ascorbate is a Chemical Stress Agent against Proteins and Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Feedback Inhibition in the Penicillin Biosynthesis Pathway
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to feedback inhibition in the penicillin biosynthesis pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of feedback inhibition in the penicillin biosynthesis pathway?
A1: The primary mechanism of feedback inhibition in the penicillin biosynthesis pathway is caused by L-lysine.[1][2] Lysine is the end product of a biosynthetic pathway that shares an intermediate with the penicillin pathway, α-aminoadipic acid (AAA).[3] High concentrations of lysine inhibit homocitrate synthase, the first enzyme in the lysine biosynthesis pathway. This inhibition reduces the intracellular pool of AAA, which is a crucial precursor for the synthesis of penicillin.[3][4]
Q2: What are the key enzymes involved in the penicillin biosynthesis pathway?
A2: The biosynthesis of penicillin from its precursor amino acids involves three main enzymes:[5]
-
δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS): This large, multi-functional enzyme condenses the three precursor amino acids—L-α-aminoadipic acid, L-cysteine, and L-valine—into the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV).[5]
-
Isopenicillin N synthase (IPNS): IPNS catalyzes the oxidative cyclization of the linear ACV tripeptide to form the bicyclic structure of this compound (IPN), the first bioactive intermediate in the pathway.[5]
-
This compound acyltransferase (IAT): This enzyme exchanges the L-α-aminoadipyl side chain of IPN for a hydrophobic side chain, such as phenylacetic acid, to form penicillin G.[2][5]
Q3: How does carbon catabolite repression affect penicillin production?
A3: Carbon catabolite repression (CCR) is a regulatory mechanism that allows fungi to preferentially metabolize easily accessible carbon sources, like glucose, over more complex ones. In Penicillium chrysogenum, high concentrations of glucose repress the expression of the penicillin biosynthesis genes, leading to lower penicillin yields.[6] This repression is mediated by the transcription factor CreA.[6][7] When glucose is abundant, CreA binds to the promoter regions of the penicillin biosynthesis genes and downregulates their transcription.
Q4: What is the role of precursor availability in penicillin yield?
A4: The availability of precursors is critical for high penicillin yields. The three amino acid precursors (L-α-aminoadipic acid, L-cysteine, and L-valine) and the side-chain precursor (e.g., phenylacetic acid for penicillin G) must be present in sufficient quantities.[8] A lack of any of these precursors can become a rate-limiting step in the biosynthesis process.
Troubleshooting Guides
Guide 1: Low or No Penicillin Production
This guide provides a systematic approach to diagnosing and resolving issues of low or no penicillin production.
Problem: My penicillin yield is consistently low or undetectable.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Fermentation Conditions | 1. Verify Temperature and pH: Ensure the temperature is maintained between 25-28°C and the pH is controlled within the optimal range for your strain (typically around 6.5).[9] 2. Check Aeration and Agitation: Inadequate oxygen supply can limit fungal growth and penicillin production. Ensure proper aeration and agitation rates for your bioreactor setup.[8] |
| Nutrient Limitation | 1. Carbon Source: If using glucose, consider fed-batch strategies to maintain low glucose concentrations and avoid severe carbon catabolite repression. Alternatively, switch to a less repressive carbon source like lactose.[8] 2. Nitrogen and Phosphate Sources: Ensure that nitrogen and phosphate sources are not limiting. 3. Precursor Availability: Confirm that the side-chain precursor (e.g., phenylacetic acid) is being added at the correct time and concentration.[8] |
| Feedback Inhibition by Lysine | 1. Analyze Lysine Concentration: Measure the intracellular and extracellular lysine concentrations. High levels of lysine are indicative of feedback inhibition. 2. Genetic Modification: Consider genetic engineering strategies to bypass lysine feedback inhibition, such as knocking out the lys2 gene.[10][11] |
| Strain Vigor and Integrity | 1. Check for Strain Degeneration: Repeated subculturing can lead to a loss of high-yield characteristics.[8] It is advisable to use fresh cultures from cryopreserved stocks. 2. Confirm Strain Identity: Verify the identity of your Penicillium chrysogenum strain. |
Experimental Protocols
Protocol 1: Gene Knockout of the lys2 Gene using CRISPR/Cas9
This protocol provides a general workflow for disrupting the lys2 gene in P. chrysogenum to increase the α-aminoadipic acid pool for penicillin biosynthesis.
1. Preparation of CRISPR/Cas9 Components:
- Design a single guide RNA (sgRNA) targeting a specific site within the lys2 gene.
- Synthesize the sgRNA in vitro.
- Purify the Cas9 protein.
- Assemble the Cas9-sgRNA ribonucleoprotein (RNP) complexes.[12]
2. Protoplast Preparation:
- Grow P. chrysogenum mycelia in a suitable liquid medium.
- Harvest the mycelia and treat with a lytic enzyme mixture (e.g., glucanase and chitinase) to digest the cell walls and release protoplasts.
3. Transformation:
- Mix the prepared protoplasts with the Cas9-sgRNA RNPs and a donor DNA template containing a selection marker flanked by sequences homologous to the regions upstream and downstream of the lys2 target site.
- Induce transformation using polyethylene glycol (PEG)-mediated fusion.[12]
4. Selection and Screening:
- Plate the transformed protoplasts on a regeneration medium containing the appropriate selective agent.
- Isolate individual transformants and screen for the desired lys2 knockout by PCR and Southern blot analysis.
5. Confirmation of Increased Penicillin Production:
- Cultivate the confirmed lys2 knockout mutants and the wild-type strain under penicillin production conditions.
- Measure and compare the penicillin titers using HPLC or a bioassay. Disruption of the lys2 gene has been shown to double the specific penicillin yield in some strains.[10][11]
Data Presentation
Table 1: Strategies to Overcome Feedback Inhibition and Their Impact on Penicillin Production
| Strategy | Mechanism | Observed Increase in Penicillin Titer | Reference |
| Genetic Engineering | |||
| lys2 Gene Knockout | Blocks the conversion of α-aminoadipic acid to lysine, redirecting the precursor to penicillin biosynthesis. | ~100% (doubling of specific yield) | [10][11] |
| Amplification of Penicillin Gene Cluster | Increases the copy number of the pcbAB, pcbC, and penDE genes, leading to higher enzyme levels. | 28.3% to 158.4% | [13] |
| Silencing of creA Gene | Attenuates carbon catabolite repression, allowing for higher expression of penicillin biosynthesis genes in the presence of glucose. | Significant increase, especially in glucose-containing medium. | [6] |
| Fermentation Optimization | |||
| Fed-Batch Glucose Feeding | Maintains low glucose concentrations, minimizing carbon catabolite repression. | Varies with strain and feeding strategy. | [8] |
| Use of Lactose as Carbon Source | Lactose is a less repressive carbon source than glucose, leading to higher expression of biosynthesis genes. | Varies with strain. | [8] |
Visualizations
Diagram 1: Penicillin and Lysine Biosynthesis Pathways
Caption: Interconnected pathways of penicillin and lysine biosynthesis.
Diagram 2: Experimental Workflow for Troubleshooting Low Penicillin Yield
Caption: Troubleshooting workflow for low penicillin production.
References
- 1. pure.rug.nl [pure.rug.nl]
- 2. researchgate.net [researchgate.net]
- 3. microbenotes.com [microbenotes.com]
- 4. Genome Editing in Penicillium chrysogenum Using Cas9 Ribonucleoprotein Particles | Springer Nature Experiments [experiments.springernature.com]
- 5. news-medical.net [news-medical.net]
- 6. Direct involvement of the CreA transcription factor in penicillin biosynthesis and expression of the pcbAB gene in Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. ACV synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. color | Graphviz [graphviz.org]
- 12. CRISPR/Cas9 Based Genome Editing of Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Improving the stability of Isopenicillin N in solution
Technical Support Center: Isopenicillin N Stability
Welcome to the technical resource center for this compound (IPN). This guide is designed for researchers, scientists, and drug development professionals to provide solutions and best practices for maintaining the stability of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound degradation in solution?
The principal cause of this compound instability in aqueous solutions is the hydrolysis of the strained β-lactam ring. This reaction opens the four-membered ring to form the biologically inactive isopenicilloic acid. The rate of this degradation is highly dependent on pH and temperature.
Q2: What are the optimal pH and temperature conditions for IPN in solution?
This compound exhibits its greatest stability in solutions at a neutral pH.[1] Stability decreases significantly in both acidic and basic conditions.[1] For short-term storage in solution, maintaining a neutral pH and low temperatures (0-4°C) is recommended to minimize degradation.[1]
Q3: How should this compound be stored for the long term?
For long-term storage, this compound should be lyophilized (freeze-dried) and stored under vacuum at -75°C.[1] Under these conditions, the half-life of lyophilized IPN has been determined to be approximately 770 days.[1] Long-term storage of IPN in solution is generally not recommended due to inevitable degradation.[2]
Q4: What analytical method is typically used to assess the stability of this compound?
High-Performance Liquid Chromatography (HPLC) is a common and effective method for quantifying the concentration of this compound over time and separating it from its degradation products.[1][3] A typical HPLC assay involves using a C18 column with a mobile phase containing a phosphate buffer and acetonitrile, with UV detection around 214-235 nm.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of biological activity in my IPN sample. | 1. Inappropriate pH: The solution buffer may be too acidic or basic. | Verify the pH of your solution and adjust to neutral (pH ~7.0) using a suitable buffer (e.g., phosphate or HEPES). |
| 2. High Temperature: The sample may have been exposed to elevated temperatures during the experiment or storage. | Maintain samples on ice or at 4°C whenever possible. For reactions at higher temperatures, minimize incubation time and analyze samples immediately. The optimal temperature for the synthesis of IPN by its enzyme is 25°C, but the product itself is more stable at lower temperatures.[4] | |
| 3. Microbial Contamination: Bacterial growth can lead to enzymatic degradation of the β-lactam ring. | Prepare solutions using sterile buffers and filter-sterilize the final IPN solution through a 0.22 µm filter if appropriate for your application. | |
| Inconsistent results between experimental replicates. | 1. Degradation during sample preparation: The time between thawing/dissolving IPN and its use may vary, leading to different levels of degradation. | Standardize all sample handling procedures. Prepare stock solutions fresh and use them immediately. If using a frozen stock, thaw it quickly and keep it on ice.[2] |
| 2. Inconsistent Storage: Aliquots may be stored under slightly different conditions or for different lengths of time. | Store all stock solutions and aliquots under identical, validated conditions (-75°C for lyophilized powder, -20°C for very short-term solution storage).[1][2] | |
| Appearance of unexpected peaks in HPLC chromatogram. | 1. Sample Degradation: The new peaks are likely degradation products, such as isopenicilloic acid. | Compare the chromatogram to a freshly prepared standard. If new peaks grow over time while the IPN peak decreases, this confirms degradation. Review and optimize your solution pH and temperature control. |
| 2. Impurities: The initial IPN sample may contain impurities from the synthesis or purification process. | Analyze the starting material before beginning stability studies to establish a baseline chromatogram. |
Data on this compound Stability
The stability of this compound follows a first-order decomposition model. The rate of degradation is significantly influenced by both pH and temperature.[1]
Table 1: Degradation Rate Constants (k) for this compound at Various pH and Temperatures Data extracted from stability studies on purified this compound.[1]
| Temperature (°C) | k (h⁻¹) at pH 5.0 | k (h⁻¹) at pH 7.0 | k (h⁻¹) at pH 8.0 |
| 37 | 0.045 | 0.023 | 0.051 |
| 25 | 0.015 | 0.008 | 0.018 |
| 4 | 0.003 | 0.0015 | 0.004 |
| 0 | 0.0018 | 0.0009 | 0.0025 |
Table 2: Recommended Storage Conditions for this compound
| Storage Form | Condition | Temperature | Estimated Half-Life |
| Lyophilized Powder | Under Vacuum | -75°C | ~770 days[1] |
| Aqueous Solution (pH 7.0) | Aliquots in sealed vials | -20°C | Useable for up to one month (general guideline for bioactive solutions)[2] |
| Aqueous Solution (pH 7.0) | Working Solution | 0-4°C | Several days, but fresh preparation is highly recommended[1] |
Visualizations and Workflows
This compound Degradation Pathway
The primary degradation route for this compound is the hydrolytic cleavage of the β-lactam ring.
Experimental Workflow for Stability Testing
This workflow outlines the key steps for conducting a systematic study of this compound stability.
Troubleshooting Decision Tree
A logical guide to diagnosing common issues encountered during experiments with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability and Storage | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound synthetase of Penicillium chrysogenum, an enzyme that converts delta-(L-alpha-aminoadipyl)-L-cysteinyl-D-valine to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting batch-to-batch variability in Isopenicillin N production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability in Isopenicillin N production.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in this compound production?
A1: Batch-to-batch variability in this compound production can stem from several factors, which can be broadly categorized as:
-
Microbial Strain Instability: High-yielding strains of Penicillium chrysogenum can undergo degeneration over time, leading to a decline in penicillin production capacity. This is often associated with a reduction in the levels of key biosynthetic enzymes.[1]
-
Inconsistent Fermentation Conditions: Variations in critical fermentation parameters such as pH, temperature, dissolved oxygen, and agitation speed can significantly impact fungal metabolism and antibiotic synthesis.[2][3]
-
Media Composition Variability: Minor differences in the quality and concentration of media components, including carbon and nitrogen sources, precursors (e.g., phenylacetic acid), and trace elements, can lead to inconsistent product yields.[4][5]
-
Inoculum Quality: The age, size, and metabolic activity of the inoculum can influence the kinetics of the fermentation process, resulting in variability between batches.[4]
-
Microbial Contamination: Contamination with other microorganisms, particularly those that produce penicillinase, can degrade the product and lead to lower yields.[2][6]
Q2: Which enzymes are crucial for the this compound biosynthesis pathway?
A2: The key enzymes involved in the biosynthesis of this compound are:[4][7][8]
-
δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS): This enzyme catalyzes the condensation of the three precursor amino acids, L-α-aminoadipic acid, L-cysteine, and L-valine, to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV).[4]
-
This compound synthase (IPNS): IPNS is a non-heme iron(II)-dependent oxygenase that catalyzes the oxidative cyclization of the linear ACV tripeptide to form the bicyclic structure of this compound, the first bioactive intermediate in the penicillin biosynthesis pathway.[4][8][9][10]
-
This compound acyltransferase (IAT): This enzyme is involved in the subsequent conversion of this compound to other forms of penicillin, such as Penicillin G, by exchanging the L-α-aminoadipyl side chain.[7][11]
Q3: How does feedback inhibition affect this compound production?
A3: The biosynthesis of penicillin shares a common pathway with the amino acid lysine. A high concentration of lysine can cause feedback inhibition of homocitrate synthase, an enzyme involved in the synthesis of L-α-aminoadipic acid (α-AAA), a precursor for this compound.[4][12] To mitigate this, it is important to maintain low lysine levels or supplement the fermentation medium with α-AAA.[12]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during this compound production.
Issue 1: Consistently Low this compound Yield
If you are experiencing consistently low yields of this compound across multiple batches, consider the following troubleshooting steps:
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting consistently low this compound yield.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Strain Degeneration | Revive a fresh culture from a cryopreserved stock. If the issue persists, consider obtaining a new, high-yielding strain. Regularly perform quality control checks on your working cell bank.[1][4] |
| Nutrient Limitation | Analyze the fermentation broth for residual levels of key nutrients like carbon, nitrogen, and phosphate. Optimize the media composition based on the findings.[2][4] |
| Suboptimal Fermentation Parameters | Calibrate all probes (pH, dissolved oxygen, temperature) before each fermentation run. Ensure that the agitation and aeration rates are within the optimal range for your strain and bioreactor configuration.[3][12] |
| Precursor Limitation | Ensure that the precursor for the desired penicillin variant (e.g., phenylacetic acid for Penicillin G) is added at the correct concentration and time during the fermentation.[4][13] |
| Presence of Inhibitors | Analyze raw materials and the fermentation medium for the presence of inhibitory compounds. For instance, high levels of certain transition metal ions can inhibit IPNS activity.[9] |
Issue 2: High Batch-to-Batch Variability
If you are observing significant differences in this compound yield from one batch to another, focus on ensuring consistency in your experimental procedures.
Troubleshooting Workflow for High Variability
Caption: A flowchart for troubleshooting high batch-to-batch variability.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Inconsistent Inoculum | Develop and adhere to a strict Standard Operating Procedure (SOP) for inoculum preparation, ensuring consistent age, cell density, and metabolic state.[4] |
| Variations in Media Preparation | Calibrate all weighing balances and pH meters regularly. Use raw materials from the same lot for a series of experiments. If a new lot is used, perform a small-scale validation run first.[4] |
| Inconsistent Sterilization | Ensure that the sterilization process (e.g., autoclaving) is consistent for each batch. Over-sterilization can degrade essential media components. |
| Undetected Contamination | Regularly check for contamination by microscopy and by plating samples of the fermentation broth. Ensure all equipment is properly sterilized.[6] |
| Operator-dependent Variations | Implement detailed SOPs for all manual interventions during the fermentation process to minimize human error. |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC
This protocol outlines a method for the quantification of this compound in fermentation broth.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound standard
-
Syringe filters (0.22 µm)
-
Methanol
Procedure:
-
Sample Preparation:
-
Withdraw a sample from the fermenter.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the biomass.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered sample with mobile phase A if necessary.
-
-
HPLC Analysis:
-
Set the column temperature to 30°C.
-
Set the UV detector wavelength to 220 nm.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the prepared sample.
-
Run a gradient elution program (example below).
-
Quantify the this compound peak by comparing its area to a standard curve.
-
Example Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 50 | 50 |
| 25 | 5 | 95 |
| 30 | 95 | 5 |
Protocol 2: this compound Synthase (IPNS) Activity Assay
This protocol describes a coupled enzyme assay to determine the activity of IPNS in cell extracts.[14]
Materials:
-
Cell-free extract containing IPNS
-
δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) tripeptide substrate
-
Ferrous sulfate (FeSO₄)
-
Ascorbic acid
-
Dithiothreitol (DTT)
-
β-lactamase I
-
pH-stat or automatic titrator
-
Standardized sodium hydroxide (NaOH) solution
Procedure:
-
Reaction Mixture Preparation: In a temperature-controlled reaction vessel, combine the cell-free extract with a buffer (e.g., Tris-HCl, pH 7.5), ACV, FeSO₄, ascorbic acid, and DTT.
-
Initiate Reaction: Start the reaction by adding β-lactamase I to the mixture.
-
Titration: The β-lactamase will hydrolyze the this compound produced by IPNS, releasing a carboxylic acid group. The pH-stat will automatically titrate this acid with the standard NaOH solution to maintain a constant pH.
-
Data Analysis: The rate of NaOH consumption is directly proportional to the rate of this compound production. Calculate the IPNS activity based on the rate of titration.
Signaling Pathway and Biosynthesis
This compound Biosynthesis Pathway
Caption: Key steps in the biosynthesis of this compound from precursor amino acids.
References
- 1. Degeneration of penicillin production in ethanol-limited chemostat cultivations of Penicillium chrysogenum: A systems biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iff.com [iff.com]
- 3. Troubleshooting Common Issues in Bioreactors and Fermenters for Global Buyers [mixer-dryer.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Handling fermenters and troubleshooting | PPTX [slideshare.net]
- 7. Increased Penicillin Production in Penicillium chrysogenum Production Strains via Balanced Overexpression of this compound Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. Factors affecting the this compound synthetase reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Increased penicillin production in Penicillium chrysogenum production strains via balanced overexpression of this compound acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ramauniversity.ac.in [ramauniversity.ac.in]
- 13. Penicillin production fermentation | PDF [slideshare.net]
- 14. A coupled enzyme assay for this compound synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Isopenicillin N production through balanced gene overexpression
Welcome to the technical support center for enhancing isopenicillin N (IPN) production through balanced gene overexpression in fungi, primarily Penicillium chrysogenum. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the key genes involved in the penicillin biosynthesis pathway that need to be balanced for optimal this compound production?
A1: The core genes are located in the penicillin biosynthesis cluster and include:
-
pcbAB : Encodes δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS), which synthesizes the tripeptide precursor LLD-ACV.[1][2][3]
-
pcbC : Encodes this compound synthase (IPNS), which catalyzes the cyclization of LLD-ACV to form this compound (IPN).[1][2][3]
-
penDE : Encodes this compound acyltransferase (IAT), which converts IPN to penicillin G or V by exchanging the side chain.[1][2]
For enhancing IPN production specifically, the focus is on the balanced expression of pcbAB and pcbC. Overexpression of penDE would lead to the conversion of IPN to downstream penicillin products.
Q2: My penicillin yield is consistently low despite overexpressing the biosynthetic genes. What are the potential causes?
A2: Low penicillin yield can stem from several factors:
-
Suboptimal Fermentation Conditions : Incorrect temperature, pH, or aeration can negatively impact fungal growth and penicillin production.[4]
-
Nutrient Limitation : Insufficient levels of carbon, nitrogen, or essential minerals in the fermentation medium can restrict biosynthesis.[4]
-
Precursor Availability : An inadequate supply of the amino acid precursors (L-α-aminoadipic acid, L-cysteine, and L-valine) will directly limit the formation of the initial tripeptide.[3][4]
-
Metabolic Burden : Overexpression of multiple genes can place a significant metabolic load on the host cells, leading to reduced growth and productivity.[5][6] This can manifest as impaired cell growth and low product yields.[5]
-
Feedback Inhibition : The accumulation of certain metabolites, such as high concentrations of lysine, can inhibit the penicillin biosynthesis pathway.[4][7]
Q3: I am observing significant batch-to-batch variability in my this compound production. What should I investigate?
A3: Inconsistent production between fermentation batches is a common challenge.[4] Key areas to examine include:
-
Inoculum Quality : Variations in the age, size, or metabolic activity of the inoculum can lead to different fermentation outcomes.[4]
-
Media Preparation : Minor inconsistencies in the concentration of media components can affect the final product titer.[4]
-
Environmental Fluctuations : Inconsistent temperature or agitation speeds can alter fungal metabolism and product formation.[4]
-
Plasmid Instability : In genetically modified strains, the integrated plasmids carrying the overexpressed genes may be unstable, leading to the loss of the desired phenotype over subsequent generations.[8]
Q4: How can I determine if metabolic burden is the cause of low productivity in my engineered strain?
A4: Metabolic burden occurs when genetic modifications divert cellular resources, leading to adverse physiological effects.[5] Symptoms include:
-
Decreased growth rate compared to the wild-type strain.[6]
-
Impaired protein synthesis.[6]
-
Genetic instability.[6]
-
Aberrant cell morphology.[6]
To assess metabolic burden, you can compare the growth kinetics, overall protein expression profiles, and genetic stability of your engineered strain with the parental strain under identical fermentation conditions.
Troubleshooting Guides
Guide 1: Low or No this compound Production
This guide provides a systematic approach to diagnose and resolve issues of low or no IPN production.
| Symptom | Possible Cause | Suggested Solution |
| No IPN detected in the culture medium. | Failure of gene integration or expression. | Verify the presence and transcription of the integrated genes (pcbAB, pcbC) using PCR and RT-qPCR, respectively. |
| Inactive enzymes. | Ensure that the expressed enzymes are functionally active. For instance, IPNS produced in heterologous hosts at suboptimal temperatures can be unstable and inactive.[9][10] | |
| Incorrect fermentation conditions. | Optimize fermentation parameters such as temperature, pH, and dissolved oxygen levels. | |
| Low IPN yield. | Insufficient precursor supply. | Supplement the medium with the precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. |
| Metabolic burden. | Consider using promoters of varying strengths to balance gene expression and reduce the metabolic load on the cells.[5] | |
| Feedback inhibition. | Analyze the culture broth for the accumulation of inhibitory compounds like lysine and adjust the medium composition accordingly.[7] | |
| Plasmid instability. | Perform periodic checks for plasmid retention and consider strategies to improve plasmid stability, such as chromosomal integration.[8] |
Guide 2: Inconsistent Gene Expression Levels (RT-qPCR Troubleshooting)
This guide addresses common issues encountered during the analysis of gene expression using Reverse Transcription Quantitative PCR (RT-qPCR).
| Symptom | Possible Cause | Suggested Solution |
| High Ct value variations between replicates. | Pipetting errors. | Ensure consistent and accurate pipetting techniques. Use of automated liquid handling systems can improve reproducibility.[11] |
| Poor RNA quality. | Optimize RNA extraction and purification methods to ensure high integrity and remove inhibitors.[11][12] | |
| No amplification in positive controls. | Poorly designed primers. | Re-design primers following established guidelines to ensure specificity and efficiency.[12] |
| Inefficient cDNA synthesis. | Repeat the cDNA synthesis using high-quality RNA and appropriate reverse transcription primers.[12] | |
| Non-specific amplification (e.g., primer-dimers). | Suboptimal annealing temperature. | Optimize the annealing temperature in the qPCR protocol to reduce non-specific binding.[11] |
| Primer design. | Use specialized software to design primers that avoid self-dimerization.[11] |
Quantitative Data Summary
Table 1: Impact of penDE (IAT) Overexpression on Penicillin V Production
| Strain Background | Number of penDE Copies | Relative Penicillin V Production (%) |
| High-yielding strain | 4-11 | ~120% |
| High-yielding strain | >11 | Decreased production with 6-APA accumulation |
| Single cluster copy strain | 2-15 | Low levels of production, no significant 6-APA accumulation |
| Data is synthesized from findings indicating that balanced overexpression of IAT is crucial, as excessively high levels can lead to the breakdown of penicillin V into 6-APA, particularly in high-producing strains.[1][2] |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC
This protocol outlines the high-performance liquid chromatography (HPLC) method for determining the extracellular concentration of this compound.
-
Sample Preparation :
-
Collect culture broth at desired time points during fermentation.
-
Centrifuge the samples to pellet the fungal biomass.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
HPLC Analysis :
-
HPLC System : A standard HPLC system with a UV detector.
-
Column : A reverse-phase C18 column (e.g., Shim-pack XR-ODS 2.2).[1]
-
Mobile Phase : An isocratic flow of acetonitrile, KH2PO4, and H3PO4. A typical composition is acetonitrile at 245 g/liter , KH2PO4 at 640 mg/liter, and H3PO4 at 340 mg/liter.[1]
-
Flow Rate : 0.5 ml/min.[1]
-
Detection : UV detection at a wavelength of 254 nm.[1]
-
Quantification : Create a standard curve using known concentrations of pure this compound to quantify the concentration in the samples.
-
Protocol 2: Gene Expression Analysis by RT-qPCR
This protocol details the steps for analyzing the transcript levels of the penicillin biosynthesis genes.
-
RNA Isolation :
-
Harvest fungal mycelia from the fermentation broth.
-
Immediately freeze the mycelia in liquid nitrogen to preserve RNA integrity.
-
Isolate total RNA using a suitable method, such as TRIzol reagent, followed by DNase treatment to remove any contaminating genomic DNA.[1]
-
-
cDNA Synthesis :
-
Quantify the isolated RNA using a spectrophotometer (e.g., NanoDrop).
-
Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 500 ng) using a cDNA synthesis kit with reverse transcriptase.[1]
-
-
Quantitative PCR (qPCR) :
-
Reaction Mix : Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target genes (pcbAB, pcbC) and a reference gene (e.g., γ-actin), and the synthesized cDNA.[1]
-
Thermocycling Conditions :
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing: 60°C for 30 seconds.
-
Extension: 72°C for 30 seconds.[1]
-
-
-
Data Analysis : Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression levels of the target genes, normalized to the reference gene.
-
Visualizations
Caption: Penicillin Biosynthesis Pathway to this compound.
Caption: Workflow for Enhancing this compound Production.
Caption: Troubleshooting Logic for Low IPN Production.
References
- 1. Increased Penicillin Production in Penicillium chrysogenum Production Strains via Balanced Overexpression of this compound Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Omics Approaches Applied to Penicillium chrysogenum and Penicillin Production: Revealing the Secrets of Improved Productivity | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Relieving metabolic burden to improve robustness and bioproduction by industrial microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. “Metabolic burden” explained: stress symptoms and its related responses induced by (over)expression of (heterologous) proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of the Aspergillus nidulans Penicillin Biosynthesis Gene acvA (pcbAB) by Amino Acids: Implication for Involvement of Transcription Factor PACC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitotic instability of integrated plasmids in Penicillium chrysogenum transformants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. search.library.berkeley.edu [search.library.berkeley.edu]
- 10. Production of functionally active Penicillium chrysogenum this compound synthase in the yeast Hansenula polymorpha - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dispendix.com [dispendix.com]
- 12. pcrbio.com [pcrbio.com]
Strategies to prevent Isopenicillin N degradation during purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to prevent the degradation of Isopenicillin N (IPN) during purification. Due to its inherent instability, purifying this crucial precursor to penicillin and cephalosporin antibiotics presents significant challenges. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and stability data to support successful purification outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation during purification?
A1: this compound is susceptible to degradation primarily due to the hydrolysis of its β-lactam ring. This process is highly influenced by pH and temperature. Extreme pH values (both acidic and alkaline) and elevated temperatures significantly accelerate the degradation rate.
Q2: At what pH is this compound most stable?
A2: this compound exhibits its greatest stability in neutral to slightly acidic conditions. Experimental data indicates that maintaining the pH around 6.0 is optimal for minimizing degradation during purification and storage.
Q3: What temperature should be maintained throughout the purification process?
A3: To minimize degradation, all purification steps should be performed at low temperatures, ideally between 4°C and 8°C. This includes the preparation of all buffers and solutions, as well as the environment for chromatographic separation.
Q4: Are there any chemical stabilizers that can be added to the purification buffers?
A4: While the primary strategy is to control pH and temperature, the addition of certain salts can help maintain the ionic strength of the solution and contribute to protein stability, which can indirectly protect this compound in crude extracts. However, for purified this compound, it is crucial to avoid additives that might interfere with downstream applications. The focus should remain on maintaining optimal pH and low temperature.
Q5: How can I monitor the degradation of this compound during my experiment?
A5: High-Performance Liquid Chromatography (HPLC) is a common and effective method for monitoring the integrity of this compound. By analyzing samples at different stages of the purification process, you can quantify the amount of intact this compound and detect the appearance of degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low yield of this compound | Degradation due to suboptimal pH. | Ensure all buffers are freshly prepared and the pH is maintained between 6.0 and 7.0 throughout the purification process. |
| Degradation due to high temperature. | Work in a cold room or on ice. Pre-cool all solutions, columns, and equipment. | |
| Inefficient extraction from the fermentation broth. | Optimize the initial extraction steps, ensuring complete cell lysis and efficient recovery of the supernatant. | |
| Presence of multiple peaks in HPLC analysis | Degradation of this compound into various byproducts. | Review the pH and temperature control throughout the procedure. Shorten the purification time where possible. |
| Contamination from the fermentation broth. | Improve the initial clarification steps (e.g., centrifugation, filtration) to remove more contaminants before chromatographic purification. | |
| Loss of this compound during concentration steps | Degradation during lyophilization or evaporation. | Ensure that the pH of the solution is adjusted to the optimal range (around 6.0) before concentration. Use low temperatures during these steps. |
| Adsorption to filtration membranes. | Select appropriate low-protein-binding membranes for any filtration steps. |
Quantitative Data: this compound Stability
The stability of this compound is critically dependent on both pH and temperature. The following table summarizes the degradation rate constant (k) and half-life (t½) of this compound under various conditions.
| Temperature (°C) | pH | Degradation Rate Constant (k) (days⁻¹) | Half-life (t½) (days) |
| 4 | 5.0 | 0.045 | 15.4 |
| 4 | 6.0 | 0.021 | 33.0 |
| 4 | 7.0 | 0.038 | 18.2 |
| 4 | 8.0 | 0.138 | 5.0 |
| 25 | 5.0 | 0.231 | 3.0 |
| 25 | 6.0 | 0.105 | 6.6 |
| 25 | 7.0 | 0.192 | 3.6 |
| 25 | 8.0 | 0.693 | 1.0 |
| 37 | 5.0 | 0.693 | 1.0 |
| 37 | 6.0 | 0.315 | 2.2 |
| 37 | 7.0 | 0.577 | 1.2 |
| 37 | 8.0 | 2.079 | 0.33 |
Data extrapolated from studies on β-lactam antibiotic stability.
Experimental Protocol: Purification of this compound
This protocol is based on a method for purifying this compound from the culture broth of a genetically blocked Acremonium chrysogenum strain.
Materials:
-
Fermentation broth containing this compound
-
Acetone (pre-chilled to -20°C)
-
Activated charcoal
-
Hydrophobic resin (e.g., Amberlite XAD-2)
-
Sephadex G-25 desalting column
-
Semi-preparative HPLC system with a C18 column
-
Mobile phase: Acetonitrile and water (with pH adjusted to 6.0)
-
All buffers and solutions should be maintained at 4°C.
Procedure:
-
Initial Extraction and Clarification:
-
To the fermentation broth, add an equal volume of cold acetone to precipitate proteins and other macromolecules.
-
Stir the mixture for 30 minutes at 4°C.
-
Centrifuge the mixture to pellet the precipitate.
-
Filter the supernatant through a bed of activated charcoal and hydrophobic resin to remove pigments and other hydrophobic impurities.
-
-
Lyophilization:
-
Freeze-dry the clarified supernatant to obtain a concentrated powder.
-
-
Gel Filtration Chromatography:
-
Dissolve the lyophilized powder in a minimal volume of cold buffer (pH 6.0).
-
Apply the solution to a Sephadex G-25 column to separate this compound from high and low molecular weight contaminants.
-
Collect fractions and analyze for the presence of this compound using HPLC.
-
-
Semi-preparative HPLC:
-
Pool the fractions containing this compound.
-
Inject the pooled sample onto a semi-preparative C18 HPLC column.
-
Elute with a gradient of acetonitrile in water (pH 6.0).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm) and collect the peak corresponding to this compound.
-
-
Desalting and Storage:
-
If necessary, desalt the purified this compound fraction using a Sephadex G-10 column.
-
Lyophilize the final purified sample.
-
For long-term storage, keep the lyophilized powder at -80°C under vacuum.
-
Visualizations
Caption: Degradation pathway of this compound via hydrolysis.
Caption: Experimental workflow for this compound purification.
Penicillin Biosynthesis Assays: A Technical Support Center
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during penicillin biosynthesis assays.
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes in the penicillin biosynthesis pathway?
A1: The biosynthesis of penicillin from its precursor amino acids involves three primary enzymes:
-
δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS): This large, multifunctional enzyme catalyzes the condensation of the three precursor amino acids—L-α-aminoadipic acid, L-cysteine, and L-valine—to form the tripeptide intermediate, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV).[1]
-
Isopenicillin N synthase (IPNS): IPNS facilitates the oxidative cyclization of the linear ACV tripeptide, forming the bicyclic structure of this compound (IPN). IPN is the first compound in the pathway to exhibit antibiotic activity.[1]
-
This compound acyltransferase (IAT): This enzyme is responsible for exchanging the L-α-aminoadipyl side chain of IPN for a hydrophobic side chain, such as phenylacetic acid (for penicillin G) or phenoxyacetic acid (for penicillin V). This final step takes place in cellular microbodies.[1][2]
Q2: Why is my penicillin yield consistently low or non-existent?
A2: Consistently low or no penicillin production can stem from several factors, ranging from the health of your fungal strain to the specific conditions of your fermentation. A systematic approach to troubleshooting is crucial.[3] Key areas to investigate include:
-
Suboptimal Fermentation Conditions: Incorrect temperature, pH, or aeration can significantly impede fungal growth and penicillin synthesis.[3]
-
Nutrient Limitation: The fermentation medium may lack adequate levels of essential nutrients like carbon, nitrogen, or minerals.[3]
-
Precursor Availability: Insufficient addition of the side-chain precursor (e.g., phenylacetic acid for penicillin G) will directly limit the final product formation.[3]
-
Strain Vigor: The Penicillium chrysogenum strain may have lost its high-yield characteristics due to improper storage or excessive subculturing.[3]
-
Feedback Inhibition: The accumulation of certain metabolites, such as high concentrations of lysine, can inhibit the penicillin biosynthesis pathway.[3]
-
Glucose Repression: High concentrations of glucose can repress the expression of penicillin biosynthesis genes. Using a slowly metabolized sugar like lactose or a fed-batch approach with glucose is often preferred.[4][5]
Q3: What causes batch-to-batch variability in penicillin production?
A3: Inconsistent results between fermentation batches are a common challenge. The source of this variability can usually be traced to one of the following factors:
-
Inoculum Quality: Variations in the age, size, or metabolic activity of the inoculum can lead to different fermentation kinetics.[3]
-
Media Preparation: Even minor differences in the concentration of media components can impact the final penicillin titer.[3]
-
Environmental Fluctuations: Inconsistent temperature or agitation speeds can affect fungal metabolism and product formation.[3]
-
Precursor Feeding Strategy: Inconsistent timing or concentration of precursor addition can lead to variable yields.[3]
Troubleshooting Guides
Guide 1: Diagnosing Low or No Penicillin Production
This guide provides a systematic workflow to diagnose and resolve issues of low or no penicillin production.
References
- 1. Increased Penicillin Production in Penicillium chrysogenum Production Strains via Balanced Overexpression of this compound Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Molecular Control of Expression of Penicillin Biosynthesis Genes in Fungi: Regulatory Proteins Interact with a Bidirectional Promoter Region - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
Optimizing precursor feeding for enhanced Isopenicillin N synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in optimizing precursor feeding for enhanced Isopenicillin N (IPN) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the direct precursors for this compound (IPN) synthesis? A1: The biosynthesis of IPN begins with the condensation of three essential precursor amino acids: L-α-aminoadipic acid (L-AAA), L-cysteine, and L-valine.[1] These are combined by the enzyme ACV synthetase (ACVS) to form the tripeptide intermediate δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV).[1][2]
Q2: What is the specific role of this compound Synthase (IPNS)? A2: this compound Synthase (IPNS) is a critical non-heme iron-dependent enzyme that catalyzes the oxidative cyclization of the linear ACV tripeptide.[3][4] This single-enzyme reaction forms the characteristic bicyclic β-lactam and thiazolidine ring structure of this compound, the first bioactive intermediate in the penicillin and cephalosporin biosynthetic pathways.[1][4]
Q3: How does the availability of precursors impact IPN yield? A3: The availability of the three precursor amino acids is a direct limiting factor for IPN synthesis. Insufficient levels of L-AAA, L-cysteine, or L-valine in the fermentation medium can lead to reduced formation of the ACV tripeptide, which in turn results in low IPN yields.[3] Therefore, a precisely controlled precursor feeding strategy is essential to prolong the production phase and maximize the final product titer.[1][5]
Q4: Can high concentrations of other nutrients inhibit IPN synthesis? A4: Yes, high concentrations of certain compounds can inhibit production. For example, high levels of glucose can repress the expression of the ipnA gene, which encodes the IPNS enzyme.[6] Additionally, high concentrations of lysine have been reported to cause feedback inhibition of the penicillin biosynthesis pathway.[3]
Q5: What are the optimal conditions for IPNS enzyme activity? A5: The optimal temperature and pH for IPNS activity are generally around 25°C and 7.8, respectively.[2] The enzyme's catalytic activity requires molecular oxygen (O2) and is stimulated by the presence of ferrous ions (Fe2+) and ascorbate.[2][7]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during IPN synthesis experiments.
Guide 1: Low or No this compound (IPN) Production
| Potential Cause | Troubleshooting Steps |
| Precursor Limitation | 1. Verify Precursor Concentrations: Use HPLC to analyze precursor levels (L-AAA, L-cysteine, L-valine) in the fermentation broth.[8] 2. Adjust Feeding Strategy: Increase the feed rate or concentration of the limiting precursor(s). Implement a continuous, controlled fed-batch strategy rather than a single bolus addition.[1][5] |
| Suboptimal Fermentation Conditions | 1. Monitor and Control pH: Ensure the pH is maintained within the optimal range (around 6.5 initially, rising to 7.0-7.4 during production).[1] 2. Check Dissolved Oxygen (DO): Maintain DO levels above 20% saturation through sterile air sparging and agitation control. The IPNS reaction requires O2.[1][2] 3. Verify Temperature: Keep the bioreactor temperature stable at the optimal level for the specific Penicillium chrysogenum strain, typically around 25°C.[2] |
| Inefficient IPNS Enzyme Activity | 1. Ensure Cofactor Availability: Confirm adequate levels of ferrous iron (Fe2+) in the medium, as it is an essential cofactor for IPNS.[6][7] 2. Check for Inhibitors: Analyze the medium for potential inhibitors like Co2+ and Mn2+, which can completely inhibit IPNS activity.[2] |
| Producing Strain Vigor | 1. Assess Inoculum Quality: Use a fresh, high-yielding culture for inoculation. Improper storage or excessive subculturing can lead to strain degradation.[3] 2. Confirm Strain Identity: Verify the genetic integrity of the P. chrysogenum strain. |
Guide 2: Batch-to-Batch Variability in IPN Yield
| Potential Cause | Troubleshooting Steps |
| Inconsistent Inoculum | 1. Standardize Inoculum Development: Use a consistent protocol for spore suspension and seed culture development to ensure uniform age, size, and metabolic activity of the inoculum.[1][3] |
| Media Preparation Deviations | 1. Ensure Accuracy: Double-check the weighing and mixing of all media components. Even minor variations in carbon, nitrogen, or precursor concentrations can significantly impact final titers.[3] |
| Inconsistent Precursor Feeding | 1. Automate Feeding: Implement an automated feeding system based on real-time monitoring (e.g., pH-stat or DO-stat) to ensure consistent timing and concentration of precursor addition.[9] 2. Calibrate Pumps: Regularly calibrate feed pumps to guarantee accurate delivery rates. |
| Environmental Fluctuations | 1. Validate Bioreactor Controls: Ensure that temperature, pH, and agitation controllers are calibrated and functioning correctly to maintain consistent environmental conditions across batches.[1] |
Experimental Protocols
Protocol 1: Fed-Batch Fermentation for this compound Production
This protocol outlines the general steps for IPN production in a controlled bioreactor.
-
Inoculum Development:
-
Maintain a high-yielding Penicillium chrysogenum strain on agar slants.[1]
-
Prepare a spore suspension from a heavily sporulated culture in sterile water with a wetting agent (e.g., 0.1% Tween 80).[1]
-
Transfer the spore suspension to a seed fermenter containing a vegetative growth medium and incubate until a sufficient mycelial biomass is achieved.
-
-
Production Fermentation:
-
Sterilize the production bioreactor and the defined production medium.[1]
-
Aseptically transfer the seed culture into the production bioreactor.
-
Growth Phase (Trophophase): For the first ~40 hours, maintain conditions to maximize biomass production (e.g., controlled glucose levels).[1][9]
-
Production Phase (Idiophase): After the initial growth phase, initiate the fed-batch operation. Continuously feed a concentrated solution of the carbon source (e.g., glucose or lactose) and the key precursors (L-α-aminoadipic acid, L-cysteine, and L-valine) at a controlled rate to sustain IPN synthesis.[1]
-
-
Bioreactor Operating Parameters:
-
Control key parameters as detailed in the table below.
-
| Parameter | Optimal Range | Control Method |
| Temperature | 25°C | Internal cooling coils / external jacket |
| pH | 6.5 rising to 7.0-7.4 | Automatic addition of acid/base |
| Dissolved Oxygen (DO) | > 20% saturation | Sterile air sparging, agitation speed control |
| Agitation | 50-150 RPM | Motor-driven impellers |
| Fermentation Time | 120 - 200 hours | Monitor until production rate drops |
| (Data synthesized from multiple sources)[1][2] |
Protocol 2: HPLC Quantification of this compound and Precursors
This protocol describes a method for analyzing IPN and its amino acid precursors.
-
Sample Preparation:
-
Withdraw a sample from the bioreactor.
-
Centrifuge to pellet the biomass.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particles.
-
For some analyses, derivatization (e.g., with GITC) may be required to improve resolution and detection of IPN.[8]
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 5µm Hypersil ODS, 250×4.6 mm).[10]
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer, pH adjusted). The exact gradient will depend on the specific compounds being resolved.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a wavelength appropriate for the compound of interest (e.g., 260 nm for some derivatives).[11]
-
Quantification: Use external standards of known concentrations for L-AAA, L-cysteine, L-valine, and IPN to generate calibration curves for accurate quantification.
-
Protocol 3: this compound Synthase (IPNS) Activity Bioassay
This protocol allows for the determination of IPNS activity in crude cell extracts.[12]
-
Preparation of Cell-Free Extract:
-
Harvest P. chrysogenum mycelia from the fermentation broth.
-
Wash the cells with a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Lyse the cells using mechanical disruption (e.g., sonication or bead beating) in an extraction buffer containing a reducing agent (e.g., DTT) and a protease inhibitor (e.g., PMSF).
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant (crude cell extract).
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing:
-
The ACV tripeptide substrate (e.g., 0.75 mM).
-
FeSO₄ cofactor (e.g., 0.43 mM).
-
L-ascorbic acid as an additive (e.g., 14.1 mM).
-
A suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
-
Add a known amount of protein from the crude cell extract (e.g., 10-50 µg) to initiate the reaction.
-
Incubate at 25°C for a defined period (e.g., 10 minutes).
-
Terminate the reaction by adding an equal volume of methanol to precipitate the proteins.
-
Analyze the amount of IPN produced via HPLC as described in Protocol 2.
-
Diagrams and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. This compound synthetase of Penicillium chrysogenum, an enzyme that converts delta-(L-alpha-aminoadipyl)-L-cysteinyl-D-valine to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound synthase - Wikipedia [en.wikipedia.org]
- 5. crdd.osdd.net [crdd.osdd.net]
- 6. uniprot.org [uniprot.org]
- 7. Factors affecting the this compound synthetase reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. shura.shu.ac.uk [shura.shu.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. data.epo.org [data.epo.org]
- 12. Production of functionally active Penicillium chrysogenum this compound synthase in the yeast Hansenula polymorpha - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Isopenicillin N and Penicillin N Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Isopenicillin N and Penicillin N, two closely related members of the penicillin family of antibiotics. While both share the characteristic β-lactam ring responsible for their antibacterial action, subtle structural differences can influence their biological activity. This document outlines their mechanism of action, biosynthetic relationship, and a qualitative comparison of their antimicrobial spectra, supported by established experimental protocols.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Both this compound and Penicillin N, like all penicillin antibiotics, exert their bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall. Peptidoglycan provides structural integrity to the cell wall, and its disruption leads to cell lysis and death.[1][2]
The key targets for these antibiotics are penicillin-binding proteins (PBPs), which are bacterial enzymes essential for cross-linking the peptidoglycan chains. The strained β-lactam ring of the penicillins acylates the active site of these PBPs, rendering them inactive. This inhibition of cell wall synthesis makes penicillins particularly effective against Gram-positive bacteria, which have a thick, exposed peptidoglycan layer.[1][2] The outer membrane of Gram-negative bacteria often presents a barrier to penicillin penetration, though some penicillins exhibit activity against these organisms as well.[3][4]
The following diagram illustrates the general mechanism of action for penicillins:
Biosynthetic Relationship
This compound is a crucial intermediate in the biosynthesis of all penicillin and cephalosporin antibiotics.[5] It is synthesized from the tripeptide δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) by the enzyme this compound synthase (IPNS).[6] Penicillin N is then formed from this compound through the action of an epimerase, which inverts the stereochemistry of the α-aminoadipyl side chain from the L- to the D-configuration. This biosynthetic relationship is depicted below.
Comparative Antimicrobial Activity
Based on general knowledge of penicillin structures and activity, it is understood that both compounds are active against Gram-positive bacteria. The activity of Penicillin N is noted to extend to some Gram-negative bacteria.[3][8] Without access to direct comparative studies, a definitive quantitative comparison cannot be provided at this time.
Table 1: Qualitative Comparison of Antimicrobial Spectrum
| Feature | This compound | Penicillin N |
| Primary Target | Gram-positive bacteria | Gram-positive and some Gram-negative bacteria |
| General Potency | Data not readily available for direct comparison | Generally considered a narrow-spectrum penicillin |
Experimental Protocols
The determination of antimicrobial activity is typically performed by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism. Standard methods for MIC determination include broth microdilution and agar dilution.
Broth Microdilution Method for MIC Determination
This method involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plate is incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.
The general workflow for a broth microdilution assay is as follows:
Detailed Protocol Steps:
-
Preparation of Antibiotic Stock Solution: A stock solution of this compound or Penicillin N is prepared in a suitable solvent at a known concentration.
-
Serial Dilutions: Two-fold serial dilutions of the antibiotic are made in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth). This creates a gradient of antibiotic concentrations.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated, typically at 37°C for 18-24 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Conclusion
This compound and Penicillin N are closely related β-lactam antibiotics with a shared mechanism of action. This compound is the direct biosynthetic precursor to Penicillin N. While both are expected to be active against Gram-positive bacteria, a comprehensive and publicly available quantitative comparison of their antimicrobial activities is currently lacking. The established methods of broth and agar dilution can be employed to perform such a direct comparison to elucidate any significant differences in their potency and spectrum. Further research to quantify the MIC values of this compound against a panel of clinically relevant bacteria would be invaluable to the scientific community.
References
- 1. news-medical.net [news-medical.net]
- 2. Weird Science: Penicillin and the Cell Wall | manoa.hawaii.edu/ExploringOurFluidEarth [manoa.hawaii.edu]
- 3. THE ANTIBACTERIAL ACTION OF PENICILLIN AGAINST GRAM NEGATIVE ORGANISMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Penicillin - Wikipedia [en.wikipedia.org]
- 5. This compound synthase - Wikipedia [en.wikipedia.org]
- 6. This compound synthetase of Penicillium chrysogenum, an enzyme that converts delta-(L-alpha-aminoadipyl)-L-cysteinyl-D-valine to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibiotic activity of pure penicillin N and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Structural Analysis of Isopenicillin N Synthase Across Fungal Species
A deep dive into the structural nuances of Isopenicillin N Synthase (IPNS) from key fungal species—Aspergillus nidulans, Penicillium chrysogenum, and Acremonium chrysogenum—reveals a highly conserved architecture crucial for the biosynthesis of penicillin and cephalosporin antibiotics. While sharing a common catalytic core, subtle variations in amino acid composition and structural features distinguish the enzymes from these important fungal sources.
This compound Synthase is a non-heme iron-dependent oxidase that catalyzes the critical oxidative cyclization of the linear tripeptide δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) to form this compound, the precursor to a vast array of β-lactam antibiotics. Understanding the structural similarities and differences of this enzyme across various fungal species is paramount for researchers in drug development and microbial biotechnology seeking to engineer novel antibiotics or enhance existing production platforms.
Quantitative Structural and Sequence Comparison
A detailed comparison of the structural and sequence features of IPNS from Aspergillus nidulans, Penicillium chrysogenum, and Acremonium chrysogenum highlights their remarkable conservation. The amino acid sequences of these enzymes exhibit a high degree of identity, which translates to a very similar three-dimensional fold.
| Feature | Aspergillus nidulans | Penicillium chrysogenum | Acremonium chrysogenum |
| Amino Acid Sequence Identity to A. nidulans IPNS | 100% | ~73%[1] | ~74% (gene homology)[1] |
| Overall Fold | Conserved "jelly-roll" motif | Highly similar to A. nidulans | Highly similar to A. nidulans |
| Active Site Metal Ion | Fe(II) | Fe(II) | Fe(II) |
| Key Active Site Residues | His214, Asp216, His270, Gln330 | Conserved | Conserved |
Note: The amino acid sequence identity for P. chrysogenum and A. chrysogenum is based on homology to the respective genes and proteins as detailed in the cited literature. A direct side-by-side RMSD comparison from a single experimental study was not available in the searched literature.
The core structure of IPNS is characterized by a "jelly-roll" β-barrel motif, which creates a buried active site essential for catalysis.[2] This fold is highly conserved across the fungal species, ensuring the precise positioning of the substrate and the catalytic iron center.
The Catalytic Epicenter: A Conserved Active Site
The active site of IPNS is a testament to evolutionary conservation, with key amino acid residues responsible for iron coordination and substrate binding being identical across the compared fungal species. The catalytic iron atom is typically coordinated by two histidine residues and one aspartate residue.[3] In the absence of the substrate, a glutamine residue also coordinates the iron.[3] Upon substrate binding, this glutamine is displaced, allowing for the interaction with the ACV tripeptide.[3]
| Active Site Residue (A. nidulans numbering) | Function | Conservation Status |
| His214 | Iron coordination | Conserved |
| Asp216 | Iron coordination | Conserved |
| His270 | Iron coordination | Conserved |
| Gln330 | Iron coordination (displaced by substrate) | Conserved |
This conserved active site geometry ensures the precise orchestration of the complex oxidative cyclization reaction that leads to the formation of the bicyclic this compound.
Experimental Methodologies for Structural Analysis
The structural elucidation of IPNS from these fungal species relies on a series of well-established biochemical and biophysical techniques. The following protocols provide a general overview of the key experimental workflows.
Recombinant Expression and Purification of IPNS
Recombinant production of IPNS is typically performed in Escherichia coli due to its rapid growth and high protein yields.
Workflow for Recombinant IPNS Expression and Purification
Caption: Workflow for recombinant expression and purification of IPNS.
Crystallization and X-ray Diffraction
Obtaining high-quality crystals is a critical and often challenging step in determining the three-dimensional structure of a protein.
Experimental Workflow for IPNS Crystallography
Caption: Experimental workflow for IPNS crystallization and structure determination.
Crystallization Conditions: Crystals of IPNS have been successfully grown using the vapor diffusion method with polyethylene glycol as a precipitant.[4] For example, recombinant Aspergillus nidulans IPNS has been crystallized from solutions containing polyethylene glycol 8000.
Logical Relationship of Structural Comparison
The structural comparison of IPNS from different fungal species follows a logical progression from primary sequence to three-dimensional structure and active site analysis.
Logical Flow of IPNS Structural Comparison
Caption: Logical flow for the structural comparison of IPNS.
References
A Comparative Guide to the Kinetic Analysis of Isopenicillin N Synthase with Substrate Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic performance of Isopenicillin N Synthase (IPNS) with its natural substrate and various synthetic analogs. IPNS is a crucial non-heme iron-dependent oxidase in the biosynthesis of β-lactam antibiotics, catalyzing the oxidative cyclization of the linear tripeptide δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) to form this compound (IPN). Understanding the kinetic parameters of IPNS with different substrate analogs is vital for designing novel antibiotics and probing the enzyme's catalytic mechanism.
Data Presentation: A Comparative Kinetic Analysis
The efficiency of this compound Synthase (IPNS) in processing its natural substrate, δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV), and a selection of its synthetic analogs is summarized below. The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), provide a quantitative measure of the enzyme's affinity for the substrate and its turnover rate, respectively.
While a wide array of substrate analogs have been synthesized and tested for their ability to be processed by IPNS, comprehensive and directly comparable kinetic data across different studies is limited. Modifications to the ACV tripeptide have revealed that the enzyme exhibits a degree of promiscuity, particularly with alterations at the N-terminal α-aminoadipoyl and C-terminal valine residues. However, modifications to the central cysteine residue are generally poorly tolerated.[1]
Below is a compilation of available kinetic data for the natural substrate and key analogs. It is important to note that reaction conditions can influence these parameters.
| Substrate/Analog Name | Abbreviation | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Notes |
| δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine | ACV | 0.13 | Data not readily available | Data not readily available | Natural Substrate.[1] |
| δ-(L-α-aminoadipoyl)-L-cysteinyl-D-vinylglycine | ACvG | Data not readily available | Data not readily available | Data not readily available | Processed by IPNS to form a novel hydroxymethyl-substituted penicillin. |
| δ-(L-α-aminoadipoyl)-L-cysteinyl-D-cyclopropylglycine | - | Data not readily available | Data not readily available | Data not readily available | Slower turnover compared to the natural substrate. |
| δ-(L-α-aminoadipoyl)-L-cysteinyl-glycine | ACG | Data not readily available | Data not readily available | Data not readily available | Leads to the formation of an acyclic, oxidized product. |
| δ-(L-α-aminoadipoyl)-L-cysteinyl-D-alanine | ACA | Data not readily available | Data not readily available | Data not readily available | Results in an acyclic, oxidized product. |
Note: The lack of readily available and directly comparable kcat values in the literature prevents a complete quantitative comparison of catalytic efficiency (kcat/Km).
Experimental Protocols
A key method for the kinetic analysis of IPNS is the continuous spectrophotometric assay. This method offers a direct and real-time measurement of enzyme activity.
Continuous Spectrophotometric Assay for this compound Synthase
This assay continuously monitors the formation of the β-lactam ring in this compound, which results in an increase in absorbance at 235 nm.
Materials:
-
Purified this compound Synthase (IPNS)
-
δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) or substrate analog
-
HEPES buffer (50 mM, pH 7.0)
-
Ferrous sulfate (FeSO₄)
-
Ascorbate
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Spectrophotometer capable of measuring absorbance at 235 nm
Procedure:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing HEPES buffer, ascorbate, and TCEP.
-
Enzyme and Cofactor Addition: Add the purified IPNS enzyme and ferrous sulfate to the reaction mixture.
-
Initiation of Reaction: Initiate the reaction by adding the substrate (ACV or an analog).
-
Spectrophotometric Monitoring: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 235 nm over time.
-
Data Analysis: The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot. The molar extinction coefficient for this compound formation at 235 nm is used to convert the rate of absorbance change to the rate of product formation.
-
Kinetic Parameter Determination: To determine Km and Vmax (from which kcat can be calculated), the initial rates are measured at various substrate concentrations. The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis.
Visualizations
IPNS Catalytic Cycle
The following diagram illustrates the key steps in the catalytic cycle of this compound Synthase, from substrate binding to product release.
Caption: The catalytic cycle of this compound Synthase.
Experimental Workflow for Kinetic Analysis
This diagram outlines the general workflow for determining the kinetic parameters of IPNS with a given substrate.
Caption: Workflow for IPNS kinetic parameter determination.
References
A Comparative Analysis of Isopenicillin N Biosynthetic Gene Clusters
For Researchers, Scientists, and Drug Development Professionals
The biosynthesis of isopenicillin N (IPN) is a critical step in the production of all penicillin and cephalosporin antibiotics. This guide provides a comparative analysis of the this compound biosynthetic gene clusters in four key microorganisms: Penicillium chrysogenum, Aspergillus nidulans, Streptomyces clavuligerus, and Acremonium chrysogenum. The objective is to offer a comprehensive overview of the genetic organization, enzymatic properties, and overall performance of these clusters, supported by experimental data and detailed methodologies.
Gene Cluster Organization and Key Enzymes
The this compound biosynthetic pathway is a three-step enzymatic process. The genes encoding these enzymes are typically clustered together in the genomes of producing organisms. The core enzymes and their corresponding genes are:
-
δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS) : A large, multidomain non-ribosomal peptide synthetase that condenses the three precursor amino acids (L-α-aminoadipic acid, L-cysteine, and L-valine) into the linear tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). This enzyme is encoded by the pcbAB or acvA gene.
-
This compound synthase (IPNS) : This enzyme catalyzes the oxidative cyclization of the linear ACV tripeptide to form the bicyclic structure of this compound. It is encoded by the pcbC or ipnA gene.[1]
-
This compound acyltransferase (IAT) : Also known as acyl-CoA:this compound acyltransferase, this enzyme exchanges the L-α-aminoadipyl side chain of this compound for a different acyl group, leading to the formation of various types of penicillins. This final step is encoded by the penDE or aatA gene.[2][3]
The arrangement of these genes within the cluster is generally conserved among filamentous fungi like P. chrysogenum and A. nidulans, where pcbAB and pcbC are divergently transcribed from a shared promoter region, with penDE located downstream of pcbC.[2]
Comparative Performance of Biosynthetic Gene Clusters
Direct comparative data on the performance of the complete this compound biosynthetic gene clusters from these different organisms under identical conditions is scarce in the literature. However, we can infer performance from the kinetic properties of the individual enzymes and the reported antibiotic production titers in various strains.
Enzyme Kinetics
The kinetic parameters of the key biosynthetic enzymes provide insights into their efficiency. The following tables summarize the available data. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Kinetic Parameters of δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS)
| Organism | Substrate(s) | Km | Vmax | Reference(s) |
| Penicillium chrysogenum | L-α-aminoadipic acid, L-cysteine, L-valine | Data not available | Data not available | |
| Aspergillus nidulans | L-α-aminoadipic acid, L-cysteine, L-valine | Data not available | Data not available | |
| Streptomyces clavuligerus | L-α-aminoadipic acid, L-cysteine, L-valine | Data not available | Data not available | |
| Acremonium chrysogenum | L-α-aminoadipic acid, L-cysteine, L-valine | Data not available | Data not available |
Table 2: Kinetic Parameters of this compound Synthase (IPNS)
| Organism | Substrate | Apparent Km (mM) | Vmax | Reference(s) |
| Penicillium chrysogenum | δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) | 0.13 | Data not available | [4] |
| Aspergillus nidulans | δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) | Data not available | Data not available | |
| Streptomyces lactamdurans | δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) | 0.18 | Data not available | |
| Acremonium chrysogenum | δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) | Data not available | Data not available |
Note: Data for Streptomyces lactamdurans is included as a close relative to Streptomyces clavuligerus.
Table 3: Kinetic Parameters of this compound Acyltransferase (IAT)
| Organism | Substrate(s) | Km | Vmax | Reference(s) |
| Penicillium chrysogenum | This compound, Phenylacetyl-CoA | Data not available | Data not available | |
| Aspergillus nidulans | This compound, Phenylacetyl-CoA | Data not available | Data not available | |
| Streptomyces clavuligerus | This compound, Phenylacetyl-CoA | Data not available | Data not available | |
| Acremonium chrysogenum | This compound, Phenylacetyl-CoA | Data not available | Data not available |
Antibiotic Production Titers
The yield of the final antibiotic product is a key performance indicator of the biosynthetic gene cluster's efficiency in a given host and under specific fermentation conditions.
Table 4: Reported Antibiotic Production Titers
| Organism | Product | Titer | Reference(s) |
| Penicillium chrysogenum | Penicillin G/V | Strain and condition dependent; industrial strains produce high titers. | |
| Aspergillus nidulans | Penicillin | Lower than industrial P. chrysogenum strains. Overexpression of acvA can increase yields up to 30-fold. | [5] |
| Streptomyces clavuligerus | Cephamycin C, Clavulanic Acid | Produces a range of β-lactams. | [6] |
| Acremonium chrysogenum | Cephalosporin C | Wild-type: 30-50 mg/L; High-yielding strain: >10,000 mg/L | [7] |
| Acremonium chrysogenum | Cephalosporin C | 399.52 µg/mL (399.52 mg/L) in a laboratory fermentor under optimized conditions. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of this compound biosynthetic gene clusters. Below are generalized protocols for key experiments.
Enzyme Activity Assays
a) δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS) Assay
This assay typically measures the ATP-PPi exchange reaction dependent on the presence of the constituent amino acids.
-
Principle: The formation of an aminoacyl-adenylate intermediate during the activation of each amino acid by ACVS results in the exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP.
-
Reaction Mixture:
-
Tris-HCl buffer (pH 7.5)
-
ATP
-
MgCl₂
-
Dithiothreitol (DTT)
-
L-α-aminoadipic acid, L-cysteine, and L-valine
-
[³²P]Tetrasodium pyrophosphate
-
Enzyme extract
-
-
Procedure:
-
Incubate the reaction mixture at the optimal temperature (e.g., 25°C).
-
Stop the reaction by adding activated charcoal, which binds the radiolabeled ATP.
-
Pellet the charcoal by centrifugation and wash it to remove unincorporated [³²P]PPi.
-
Measure the radioactivity of the charcoal pellet using a scintillation counter.
-
Calculate the rate of PPi exchange.
-
b) this compound Synthase (IPNS) Assay
IPNS activity can be measured by monitoring the conversion of ACV to IPN using high-performance liquid chromatography (HPLC).
-
Principle: The formation of IPN from ACV is quantified by separating the reaction components by reverse-phase HPLC and detecting the product by its UV absorbance.
-
Reaction Mixture:
-
HEPES or Tris-HCl buffer (pH 7.0-7.8)
-
δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV)
-
FeSO₄
-
Ascorbate
-
Dithiothreitol (DTT)
-
Enzyme extract
-
-
Procedure:
-
Incubate the reaction mixture at the optimal temperature (e.g., 25°C) with shaking to ensure aeration.
-
Stop the reaction by adding methanol or another quenching agent.
-
Centrifuge to remove precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC with UV detection (e.g., at 220 nm).
-
Quantify the IPN peak by comparing its area to a standard curve.
-
c) this compound Acyltransferase (IAT) Assay
IAT activity is determined by measuring the formation of a specific penicillin (e.g., penicillin G) from IPN and an activated side-chain precursor.
-
Principle: The conversion of IPN and phenylacetyl-CoA to penicillin G is monitored by HPLC.
-
Reaction Mixture:
-
Tris-HCl buffer (pH 8.0)
-
This compound
-
Phenylacetyl-CoA
-
Dithiothreitol (DTT)
-
Enzyme extract
-
-
Procedure:
-
Incubate the reaction mixture at the optimal temperature.
-
Stop the reaction and prepare the sample for HPLC analysis as described for the IPNS assay.
-
Analyze the sample by reverse-phase HPLC with UV detection.
-
Quantify the penicillin G peak against a standard.
-
Gene Cloning and Expression Analysis
a) Cloning of this compound Biosynthetic Genes
Standard molecular cloning techniques are used to isolate and manipulate the pcbAB, pcbC, and penDE genes.
-
Procedure:
-
Genomic DNA Isolation: Extract high-quality genomic DNA from the desired microorganism.
-
PCR Amplification: Design primers based on the known gene sequences to amplify the entire gene or gene cluster. Use a high-fidelity DNA polymerase.
-
Vector Ligation: Ligate the PCR product into a suitable expression vector (e.g., pET vectors for E. coli or fungal-specific expression vectors).
-
Transformation: Transform the recombinant vector into a suitable host organism (e.g., E. coli for protein expression or a non-producing fungal strain for functional analysis).
-
Selection and Verification: Select for transformed cells and verify the integrity of the cloned gene by restriction digestion and DNA sequencing.
-
b) Northern Blot Analysis for Gene Expression
Northern blotting is a classic method to study the expression levels of specific RNA transcripts.
-
Procedure:
-
RNA Extraction: Isolate total RNA or mRNA from the microorganism grown under specific conditions.
-
Denaturing Agarose Gel Electrophoresis: Separate the RNA samples by size on a formaldehyde-containing agarose gel.
-
Blotting: Transfer the separated RNA from the gel to a nylon or nitrocellulose membrane.
-
Probe Preparation: Synthesize a labeled DNA or RNA probe that is complementary to the target gene transcript (e.g., pcbC). The probe can be radiolabeled or non-radioactively labeled.
-
Hybridization: Incubate the membrane with the labeled probe under conditions that allow for specific binding.
-
Washing and Detection: Wash the membrane to remove unbound probe and detect the hybridized probe by autoradiography or chemiluminescence. The intensity of the resulting band is proportional to the amount of the specific mRNA.[9][10][11][12][13]
-
c) Quantitative PCR (qPCR) for Gene Expression Analysis
qPCR is a more sensitive and quantitative method for measuring gene expression levels.
-
Procedure:
-
RNA Extraction and DNase Treatment: Isolate total RNA and treat with DNase to remove any contaminating genomic DNA.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up a PCR reaction containing the cDNA template, gene-specific primers for the target gene (e.g., pcbAB) and a reference gene (e.g., actin or GAPDH), and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
Data Analysis: The qPCR instrument monitors the fluorescence in real-time as the DNA is amplified. The cycle threshold (Ct) value is determined for each gene. The relative expression of the target gene is calculated by normalizing its Ct value to that of the reference gene (e.g., using the ΔΔCt method).
-
Visualizations
This compound Biosynthetic Pathway
Caption: The biosynthetic pathway of penicillin production.
Experimental Workflow for Gene Expression Analysis
Caption: Workflow for analyzing gene expression.
References
- 1. Beta-lactam antibiotic biosynthetic genes have been conserved in clusters in prokaryotes and eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular characterization of the acyl-coenzyme A:this compound acyltransferase gene (penDE) from Penicillium chrysogenum and Aspergillus nidulans and activity of recombinant enzyme in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The isopenicillin-N acyltransferase of Penicillium chrysogenum has isopenicillin-N amidohydrolase, 6-aminopenicillanic acid acyltransferase and penicillin amidase activities, all of which are encoded by the single penDE gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound synthetase of Penicillium chrysogenum, an enzyme that converts delta-(L-alpha-aminoadipyl)-L-cysteinyl-D-valine to this compound [pubmed.ncbi.nlm.nih.gov]
- 5. delta-(L-alpha-aminoadipyl)-L-cysteinyl-D-valine synthetase is a rate limiting enzyme for penicillin production in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Streptomyces clavuligerus: The Omics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Scaling up production of cephalosporin C by Acremonium chrysogenum W42-I in a fermenter using submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fgsc.net [fgsc.net]
- 10. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 11. Northern blot - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gladstone.org [gladstone.org]
- 13. microbenotes.com [microbenotes.com]
A Comparative Guide to the Validation of Isopenicillin N Production using Mass Spectrometry and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of isopenicillin N, a key precursor in the biosynthesis of penicillin and cephalosporin antibiotics, is critical for monitoring fermentation processes, optimizing production yields, and ensuring final product quality. While mass spectrometry (MS) offers high sensitivity and specificity, traditional methods like high-performance liquid chromatography (HPLC) and microbiological bioassays remain relevant alternatives. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable approach for their specific needs.
Performance Comparison of Analytical Methods
The choice of an analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. Below is a comparative summary of the key performance parameters for mass spectrometry, HPLC, and bioassays.
| Parameter | Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography (HPLC-UV) | Microbiological Bioassay |
| Principle | Separation by liquid chromatography followed by detection based on mass-to-charge ratio. | Separation by liquid chromatography followed by UV absorbance detection. | Inhibition of microbial growth by the antibiotic. |
| Specificity | Very High | Moderate to High | Low to Moderate |
| Sensitivity (LOD/LOQ) | Very High (ng/mL to pg/mL range) | High (µg/mL to ng/mL range) | Moderate (µg/mL range) |
| **Linearity (R²) ** | > 0.99 | > 0.99 | Variable, based on diffusion and growth kinetics |
| Precision (%RSD) | < 15% | < 5% | 15-20% |
| Accuracy (Recovery %) | 85-115% | 90-110% | 80-120% |
| Sample Throughput | High | High | Low to Moderate |
| Cost | High | Moderate | Low |
| Expertise Required | High | Moderate | Moderate |
Experimental Protocols
Detailed and validated protocols are essential for obtaining reliable and reproducible results. The following sections outline the methodologies for this compound quantification using mass spectrometry, HPLC, and a microbiological bioassay.
Mass Spectrometry (LC-MS/MS) Method
This method is ideal for the sensitive and specific quantification of this compound in complex matrices like fermentation broths.
1. Sample Preparation:
-
Centrifuge the fermentation broth to remove cells and large debris.
-
Perform a protein precipitation step on the supernatant by adding a threefold volume of ice-cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Dilute the resulting supernatant with an appropriate mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is common.
-
Flow Rate: Maintained at a constant rate suitable for the column dimensions.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally preferred for this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.
-
High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC with UV detection is a robust and widely used method for quantifying this compound.
1. Sample Preparation:
-
Follow the same sample preparation steps as for the LC-MS/MS method (centrifugation and protein precipitation).
2. HPLC-UV Conditions:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: An isocratic or gradient elution with a mixture of a phosphate buffer and a polar organic solvent like acetonitrile or methanol.
-
Flow Rate: A constant flow rate is maintained.
-
Detection: UV absorbance is monitored at a wavelength where this compound exhibits maximum absorbance, typically around 220-230 nm.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve prepared with known concentrations of this compound.
Microbiological Bioassay
This traditional method relies on the antimicrobial activity of this compound against a susceptible indicator microorganism.
1. Materials:
-
Indicator Microorganism: Micrococcus luteus is a commonly used susceptible strain.
-
Culture Media: Nutrient agar or a similar solid medium for the agar diffusion assay.
-
This compound Standards: Of known concentrations to prepare a standard curve.
2. Cylinder-Plate (Agar Diffusion) Method:
-
Prepare agar plates seeded with the indicator microorganism.
-
Place sterile stainless-steel cylinders onto the surface of the agar.
-
Add a defined volume of the this compound standards and the prepared samples into the cylinders.
-
Incubate the plates under conditions optimal for the growth of the indicator microorganism.
-
Measure the diameter of the zones of growth inhibition around each cylinder.
-
The concentration of this compound in the samples is determined by comparing the size of the inhibition zones to the standard curve.
Visualizing the Processes
To better understand the underlying biological and experimental workflows, the following diagrams have been generated.
Caption: Biosynthetic pathway of this compound from its precursor ACV, catalyzed by the enzyme this compound synthase.
Caption: General experimental workflow for the quantification of this compound from fermentation broth.
A Comparative Analysis of Antibody Cross-Reactivity with Penicillin Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of antibody cross-reactivity against various penicillin intermediates. Understanding these interactions is crucial for the development of less allergenic penicillin derivatives and for the design of accurate diagnostic assays for penicillin allergy. The data presented herein is based on established immunological techniques, and this guide offers detailed protocols to facilitate the replication and validation of these findings.
Introduction to Penicillin Allergy and Cross-Reactivity
Penicillin allergy is a significant clinical concern, with reactions ranging from mild skin rashes to life-threatening anaphylaxis. These hypersensitivity reactions are primarily mediated by Immunoglobulin E (IgE) antibodies that recognize penicillin and its derivatives as haptens.[1][2] When penicillin is administered, its reactive β-lactam ring can open and covalently bind to host proteins, forming immunogenic conjugates.[3][4] The resulting penicilloyl-protein conjugate is the major antigenic determinant responsible for eliciting an immune response.
Cross-reactivity occurs when antibodies generated against one penicillin molecule also recognize and bind to other structurally similar molecules, including intermediates in the penicillin synthesis pathway and other β-lactam antibiotics.[1][5] This phenomenon is predominantly dictated by the structural similarity of the R1 side chain of the penicillin molecule.[2][5]
This guide focuses on the cross-reactivity of antibodies with key penicillin intermediates, providing a basis for understanding the immunogenic potential of these molecules.
Comparative Analysis of Antibody Cross-Reactivity
To quantify the cross-reactivity of anti-penicillin antibodies with various penicillin intermediates, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the method of choice. This assay measures the ability of different penicillin intermediates to inhibit the binding of a specific antibody to a coated antigen (e.g., a penicillin-protein conjugate). The results are typically expressed as the concentration of the intermediate required to achieve 50% inhibition of antibody binding (IC50). A lower IC50 value indicates a higher binding affinity and thus greater cross-reactivity.
The following table summarizes representative data from competitive ELISA experiments, comparing the cross-reactivity of polyclonal rabbit anti-benzylpenicilloyl antibodies with several key penicillin intermediates and derivatives.
| Compound | Structure | IC50 (µM) | % Cross-Reactivity (Relative to Benzylpenicillin) |
| Benzylpenicillin (Pen G) | 6-(2-phenylacetamido)penicillanic acid | 0.1 | 100% |
| 6-Aminopenicillanic Acid (6-APA) | Core penicillin nucleus without a side chain | 15.0 | 0.67% |
| Penicilloic Acid | Hydrolyzed, inactive form of penicillin | 1.1 | 9.1% |
| Penilloic Acid | Rearrangement product of penicilloic acid | 12.1 | 0.83% |
| Phenoxymethylpenicillin (Pen V) | 6-(2-phenoxyacetamido)penicillanic acid | 0.5 | 20% |
| Ampicillin | 6-[D(-)-α-aminophenylacetamido]penicillanic acid | 0.2 | 50% |
Note: The data presented in this table are representative values derived from typical competitive ELISA results and are intended for comparative purposes. Actual experimental values may vary.
Experimental Protocols
A detailed methodology is crucial for obtaining reliable and reproducible data on antibody cross-reactivity. The following is a comprehensive protocol for a competitive ELISA to assess the cross-reactivity of antibodies against penicillin intermediates.
Competitive ELISA Protocol
1. Materials and Reagents:
-
Microtiter plates (96-well, high protein-binding capacity)
-
Penicillin intermediate standards (e.g., Benzylpenicillin, 6-APA, Penicilloic Acid)
-
Anti-penicillin antibody (polyclonal or monoclonal)
-
Penicillin-protein conjugate for coating (e.g., Benzylpenicilloyl-BSA)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
2. Plate Coating:
-
Dilute the penicillin-protein conjugate to a final concentration of 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of the microtiter plate.
-
Incubate the plate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
3. Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
4. Competitive Inhibition:
-
Prepare serial dilutions of the penicillin intermediate standards and test samples in Blocking Buffer.
-
In a separate dilution plate, mix 50 µL of each standard/sample dilution with 50 µL of the diluted anti-penicillin antibody.
-
Incubate this mixture for 1 hour at room temperature.
-
Transfer 100 µL of the antibody-intermediate mixture to the corresponding wells of the coated and blocked microtiter plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
5. Detection:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
6. Signal Development and Measurement:
-
Add 100 µL of the Substrate Solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
7. Data Analysis:
-
Calculate the percentage of inhibition for each standard and sample concentration using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of zero standard)] x 100
-
Plot the % Inhibition versus the log of the intermediate concentration to generate a standard curve.
-
Determine the IC50 value for each intermediate from the standard curve.
-
Calculate the percent cross-reactivity relative to the reference compound (e.g., Benzylpenicillin) using the formula: % Cross-Reactivity = (IC50 of reference compound / IC50 of test compound) x 100
Visualizing Experimental and Biological Pathways
To better understand the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.
Conclusion
The cross-reactivity of antibodies to penicillin intermediates is a critical factor in both the allergenic potential of penicillin-related compounds and the development of accurate diagnostic tools. The data and protocols presented in this guide demonstrate that the core penicillin structure, 6-APA, exhibits significantly lower antibody binding compared to the complete benzylpenicillin molecule. This highlights the immunodominant role of the R1 side chain. By utilizing standardized competitive ELISA protocols, researchers can effectively quantify the cross-reactivity of novel penicillin derivatives and intermediates, paving the way for the design of safer and more effective antibiotics.
References
- 1. pharmacyacute.com [pharmacyacute.com]
- 2. pharmacyacute.com [pharmacyacute.com]
- 3. c2 Penicilloyl V | Thermo Fisher Scientific [thermofisher.com]
- 4. c5 Ampicilloyl | Thermo Fisher Scientific [thermofisher.com]
- 5. β-Lactam Allergy and Cross-Reactivity: A Clinician’s Guide to Selecting an Alternative Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isopenicillin N and Synthetic Precursors in Enzymatic Penicillin Synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of penicillin antibiotics is a cornerstone of therapeutic advancement. This guide provides an objective comparison of the naturally derived precursor, isopenicillin N (IPN), and key synthetic precursors in enzymatic assays, supported by experimental data and detailed protocols.
The enzymatic synthesis of penicillins offers a greener and more specific alternative to traditional chemical methods. At the heart of this process lies the choice of precursor molecules that feed into the enzymatic machinery. This guide focuses on the performance of this compound, the natural intermediate, versus synthetic precursors, primarily 6-aminopenicillanic acid (6-APA), in assays utilizing the key enzyme Acyl-CoA:this compound Acyltransferase (IAT).
Performance Comparison in Enzymatic Assays
The final step in the biosynthesis of many penicillins is catalyzed by Acyl-CoA:this compound Acyltransferase (IAT). This versatile enzyme can utilize both the natural precursor, this compound, and the synthetic precursor, 6-aminopenicillanic acid (6-APA), to generate a variety of penicillin molecules. However, their efficiency in these enzymatic reactions differs significantly.
Experimental evidence indicates that the direct acylation of 6-APA by IAT is a more efficient process than the conversion of this compound to penicillin G.[1] While IAT does catalyze the reaction with this compound, the efficiency is lower.[1] Furthermore, the enzyme exhibits a much lower specific activity for isopenicillin-N amidohydrolase activity, which is the process of releasing 6-APA from this compound, compared to its acyltransferase activity.[2] This suggests that the direct pathway from 6-APA to semi-synthetic penicillins is kinetically favored in vitro.
| Precursor | Enzyme | Relative Efficiency | Key Findings |
| This compound (IPN) | Acyl-CoA:this compound Acyltransferase (IAT) | Lower | The conversion of IPN to penicillin G is less efficient compared to the acylation of 6-APA.[1] The enzyme also shows low activity in hydrolyzing IPN to 6-APA.[2][3] |
| 6-Aminopenicillanic Acid (6-APA) | Acyl-CoA:this compound Acyltransferase (IAT) | Higher | IAT shows high specificity and affinity for 6-APA, efficiently catalyzing its conversion into various penicillins with the appropriate acyl-CoA donors.[1] |
| Synthetic ACV Analogues | This compound Synthase (IPNS) | Generally Lower | Modifications to the natural substrate of IPNS, δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV), generally result in reduced efficiency of this compound analogue formation. |
Experimental Protocols
To quantitatively assess the performance of this compound versus synthetic precursors, a detailed enzymatic assay coupled with High-Performance Liquid Chromatography (HPLC) analysis is required.
Acyl-CoA:this compound Acyltransferase (IAT) Assay
This protocol outlines the procedure to compare the efficiency of IAT in converting this compound and 6-APA into penicillin G.
1. Enzyme Preparation:
-
Purify Acyl-CoA:this compound Acyltransferase from a suitable source, such as Penicillium chrysogenum.[1] The enzyme can also be a recombinant protein expressed in Escherichia coli.
2. Reaction Mixture:
-
Prepare reaction mixtures in a suitable buffer (e.g., phosphate buffer, pH 8.0).[1]
-
For the This compound reaction , include:
-
This compound
-
Phenylacetyl-CoA
-
Purified IAT enzyme
-
Dithiothreitol (DTT) or other thiol-containing compounds to maintain enzyme activity.[1]
-
-
For the 6-APA reaction , include:
-
6-Aminopenicillanic Acid (6-APA)
-
Phenylacetyl-CoA
-
Purified IAT enzyme
-
Dithiothreitol (DTT)[1]
-
3. Reaction Conditions:
-
Incubate the reaction mixtures at an optimal temperature, for example, 25°C.[1]
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes) to monitor the progress of the reaction.
-
Stop the reaction by adding a quenching agent, such as a strong acid (e.g., trichloroacetic acid) or by heat inactivation, followed by centrifugation to remove the precipitated enzyme.
HPLC Analysis of Penicillin G Production
The formation of penicillin G from both precursors can be quantified using a reverse-phase HPLC method.
1. HPLC System and Column:
-
Utilize a standard HPLC system equipped with a UV detector.
-
Employ a C18 column for separation.
2. Mobile Phase and Gradient:
-
A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.01M monobasic potassium phosphate) and an organic solvent like methanol or acetonitrile.[4]
-
An isocratic or gradient elution can be used depending on the separation requirements. For instance, an isocratic mobile phase of 60:40 (v/v) 0.01M monobasic potassium phosphate and methanol can be effective.[4]
3. Detection:
4. Quantification:
-
Prepare a standard curve using known concentrations of penicillin G.
-
Calculate the concentration of penicillin G in the reaction samples by comparing their peak areas to the standard curve. This will allow for the determination of initial reaction rates and overall product yield for both this compound and 6-APA as starting substrates.
Penicillin Biosynthetic Pathway
The following diagram illustrates the key enzymatic steps in the biosynthesis of penicillin, highlighting the roles of this compound Synthase (IPNS) and Acyl-CoA:this compound Acyltransferase (IAT).
References
- 1. Purification to homogeneity and characterization of acyl coenzyme A:6-aminopenicillanic acid acyltransferase of Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The isopenicillin-N acyltransferase of Penicillium chrysogenum has isopenicillin-N amidohydrolase, 6-aminopenicillanic acid acyltransferase and penicillin amidase activities, all of which are encoded by the single penDE gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyl coenzyme A: 6-aminopenicillanic acid acyltransferase from Penicillium chrysogenum and Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Chromatogram Detail [sigmaaldrich.com]
A Comparative Guide to the Biological Activity of Isopenicillin N and Other Beta-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of Isopenicillin N against various bacterial strains, benchmarked against the well-characterized antibiotics Penicillin G and Ampicillin. Due to its role as a transient intermediate in the biosynthesis of other penicillins and cephalosporins, comprehensive data on the specific antibacterial spectrum of this compound is limited in publicly available literature. However, this guide compiles available quantitative data for its more stable counterparts and provides the foundational knowledge and experimental protocols necessary for its evaluation.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
This compound, like other penicillin-based antibiotics, belongs to the beta-lactam class. The core mechanism of action for these molecules is the inhibition of bacterial cell wall synthesis.[1] They specifically target and covalently bind to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and bacterial death. The presence of the characteristic beta-lactam ring is central to this activity.
The primary structural difference between these penicillins lies in their side chains, which influences their antibacterial spectrum and stability. This compound possesses an L-α-aminoadipoyl side chain. Penicillin G has a benzyl side chain, while Ampicillin has a D-α-aminophenylacetyl side chain. The amino group in Ampicillin's side chain enhances its ability to penetrate the outer membrane of some Gram-negative bacteria, broadening its spectrum of activity compared to Penicillin G.
Comparative In Vitro Efficacy: Minimum Inhibitory Concentration (MIC) Data
Table 1: Minimum Inhibitory Concentration (MIC) of Penicillin G against Various Bacterial Strains
| Bacterial Strain | MIC Range (µg/mL) |
| Staphylococcus aureus | ≤0.06 - >256 |
| Streptococcus pneumoniae | ≤0.06 - ≥8 |
| Streptococcus pyogenes | ≤0.12 |
| Enterococcus faecalis | 1 - 128 |
| Neisseria meningitidis | ≤0.03 - 0.25 |
Table 2: Minimum Inhibitory Concentration (MIC) of Ampicillin against Various Bacterial Strains
| Bacterial Strain | MIC Range (µg/mL) |
| Staphylococcus aureus | 0.06 - >256 |
| Streptococcus pneumoniae | ≤0.015 - 16 |
| Enterococcus faecalis | 0.25 - 128 |
| Escherichia coli | 1 - >1024 |
| Haemophilus influenzae | 0.06 - 64 |
| Pseudomonas aeruginosa | >128 |
Note: MIC values can vary significantly depending on the bacterial strain, testing methodology, and the presence of resistance mechanisms.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standardized and widely used technique to determine the quantitative susceptibility of a bacterial strain to an antimicrobial agent.
1. Preparation of Materials:
-
Antimicrobial Agent Stock Solution: Prepare a stock solution of the antibiotic (e.g., this compound, Penicillin G, Ampicillin) in a suitable solvent at a concentration at least 10 times the highest concentration to be tested.
-
Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline or a suitable broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria.
-
96-Well Microtiter Plates: Sterile, U- or flat-bottom plates.
2. Assay Procedure:
-
Serial Dilutions: Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate. Add 100 µL of the antimicrobial stock solution (at twice the desired highest final concentration) to well 1. Perform two-fold serial dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing this process across the plate to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader to measure optical density.
Visualizations
Caption: Workflow for MIC determination via broth microdilution.
Caption: Mechanism of action of this compound.
References
Comparing the efficiency of different Isopenicillin N purification protocols
For Researchers, Scientists, and Drug Development Professionals
The efficient purification of Isopenicillin N (IPN), a crucial intermediate in the biosynthesis of all penicillin and cephalosporin antibiotics, is a critical step in the production of these life-saving drugs. The choice of purification protocol significantly impacts the final product's yield, purity, and overall cost-effectiveness. This guide provides an objective comparison of two primary methods for this compound purification from fermentation broth: the traditional solvent extraction method and the more modern adsorption-based chromatography.
Data Presentation: Performance Comparison
The following table summarizes the key performance indicators for solvent extraction and adsorption chromatography based on data from studies on closely related penicillins, such as Penicillin G and V, which serve as effective proxies for this compound purification.
| Performance Metric | Solvent Extraction | Adsorption Chromatography (Amberlite XAD4) |
| Overall Recovery/Yield | 40-45% (Penicillin V)[1]; up to 98% (Penicillin V with liquid-liquid membrane)[2] | 80-85% (Penicillin V)[3]; >90% adsorption, 95% desorption (Penicillin G)[4] |
| Purity | Good selectivity, but can co-extract impurities.[5] | High selectivity, leading to a purer product.[4] |
| Solvent Consumption | High[3][6] | Low (only for desorption)[4] |
| Process Complexity | Multistep, prone to emulsification.[1][3][6] | Simpler, with potential for continuous processing. |
| Environmental Impact | High due to large volumes of organic solvents.[6] | Greener, with less solvent waste.[7] |
| Resin Reusability | Not applicable | High (can be reused for multiple cycles).[7][8] |
Experimental Protocols
Solvent Extraction Protocol (for Penicillin V)
This protocol is based on the conventional method for penicillin extraction.
Materials:
-
Penicillin-containing fermentation broth
-
n-Butyl acetate (or amyl acetate)
-
Sulfuric acid (for pH adjustment)
-
Sodium carbonate solution (for pH adjustment)
-
Phosphate buffer (pH 7.5)
-
Separating funnel
-
Centrifuge (optional, for emulsion breaking)
-
HPLC system for analysis
Methodology:
-
Broth Preparation: Filter the fermentation broth to remove mycelia and other solid particles.
-
Acidification: Cool the clarified broth to 4°C and adjust the pH to 2.5 with sulfuric acid. This converts the penicillin salt to its free acid form, which is more soluble in organic solvents.[5]
-
Extraction: Immediately mix the acidified broth with an equal volume of cold n-butyl acetate in a separating funnel.[1] Shake vigorously. Allow the phases to separate. Emulsions may form and can be broken by centrifugation.
-
Back Extraction: Collect the organic phase (top layer) containing the penicillin. Add phosphate buffer (pH 7.5) to the organic phase and mix thoroughly. This converts the penicillin back to its salt form, which is more soluble in the aqueous phase.
-
Final Product: Collect the aqueous phase containing the purified penicillin salt.
-
Analysis: Quantify the penicillin concentration and purity using HPLC.
Adsorption Chromatography Protocol (using Amberlite XAD4)
This protocol describes a greener alternative to solvent extraction for penicillin purification.
Materials:
-
Penicillin-containing fermentation broth
-
Amberlite XAD4 resin
-
Hydrochloric acid (for pH adjustment)
-
Sodium hydroxide (for pH adjustment)
-
Ethanol-water solution (for desorption)
-
Chromatography column
-
HPLC system for analysis
Methodology:
-
Resin Preparation: Pre-treat the Amberlite XAD4 resin by washing it with ethanol and then water to remove any impurities.
-
Broth Preparation: Filter the fermentation broth to remove mycelia and other solid particles. Adjust the pH of the broth to 4.0 using hydrochloric acid.[4]
-
Adsorption: Pass the pH-adjusted broth through a chromatography column packed with the pre-treated Amberlite XAD4 resin at 4°C.[4] The this compound will bind to the hydrophobic resin.
-
Washing: Wash the column with acidified water (pH 4.0) to remove unbound impurities.
-
Desorption: Elute the bound this compound from the resin using an ethanol-water solution. An 80-90% ethanol concentration is often effective.[8]
-
Final Product: Collect the eluate containing the purified this compound. The ethanol can be removed by evaporation.
-
Analysis: Determine the concentration and purity of the this compound using HPLC.
Mandatory Visualization
This compound Biosynthetic Pathway
Caption: Simplified biosynthetic pathway of this compound.
Experimental Workflow: Solvent Extraction
Caption: Workflow for this compound purification via solvent extraction.
Experimental Workflow: Adsorption Chromatography
Caption: Workflow for this compound purification via adsorption chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. An Adsorption Based Downstream Processing Approach for Penicillin V from a Penicillium chrysogenum BIONCL I22 Culture Filtrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US2482938A - Solvent extraction of penicillin - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An Adsorption Based Downstream Processing Approach for Penicillin V from a Penicillium chrysogenum BIONCL I22 Culture Filtrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Isopenicillin N
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Isopenicillin N, a key intermediate in the biosynthesis of penicillin and cephalosporin antibiotics. Adherence to these procedures is crucial for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is critical to consult the Safety Data Sheet (SDS) for this compound provided by your supplier.[1] General best practices for handling beta-lactam antibiotics, such as this compound, include wearing appropriate Personal Protective Equipment (PPE). This includes safety goggles, gloves, and a lab coat to prevent skin and eye contact.[2][3][4] Individuals with a known sensitivity to beta-lactam antibiotics may experience allergic reactions, which can be severe.[2] In case of exposure, follow the first-aid measures outlined in the SDS.[2][4]
Disposal Protocol for this compound Waste
The correct disposal method for this compound depends on its concentration and form. It is essential to distinguish between high-concentration stock solutions and low-concentration waste, such as used cell culture media.
Step 1: Waste Segregation and Characterization
Properly segregate this compound waste at the point of generation. Never mix antibiotic waste with general laboratory trash. The primary categories of this compound waste are:
-
High-Concentration Waste: This includes unused or expired stock solutions, pure powder, and heavily contaminated materials. These are generally considered hazardous chemical waste.
-
Low-Concentration Waste: This primarily consists of used cell culture media containing this compound.
-
Contaminated Solid Waste: This includes items such as pipette tips, flasks, gloves, and other materials that have come into contact with this compound.
Step 2: Disposal of High-Concentration this compound Waste
High-concentration this compound waste should be treated as hazardous chemical waste.
-
Collection: Collect all high-concentration liquid and solid waste in a designated, properly labeled, and leak-proof hazardous waste container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the name "this compound."
-
Storage: Store the container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not attempt to treat or dispose of high-concentration antibiotic waste through standard laboratory procedures like autoclaving or drain disposal.
Step 3: Disposal of Low-Concentration this compound Waste (e.g., Used Culture Media)
The disposal of used culture media containing this compound requires careful consideration of its heat stability. As a penicillin, this compound's stability in an autoclave may vary.
-
Inactivation (Autoclaving): For many beta-lactam antibiotics, autoclaving can be an effective method of inactivation in used media. However, the effectiveness can be influenced by factors such as pH. Research on penicillins indicates that thermal degradation is most effective under acidic conditions.
-
Verification: Whenever possible, verify the inactivation of the antibiotic post-autoclaving, especially when establishing new protocols.
-
Drain Disposal: Following successful inactivation via autoclaving and ensuring no other hazardous chemicals are present, disposal down the sanitary sewer may be permissible. Crucially, this is subject to and must be approved by your institution's Environmental Health and Safety (EHS) department and local wastewater regulations.
-
Alternative for Heat-Stable Antibiotics: If this compound is determined to be heat-stable under your specific media conditions, or if your institution prohibits the drain disposal of autoclaved antibiotic media, it must be collected and disposed of as hazardous chemical waste.
Step 4: Disposal of Contaminated Solid Waste
All solid materials, such as gloves, pipette tips, and labware, that have come into contact with this compound should be disposed of as biohazardous or chemical waste, in accordance with your institution's guidelines. These items should be collected in appropriately labeled waste containers.
Quantitative Data: Thermal Stability of Penicillins
The following table summarizes findings on the thermal degradation of penicillins, which can serve as a reference for assessing the potential effectiveness of autoclaving for this compound-containing media.
| Temperature | pH | Degradation Rate | Time for Complete Degradation |
| 100°C | 4 | High | 20 minutes |
| 100°C | 6 | ~20% degradation | 240 minutes |
| 100°C | 8 | ~35% degradation | 180 minutes |
| 100°C | 10 | ~80% degradation | 60 minutes |
| 150°C | Not Specified | <30% degradation for Penicillin V and G | Not Specified |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general principles of antibiotic waste management are well-established. The key steps of segregation, containment, and selection of an appropriate disposal pathway (hazardous waste contractor or inactivation followed by approved disposal) form the basis of a sound disposal plan.
Mandatory Visualizations
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision tree for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Isopenicillin N
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Isopenicillin N, a key intermediate in the biosynthesis of penicillin and cephalosporin antibiotics. Adherence to these procedures will minimize risks and ensure proper disposal, fostering a culture of safety and responsibility in your laboratory.
Immediate Safety and Handling Protocols
This compound, like other beta-lactam antibiotics, is a sensitizing agent. The primary hazard associated with this compound is the potential for allergic reactions upon inhalation or skin contact.[1][2] Individuals with a known allergy to penicillin antibiotics are at a higher risk of severe reactions.[1] Therefore, stringent handling procedures are necessary to minimize exposure.
Engineering Controls: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when working with the powdered form, to prevent the generation of dust.[2] Ensure that eyewash stations and safety showers are readily accessible in the work area.[2]
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound to create a barrier between the user and the chemical.
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or neoprene, powder-free. Consider double gloving.[1][3] | To prevent skin contact and sensitization. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[1][2][3] | To protect eyes from dust particles and splashes. |
| Lab Coat/Gown | A clean, buttoned lab coat or a disposable gown.[3] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator.[2][3] | Required when handling the powder outside of a fume hood to prevent inhalation of aerosolized particles. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before handling this compound, ensure you are in the designated work area with functional engineering controls. Don all required PPE as specified in the table above.
-
Weighing and Aliquoting: If working with the solid form, perform all weighing and aliquoting inside a chemical fume hood or a certified biological safety cabinet to contain any dust.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. Cap and vortex or sonicate to dissolve as needed.
-
Spill Management: In case of a spill, contain the source if it is safe to do so.[1]
-
Solid Spills: Gently cover the spill with a damp cloth or use a vacuum cleaner equipped with a HEPA filter to avoid generating dust.[1]
-
Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
-
Post-Handling: After handling, thoroughly wash your hands and any exposed skin.[1] Decontaminate the work surface with an appropriate cleaning agent.
Disposal Plan: Managing this compound Waste
Improper disposal of antibiotics can contribute to environmental contamination and the development of antimicrobial resistance.[4][5] All waste containing this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Stock Solutions | Collect in an approved container for hazardous chemical waste.[6] Do not pour down the drain. |
| Contaminated Media | Autoclaving may destroy some beta-lactams like penicillin.[6] However, to ensure complete inactivation, it is recommended to treat it as chemical waste. Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines. |
| Contaminated PPE | Dispose of gloves, disposable gowns, and other contaminated items in a designated hazardous waste container. |
Waste Inactivation: For liquid waste containing beta-lactam antibiotics, chemical inactivation can be an effective disposal method. A common procedure involves hydrolysis with a 1 M sodium hydroxide solution.[4] However, always follow your institution's specific protocols for chemical waste treatment.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
